molecular formula C27H44O B15544269 5,6-trans-Vitamin D3

5,6-trans-Vitamin D3

Katalognummer: B15544269
Molekulargewicht: 384.6 g/mol
InChI-Schlüssel: QYSXJUFSXHHAJI-SIFABRIRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5,6-trans-Vitamin D3 is a useful research compound. Its molecular formula is C27H44O and its molecular weight is 384.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C27H44O

Molekulargewicht

384.6 g/mol

IUPAC-Name

(1S,3E)-3-[2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol

InChI

InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3/b22-12?,23-13+/t21-,24+,25-,26+,27-/m1/s1

InChI-Schlüssel

QYSXJUFSXHHAJI-SIFABRIRSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Synthesis of 5,6-trans-Vitamin D3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 5,6-trans-Vitamin D3, an important isomer of Vitamin D3. The document details the primary synthetic methodologies, purification protocols, and comprehensive characterization data. All quantitative information is summarized in structured tables, and key experimental procedures are meticulously outlined. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a clear understanding of the processes involved.

Introduction

This compound, also known as 5,6-trans-cholecalciferol, is a geometric isomer of Vitamin D3 formed through the isomerization of the 5,6-cis double bond to a trans configuration. This structural alteration significantly impacts the molecule's three-dimensional shape and, consequently, its biological activity. While Vitamin D3 exists in a flexible equilibrium of different conformations, the 5,6-trans isomer is locked in a more extended conformation. Understanding the synthesis of this specific isomer is crucial for researchers exploring the structure-activity relationships of Vitamin D analogs and for professionals in drug development designing novel therapeutic agents.

The primary methods for the synthesis of this compound involve the isomerization of Vitamin D3, which can be achieved through two main routes: iodine-catalyzed isomerization and photochemical conversion. This guide will elaborate on both methodologies.

Synthetic Methodologies

Iodine-Catalyzed Isomerization

The iodine-catalyzed isomerization of Vitamin D3 is a common and effective method for the preparation of this compound. This reaction proceeds by the addition of a catalytic amount of iodine to a solution of Vitamin D3 in an inert solvent, typically under the influence of visible light. The iodine facilitates the rotation around the 5,6-double bond, leading to the formation of the thermodynamically more stable trans isomer.

Reaction Scheme:

The reaction mixture typically contains the starting material, the desired this compound, and other photoisomers. Therefore, a subsequent purification step is essential.

Photochemical Synthesis

This compound can also be synthesized via photochemical conversion of Vitamin D3 or its precursor, 7-dehydrocholesterol (B119134). Irradiation of a solution of Vitamin D3 with ultraviolet (UV) light leads to a mixture of photoproducts, including this compound. The distribution of these products is dependent on the wavelength of light used and the reaction conditions. Similarly, the irradiation of 7-dehydrocholesterol produces pre-Vitamin D3, which can then be thermally or photochemically converted to a mixture of isomers, including this compound.[1]

Reaction Pathway:

G 7-Dehydrocholesterol 7-Dehydrocholesterol Pre-Vitamin D3 Pre-Vitamin D3 7-Dehydrocholesterol->Pre-Vitamin D3 UVB light Vitamin D3 Vitamin D3 Pre-Vitamin D3->Vitamin D3 Thermal Isomerization Tachysterol Tachysterol Pre-Vitamin D3->Tachysterol UV light Lumisterol Lumisterol Pre-Vitamin D3->Lumisterol UV light This compound This compound Vitamin D3->this compound UV light or Iodine

Caption: Photochemical synthesis pathway of Vitamin D3 and its isomers.

Purification and Characterization

Following the synthesis, a robust purification strategy is necessary to isolate this compound from the reaction mixture. A widely used method involves alumina (B75360) column chromatography followed by crystallization.[2]

  • Column Chromatography: The crude reaction mixture is loaded onto an alumina column and eluted with a non-polar solvent system, such as n-hexane with a small percentage of a more polar solvent like diethyl ether. The different isomers are separated based on their polarity.

  • Crystallization: The fractions containing this compound are collected, the solvent is evaporated, and the resulting oil is crystallized from a suitable solvent, such as n-hexane, to yield snow-white crystals of the pure compound.[2]

The purified this compound is then characterized using various spectroscopic techniques to confirm its identity and purity.

Data Presentation

Table 1: Reagents and Solvents for Synthesis and Purification
Substance Role Typical Grade
Vitamin D3Starting MaterialUSP/EP
7-DehydrocholesterolStarting Material≥95%
IodineCatalystACS Reagent Grade
n-HexaneSolventHPLC Grade
Diethyl EtherEluentACS Reagent Grade
AluminaStationary PhaseNeutral, Brockmann I
Ethanol (B145695)SolventAnhydrous
Table 2: Spectroscopic Data for this compound
Technique Observed Data
¹H NMR (CDCl₃)Data not explicitly found in search results.
¹³C NMR (CDCl₃)Data not explicitly found in search results.
UV-Vis (Ethanol)λmax ≈ 273 nm
Mass Spec. (EI)m/z 384 (M⁺), 366, 271, 136, 118

Experimental Protocols

Protocol for Iodine-Catalyzed Isomerization of Vitamin D3

Objective: To synthesize this compound from Vitamin D3 using iodine catalysis.

Materials:

  • Vitamin D3 (1 g)

  • n-Hexane (200 mL)

  • Iodine (a few crystals, catalytic amount)

  • Alumina for column chromatography

  • Round bottom flask

  • Visible light source (e.g., tungsten lamp)

  • Rotary evaporator

  • Chromatography column

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • Dissolve 1 g of Vitamin D3 in 200 mL of n-hexane in a round bottom flask.

  • Add a few crystals of iodine to the solution. The solution should turn a light pink/violet color.

  • Expose the flask to a visible light source at room temperature and stir the solution.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction typically takes several hours.

  • Once the reaction is complete (as indicated by the consumption of Vitamin D3 and the formation of a new major spot corresponding to this compound), quench the reaction by adding a few drops of sodium thiosulfate (B1220275) solution to remove excess iodine.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the resulting residue by alumina column chromatography, eluting with a gradient of diethyl ether in n-hexane.

  • Collect the fractions containing this compound.

  • Combine the pure fractions and evaporate the solvent.

  • Crystallize the resulting oil from n-hexane to obtain pure, white crystals of this compound.[2]

Expected Yield: Good yield.[2]

Protocol for Photochemical Synthesis from 7-Dehydrocholesterol

Objective: To synthesize this compound via the photochemical conversion of 7-dehydrocholesterol.

Materials:

  • 7-Dehydrocholesterol (1 g)

  • Ethanol (500 mL)

  • UV lamp (medium pressure mercury lamp)

  • Quartz reaction vessel

  • Rotary evaporator

  • Purification setup as described in Protocol 5.1

Procedure:

  • Dissolve 1 g of 7-dehydrocholesterol in 500 mL of ethanol in a quartz reaction vessel.

  • Irradiate the solution with a UV lamp at a controlled temperature (e.g., 0-10 °C) with constant stirring.

  • Monitor the reaction by UV-Vis spectroscopy and HPLC to follow the formation of pre-Vitamin D3 and its subsequent conversion to Vitamin D3 and its isomers.

  • After an appropriate irradiation time (to be optimized), stop the reaction.

  • The resulting solution contains a mixture of isomers. Isolate the this compound using the purification procedure described in Protocol 5.1 (alumina column chromatography and crystallization).

Mandatory Visualizations

Experimental Workflow for Iodine-Catalyzed Synthesis

G A Dissolve Vitamin D3 in n-hexane B Add catalytic Iodine A->B C Expose to visible light with stirring B->C D Monitor reaction by TLC C->D E Quench reaction with Na2S2O3 D->E F Concentrate in vacuo E->F G Purify by Alumina Column Chromatography F->G H Crystallize from n-hexane G->H I Characterize this compound H->I

Caption: Workflow for the iodine-catalyzed synthesis of this compound.

Logical Relationship of Vitamin D3 Isomers

G 7-Dehydrocholesterol 7-Dehydrocholesterol Pre-Vitamin D3 Pre-Vitamin D3 7-Dehydrocholesterol->Pre-Vitamin D3 UVB Vitamin D3 Vitamin D3 Pre-Vitamin D3->Vitamin D3 Heat Tachysterol Tachysterol Pre-Vitamin D3->Tachysterol UV Lumisterol Lumisterol Pre-Vitamin D3->Lumisterol UV This compound This compound Vitamin D3->this compound Iodine / UV Suprasterols Suprasterols Vitamin D3->Suprasterols UV

Caption: Interconversion pathways of Vitamin D3 and its related isomers.

References

The Biological Activity of 5,6-trans-Vitamin D3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction

5,6-trans-Vitamin D3, a significant photoisomer of Vitamin D3, has garnered attention in the scientific community for its distinct biological activities.[1][2][3][4][5] As a naturally occurring metabolite formed upon exposure to sunlight, its role extends beyond being a mere byproduct of Vitamin D3 synthesis.[3][4][6] This technical guide provides an in-depth analysis of the biological functions of this compound, with a focus on its mechanism of action, receptor binding, and physiological effects, tailored for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The biological activity of this compound and its analogs can be quantitatively assessed through various metrics, including binding affinity to the Vitamin D Receptor (VDR), antiproliferative potency, and in vivo effects on calcium metabolism. The following tables summarize key quantitative data from published studies.

Table 1: VDR Binding Affinity of this compound and Related Compounds

CompoundDissociation Constant (Kd) [nM]
This compound560[1][3][7]
25-hydroxy-5,6-trans-vitamin D358[3][7]
25-hydroxytachysterol322[3][7]
7-dehydrocholesterol> 20,000[3][7]
Tachysterol> 20,000[3][7]
Lumisterol> 20,000[3][7]

Table 2: Antiproliferative Activity of this compound in Cultured Human Keratinocytes

CompoundConcentration for Significant Inhibition
This compound10-6 M[7]
Lumisterol10-6 M[7]
Tachysterol310-6 M[7]
25-hydroxy-5,6-trans-vitamin D310-6 M[7]
Vitamin D310-8 M and 10-6 M[7]
7-DehydrocholesterolNot active even at 10-6 M[7]

Table 3: In Vivo Effects of this compound

Animal ModelDoseObserved Effect
Anephric rats25 µgSignificant elevation in intestinal calcium transport.[8][9]
Anephric rats25 µgNo positive effect on serum calcium levels.[8]
Anephric rats25 µgUnaffected serum phosphorus levels.[8]
Vitamin D-deficient chicks1, 3, and 10 µ g/day Increased tibia ash weight and bone mineralization.[9]
MiceNot specifiedAt least 40-fold less calcemic compared to 1,25(OH)2D3 and 1,25(OH)2-16-ene-D3.[10]

Signaling Pathways and Mechanism of Action

The biological effects of this compound are primarily mediated through its interaction with the Vitamin D Receptor (VDR), a nuclear transcription factor.[6][11][12] Upon binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Vitamin D Response Elements (VDREs) on the promoter regions of target genes, thereby modulating their transcription.[11]

While this compound binds to the VDR, its affinity is notably lower than that of the hormonally active form, 1,25-dihydroxyvitamin D3 (Calcitriol).[3][7] This difference in binding affinity likely accounts for the observed differences in their biological potency.

One of the key biological activities of this compound is its antiproliferative effect on various cancer cell lines.[1][10] This is achieved, in part, by inducing cell cycle arrest. For instance, analogs of this compound have been shown to increase the proportion of cells in the G0-G1 phase and decrease the proportion in the S phase.[10] This is associated with an increased expression of cyclin-dependent kinase inhibitors, such as p21waf1 and p27kip1.[10]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus 5_6_trans_D3 This compound VDR VDR 5_6_trans_D3->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds to Target_Genes Target Genes (e.g., p21, p27) VDRE->Target_Genes Regulates Transcription Modulation of Transcription Target_Genes->Transcription Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1 Phase) Transcription->Cell_Cycle_Arrest Antiproliferation Antiproliferative Effects Cell_Cycle_Arrest->Antiproliferation

Caption: Signaling pathway of this compound leading to antiproliferative effects.

Experimental Protocols

1. Vitamin D Receptor (VDR) Competitive Binding Assay

This protocol is designed to determine the binding affinity of this compound to the VDR.

  • Materials:

    • Full-length human VDR

    • [3H]-1α,25-(OH)2D3 (radioligand)

    • This compound (competitor)

    • Assay buffer (e.g., TEG buffer: 50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 10% glycerol, pH 7.4)

    • Dextran-coated charcoal

  • Procedure:

    • Incubate a constant amount of VDR with a fixed concentration of [3H]-1α,25-(OH)2D3 and varying concentrations of unlabeled this compound.

    • Allow the binding reaction to reach equilibrium (e.g., incubate for 4 hours at 4°C).

    • Separate the bound from free radioligand by adding dextran-coated charcoal and centrifuging.

    • Measure the radioactivity in the supernatant, which represents the bound [3H]-1α,25-(OH)2D3.

    • Plot the percentage of bound radioligand against the logarithm of the competitor concentration.

    • Calculate the IC50 value, which is the concentration of this compound that displaces 50% of the bound radioligand. The dissociation constant (Kd) can then be calculated using the Cheng-Prusoff equation.

G start Start incubate Incubate VDR, [3H]-1α,25-(OH)2D3, and this compound start->incubate separate Separate Bound and Free Ligand (Dextran-coated charcoal) incubate->separate measure Measure Radioactivity of Supernatant separate->measure plot Plot Data and Calculate IC50/Kd measure->plot end End plot->end

Caption: Workflow for a VDR competitive binding assay.

2. Antiproliferative Activity Assay (³H-Thymidine Incorporation)

This protocol measures the effect of this compound on the proliferation of cultured cells, such as human keratinocytes.

  • Materials:

    • Cultured human keratinocytes

    • Cell culture medium

    • This compound

    • ³H-Thymidine

    • Scintillation counter

  • Procedure:

    • Seed keratinocytes in a multi-well plate and allow them to adhere.

    • Treat the cells with varying concentrations of this compound for a specified period (e.g., 48-72 hours).

    • Pulse-label the cells with ³H-thymidine for the last few hours of the treatment period.

    • Harvest the cells and precipitate the DNA.

    • Measure the amount of incorporated ³H-thymidine using a scintillation counter.

    • A decrease in ³H-thymidine incorporation indicates an inhibition of cell proliferation.

G start Start seed_cells Seed Keratinocytes start->seed_cells treat_cells Treat with This compound seed_cells->treat_cells pulse_label Pulse-label with ³H-Thymidine treat_cells->pulse_label harvest_cells Harvest Cells and Precipitate DNA pulse_label->harvest_cells measure_radioactivity Measure Incorporated ³H-Thymidine harvest_cells->measure_radioactivity analyze_results Analyze Results for Antiproliferative Effect measure_radioactivity->analyze_results end End analyze_results->end

References

An In-Depth Technical Guide to the Mechanism of Action of 5,6-trans-Vitamin D3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-trans-Vitamin D3, a significant photoisomer of vitamin D3, has emerged as a molecule of interest in various biomedical research fields.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, with a focus on its molecular interactions, signaling pathways, and biological effects. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into its potential therapeutic applications.

Introduction

Vitamin D3, primarily known for its role in calcium homeostasis and bone metabolism, undergoes photoisomerization upon exposure to ultraviolet radiation, leading to the formation of several photoproducts, including this compound.[4] While initially considered an inactive isomer, emerging evidence suggests that this compound possesses distinct biological activities, including antiproliferative, anti-inflammatory, and hypoglycemic properties.[1][2][3] This guide delves into the intricate mechanisms through which this compound exerts its effects, providing a foundation for further investigation and potential therapeutic development.

Molecular Interaction with the Vitamin D Receptor (VDR)

The biological actions of most vitamin D compounds are mediated through their interaction with the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor. This compound binds to the VDR, albeit with a lower affinity compared to the hormonally active form, 1,25-dihydroxyvitamin D3 (calcitriol).

Binding Affinity

Quantitative analysis of the binding affinity of this compound to the VDR reveals a dissociation constant (Kd) of 560 nM.[4] This indicates a moderate binding affinity, which is crucial for understanding its biological potency.

CompoundDissociation Constant (Kd) for VDRReference
This compound560 nM[4]
1,25-dihydroxyvitamin D3~0.1 nM[5]

Signaling Pathways

The binding of this compound to the VDR initiates a cascade of molecular events that ultimately lead to changes in gene expression and cellular function. The primary mechanism is the genomic pathway, although non-genomic actions are also being explored.

Genomic Pathway

Upon ligand binding, the VDR undergoes a conformational change and heterodimerizes with the Retinoid X Receptor (RXR). This VDR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This interaction recruits a complex of co-activator or co-repressor proteins, leading to the modulation of gene transcription.

Genomic Signaling Pathway of this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5_6_trans_D3 This compound VDR_cyto VDR 5_6_trans_D3->VDR_cyto Binding VDR_RXR_cyto VDR-RXR Heterodimer VDR_cyto->VDR_RXR_cyto RXR_cyto RXR RXR_cyto->VDR_RXR_cyto VDR_RXR_nuc VDR-RXR Heterodimer VDR_RXR_cyto->VDR_RXR_nuc Translocation VDRE VDRE VDR_RXR_nuc->VDRE Binding Gene Target Gene Transcription VDRE->Gene mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Genomic signaling pathway of this compound.
Non-Genomic Pathways

While the genomic pathway is well-established, evidence suggests that vitamin D compounds can also elicit rapid, non-genomic effects that do not involve gene transcription. These actions are often mediated through membrane-associated VDR or other signaling molecules. For vitamin D3 in general, these pathways include the activation of second messenger systems like intracellular calcium, and modulation of signaling cascades such as the PI3K/Akt and MAPK/ERK pathways. Direct evidence for the specific involvement of this compound in these non-genomic pathways is an active area of research.

Biological Effects

This compound exhibits a range of biological activities, with its antiproliferative effects being the most extensively studied.

Antiproliferative Activity

This compound has been shown to inhibit the proliferation of various cancer cell lines. This effect is primarily attributed to the induction of cell cycle arrest and apoptosis.

Studies on analogs of this compound, such as 1,25(OH)2-16-ene-5,6-trans-D3, have demonstrated an increase in the proportion of cells in the G0/G1 phase of the cell cycle and a decrease in the S phase population in breast cancer cells (MCF-7).[6] This cell cycle arrest is associated with the upregulation of cyclin-dependent kinase inhibitors (CKIs) p21waf1 and p27kip1.[6] The parent molecule, vitamin D3, has also been shown to downregulate cyclin D1.[1][7]

Cell Cycle Regulation by this compound Analog 5_6_trans_analog 1,25(OH)2-16-ene-5,6-trans-D3 p21 p21waf1 5_6_trans_analog->p21 Upregulates p27 p27kip1 5_6_trans_analog->p27 Upregulates CDK_Cyclin CDK-Cyclin Complexes p21->CDK_Cyclin Inhibits p27->CDK_Cyclin Inhibits G1_S_Transition G1/S Transition CDK_Cyclin->G1_S_Transition Promotes VDR_Binding_Assay_Workflow A Prepare Reagents: - VDR Source - [3H]-Calcitriol - 5,6-trans-D3 (serial dilutions) - Unlabeled Calcitriol B Incubate Components: (VDR + [3H]-Calcitriol + Competitor) A->B C Separate Bound from Free Ligand (HAP or Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki D->E

References

A Deep Dive into Vitamin D3 Isomers: A Technical Guide to 5,6-trans-Vitamin D3 and 5,6-cis-Vitamin D3 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Vitamin D3, or cholecalciferol, is a crucial prohormone in calcium homeostasis, immune function, and cellular differentiation. Its biological activity is intrinsically linked to its three-dimensional structure. The isomerization at the 5,6-double bond of the seco-steroid backbone gives rise to two key stereoisomers: the biologically prevalent 5,6-cis-Vitamin D3 and its photoisomer, 5,6-trans-Vitamin D3. While structurally similar, these isomers exhibit distinct physicochemical properties and biological activities, a critical consideration for researchers in drug discovery and development. This technical guide provides a comprehensive comparison of these two isomers, detailing their structural differences, biological functions, and the experimental methodologies used for their study.

Core Differences in Chemical Structure and Physicochemical Properties

The fundamental difference between 5,6-cis- and this compound lies in the geometry around the C5-C6 double bond. In the cis isomer, the A-ring and the C7-C8 diene are on the same side of the double bond, resulting in a more compact, curved structure. Conversely, the trans isomer has these groups on opposite sides, leading to a more extended, linear conformation. This seemingly subtle change has significant implications for their physical and chemical characteristics.

Property5,6-cis-Vitamin D3 (Cholecalciferol)This compound
Molecular Formula C27H44OC27H44O
Molecular Weight 384.64 g/mol 384.64 g/mol
Synonyms Cholecalciferol, Vitamin D35,6-trans-Cholecalciferol
CAS Number 67-97-022350-41-0
Appearance Fine colorless crystalsWhite to pale yellow solid
Solubility Practically insoluble in water; soluble in ethanol, fats, and oils.Soluble in organic solvents like ethanol, DMSO, and DMF.
Stability Sensitive to air, heat, and light. Can isomerize to pre-vitamin D3 in solution.More stable than the cis isomer under certain conditions, but can also be influenced by light.

Comparative Biological Activity and Signaling Pathways

The biological effects of Vitamin D3 are primarily mediated through the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression. The different conformations of the cis and trans isomers affect their binding affinity to the VDR and, consequently, their biological potency.

Vitamin D Receptor (VDR) Binding and Biological Potency

The 5,6-cis isomer, after hydroxylation to its active form, 1α,25-dihydroxyvitamin D3 (calcitriol), is the high-affinity natural ligand for the VDR. The 5,6-trans isomer and its metabolites also bind to the VDR, but generally with lower affinity. This difference in binding affinity translates to variations in their biological activities.

Parameter5,6-cis-Vitamin D3 (as Calcitriol)This compound25-hydroxy-5,6-trans-vitamin D3
VDR Dissociation Constant (Kd) ~0.1 nM[1]560 nM[2]58 nM

Studies have shown that while both isomers can influence calcium metabolism, their modes of action can differ. For instance, in a study on patients with chronic hypoparathyroidism, both 5,6-cis-25-hydroxyvitamin D3 and 5,6-trans-25-hydroxyvitamin D3 were effective in normalizing serum calcium and enhancing intestinal calcium absorption. However, they exhibited different effects on renal phosphate (B84403) handling and calcium release from bone, with the trans-isomer increasing urinary phosphate and hydroxyproline (B1673980) excretion, while the cis-isomer had the opposite effect.

Signaling Pathways: Genomic vs. Non-Genomic

Vitamin D3 signaling occurs through two main pathways: a genomic pathway that involves VDR-mediated gene transcription in the nucleus, and a rapid, non-genomic pathway that is initiated at the cell membrane.[3][4] The conformational differences between the cis and trans isomers may influence their preference for one pathway over the other. The more flexible 5,6-cis isomer is thought to be able to adopt the necessary conformation to initiate both genomic and non-genomic signaling effectively. The rigid, extended structure of the 5,6-trans isomer might favor or hinder specific interactions within these pathways, leading to its distinct biological profile.

Vitamin_D_Signaling_Pathways cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5_6_cis_D3 5,6-cis-Vitamin D3 Membrane_VDR Membrane VDR (Non-Genomic) 5_6_cis_D3->Membrane_VDR High Affinity VDR_RXR VDR-RXR Heterodimer 5_6_cis_D3->VDR_RXR 5_6_trans_D3 This compound 5_6_trans_D3->Membrane_VDR Lower Affinity 5_6_trans_D3->VDR_RXR Signal_Transduction Signal Transduction (e.g., PKC, MAPK) Membrane_VDR->Signal_Transduction VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Binds to DNA Gene_Transcription Gene Transcription Signal_Transduction->Gene_Transcription Cross-talk VDRE->Gene_Transcription Regulates

Caption: Comparative signaling of 5,6-cis and 5,6-trans Vitamin D3.

Experimental Protocols

Accurate differentiation and quantification of 5,6-cis and this compound are paramount for research and development. The following sections detail key experimental methodologies.

Synthesis and Purification of this compound

A common method for the synthesis of this compound involves the iodine-catalyzed isomerization of 5,6-cis-Vitamin D3.[5]

Protocol:

  • Reaction Setup: Dissolve 5,6-cis-Vitamin D3 in an organic solvent such as n-hexane.

  • Isomerization: Add a small quantity of iodine to the solution. Expose the mixture to visible light to initiate the isomerization. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Purification:

    • Once the reaction is complete, concentrate the mixture.

    • Perform column chromatography on alumina (B75360) to separate the different isomers.

    • Collect the fractions containing this compound.

  • Crystallization: Evaporate the solvent from the purified fractions to obtain a colorless oil. Crystallize the oil from n-hexane to yield snow-white crystals of this compound.[5]

Synthesis_Workflow Start 5,6-cis-Vitamin D3 in n-hexane Reaction Add Iodine (I2) Expose to Visible Light Start->Reaction TLC Monitor with TLC Reaction->TLC Column_Chrom Alumina Column Chromatography TLC->Column_Chrom Crystallization Crystallization from n-hexane Column_Chrom->Crystallization End Pure this compound Crystallization->End

Caption: Workflow for the synthesis of this compound.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

HPLC is the gold standard for separating and quantifying Vitamin D3 isomers due to their structural similarity.[6]

Protocol:

  • Sample Preparation: Dissolve the sample containing Vitamin D3 isomers in the mobile phase.

  • HPLC System:

    • Column: A C18 reversed-phase column is commonly used (e.g., YMC-Triart C18 ExRS, 5 µm, 150 × 3.0 mm).[6]

    • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and tetrahydrofuran (B95107) (e.g., 90:10 v/v) is effective.[6]

    • Flow Rate: Typically around 0.4-1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 30°C.[6]

    • Detection: UV detection at 265 nm.[6][7]

  • Data Analysis: Identify and quantify the isomers based on their retention times and peak areas compared to known standards.

HPLC_Workflow Sample_Prep Sample Preparation (Dissolve in Mobile Phase) Injection Inject into HPLC System Sample_Prep->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection (265 nm) Separation->Detection Analysis Data Analysis (Retention Time, Peak Area) Detection->Analysis

Caption: Experimental workflow for HPLC analysis of Vitamin D3 isomers.

Vitamin D Receptor (VDR) Competitive Binding Assay

This assay is crucial for determining the binding affinity of the isomers to the VDR.

Protocol:

  • Reagents:

    • Recombinant human VDR.

    • Radiolabeled 1α,25(OH)2D3 (e.g., [3H]-1α,25(OH)2D3).

    • Unlabeled 5,6-cis- and this compound standards.

    • Assay buffer.

  • Assay Procedure:

    • Incubate a fixed concentration of VDR and radiolabeled ligand with varying concentrations of the unlabeled test isomer (competitor).

    • Allow the binding to reach equilibrium.

    • Separate the bound from the free radioligand (e.g., using charcoal dextran (B179266) or filtration).

    • Quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the dissociation constant (Kd) from the IC50 value.

Conclusion

The geometric isomerism at the 5,6-position of Vitamin D3 profoundly influences its conformation, stability, and interaction with the Vitamin D Receptor, leading to distinct biological activity profiles. For researchers and drug development professionals, a thorough understanding of these differences is essential for the design of novel Vitamin D analogs with improved therapeutic indices. The detailed experimental protocols provided herein offer a robust framework for the synthesis, purification, and biological evaluation of 5,6-trans- and 5,6-cis-Vitamin D3, facilitating further exploration into their therapeutic potential.

References

An In-depth Technical Guide to the Photochemical Isomerization of Vitamin D3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin D3, a crucial secosteroid hormone, is synthesized in the skin through a series of photochemical and thermal reactions initiated by ultraviolet B (UVB) radiation. This technical guide provides a comprehensive overview of the photochemical isomerization of Vitamin D3, detailing the reaction mechanisms, key intermediates, and influencing factors. It is intended to serve as a resource for researchers, scientists, and drug development professionals involved in the study and application of Vitamin D3 and its analogs. This document summarizes critical quantitative data, outlines detailed experimental protocols for synthesis and analysis, and provides visual representations of the associated biochemical pathways.

Introduction

The synthesis of Vitamin D3 (cholecalciferol) in the skin is a non-enzymatic process that begins with the UVB-induced conversion of 7-dehydrocholesterol (B119134) (provitamin D3). This initial photochemical reaction leads to the formation of previtamin D3, a thermally unstable intermediate. Subsequently, a temperature-dependent isomerization converts previtamin D3 into the biologically active Vitamin D3. However, the photochemical process is not entirely specific, leading to the formation of several biologically inert isomers, including lumisterol (B196343) and tachysterol.[1] The efficiency of Vitamin D3 synthesis is influenced by various factors, including the wavelength and intensity of UV radiation, as well as the surrounding microenvironment.[2][3] Understanding the intricacies of these photochemical reactions is paramount for applications ranging from optimizing industrial Vitamin D3 synthesis to developing novel therapeutic strategies involving Vitamin D analogs.

The Photochemical Reaction Pathway

The photochemical isomerization of Vitamin D3 is a complex process involving a network of reversible and irreversible reactions. The key steps are outlined below:

  • Photoisomerization of 7-dehydrocholesterol (Provitamin D3) to Previtamin D3: Upon absorption of UVB radiation (optimally between 295-300 nm), the B-ring of 7-dehydrocholesterol undergoes a 6-electron conrotatory ring-opening reaction to form previtamin D3.[4][5] This reaction is highly dependent on the wavelength of irradiation.[2]

  • Thermal Isomerization of Previtamin D3 to Vitamin D3: Previtamin D3 is thermally labile and undergoes a sigmatropic[6][7]-hydrogen shift to form the more stable Vitamin D3. This reaction is temperature-dependent and significantly faster in the skin's lipid bilayer compared to organic solvents.[8][9]

  • Photoisomerization of Previtamin D3 to Lumisterol and Tachysterol: Previtamin D3 can also absorb UVB radiation, leading to the formation of two primary photoisomers: lumisterol and tachysterol.[1] The formation of tachysterol, a Z/E isomer, is favored at shorter wavelengths, while longer wavelengths promote the ring-closure reaction to form lumisterol.[1]

  • Photoisomerization of Vitamin D3 to Suprasterols: Prolonged exposure to UV radiation can lead to the photodegradation of Vitamin D3 into other photoproducts, such as suprasterol I and suprasterol II.

Quantitative Data

The efficiency and equilibrium of the photochemical isomerization of Vitamin D3 are governed by several quantitative parameters. The following tables summarize key data points for the primary compounds involved in this process.

Table 1: Absorption Maxima (λmax) of Vitamin D3 and its Isomers

Compoundλmax (nm)SolventReference
7-dehydrocholesterol282Ethanol (B145695)[10]
Previtamin D3260Ethanol[10]
Vitamin D3265Ethanol[11]
Lumisterol272Ethanol[10]
Tachysterol281Ethanol[10]

Table 2: Quantum Yields (Φ) for the Photoisomerization of Previtamin D3

ReactionWavelength (nm)Quantum Yield (Φ)Reference
Previtamin D3 → Lumisterol253.70.04[7]
302.50.09[7]
305.00.18[7]
Previtamin D3 → Provitamin D3253.70.014[7]
302.50.02[7]
305.00.08[7]
Previtamin D3 → Tachysterol253.70.41[7]
302.50.29[7]
305.00.29[7]

Table 3: Kinetic and Thermodynamic Data for the Thermal Isomerization of Previtamin D3 to Vitamin D3

MediumTemperature (°C)Half-life (t½)Equilibrium Constant (K)Activation Energy (Ea) (kJ/mol)Reference
Human Skin372.5 hours11.4471.05[8]
Hexane3730 hours6.1584.90[8]
Lizard Skin258 hours--[9]
Hexane2591 hours--[9]
Lizard Skin572 hours--[9]
Hexane51200 hours--[9]
β-cyclodextrin (aq)5---[6]

Experimental Protocols

Photochemical Synthesis of Previtamin D3 and its Photoisomers

This protocol describes a general method for the UV irradiation of 7-dehydrocholesterol to produce a mixture of previtamin D3, lumisterol, and tachysterol.

  • Materials:

    • 7-dehydrocholesterol (Provitamin D3)

    • Ethanol (HPLC grade)

    • Quartz reaction vessel

    • UVB lamp (e.g., medium-pressure mercury lamp with appropriate filters to select for the desired wavelength range, typically 280-315 nm)

    • Magnetic stirrer and stir bar

    • Nitrogen gas supply

  • Procedure:

    • Prepare a solution of 7-dehydrocholesterol in ethanol in the quartz reaction vessel. The concentration should be optimized based on the reaction volume and light path length.

    • Purge the solution with nitrogen gas for at least 15-20 minutes to remove dissolved oxygen, which can quench the excited state and lead to side reactions.

    • While maintaining a gentle nitrogen stream over the solution, place the reaction vessel under the UVB lamp.

    • Irradiate the solution with constant stirring. The irradiation time will depend on the light intensity, concentration of the starting material, and the desired product distribution. The reaction progress should be monitored by HPLC.

    • After the desired irradiation time, turn off the lamp and store the resulting solution in the dark and under nitrogen to prevent further photochemical or oxidative degradation.

HPLC Analysis of Vitamin D3 and its Isomers

This protocol provides a general reversed-phase HPLC method for the separation and quantification of Vitamin D3 and its major photoisomers.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 99:1, v/v). The exact ratio may need to be optimized for the specific column and compounds.[12]

    • Flow Rate: 1.0 - 2.0 mL/min.[13]

    • Detection Wavelength: 265 nm for simultaneous detection of most isomers. Individual wavelengths can be used for more specific quantification if a diode array detector is available.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

  • Sample Preparation:

    • Dilute the reaction mixture or sample in the mobile phase to a concentration within the linear range of the detector.

    • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a known volume of the prepared sample.

    • Record the chromatogram and identify the peaks based on the retention times of known standards for 7-dehydrocholesterol, previtamin D3, Vitamin D3, lumisterol, and tachysterol.

    • Quantify the concentration of each compound by comparing its peak area to a calibration curve generated from standards of known concentrations.

Signaling Pathways and Logical Relationships

Photochemical Isomerization Pathway of Vitamin D3

The following diagram illustrates the key photochemical and thermal reactions in the synthesis of Vitamin D3 and its primary photoisomers.

Photochemical_Isomerization ProD3 7-dehydrocholesterol (Provitamin D3) PreD3 Previtamin D3 ProD3->PreD3 UVB VitD3 Vitamin D3 PreD3->VitD3 Thermal Isomerization Lumi Lumisterol PreD3->Lumi UVB Tachy Tachysterol PreD3->Tachy UVB Lumi->PreD3 UVB Tachy->PreD3 UVB Experimental_Workflow Start Start: 7-dehydrocholesterol in Ethanol UV_Irradiation UVB Irradiation (280-315 nm) in Quartz Vessel under N2 Start->UV_Irradiation Reaction_Mixture Reaction Mixture (Previtamin D3, Lumisterol, Tachysterol, etc.) UV_Irradiation->Reaction_Mixture Thermal_Isomerization Thermal Isomerization (e.g., controlled heating) Reaction_Mixture->Thermal_Isomerization Final_Product Final Product Mixture (Vitamin D3 and isomers) Thermal_Isomerization->Final_Product HPLC_Analysis HPLC Analysis (C18 column, ACN/H2O) Final_Product->HPLC_Analysis Data_Analysis Data Analysis (Quantification and Purity) HPLC_Analysis->Data_Analysis VDR_Signaling cluster_cell Target Cell cluster_nucleus Nucleus Calcitriol_in 1,25(OH)2D3 (Calcitriol) VDR Vitamin D Receptor (VDR) Calcitriol_in->VDR Binds to VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR->VDRE Binds to Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription Regulates

References

The Discovery and Biological Evaluation of 5,6-trans-Vitamin D3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D3, primarily known for its crucial role in calcium homeostasis and bone metabolism, undergoes photoisomerization upon exposure to ultraviolet radiation, leading to the formation of several photoproducts. Among these, 5,6-trans-Vitamin D3 has emerged as a molecule of significant interest due to its distinct biological activity profile. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound, with a focus on the experimental methodologies and quantitative data that underpin our current understanding of this unique Vitamin D3 analog.

Discovery and Synthesis

The existence of this compound as a photoisomer of Vitamin D3 was established through studies investigating the effects of ultraviolet light on Vitamin D3. It is a product of the iodine-catalyzed isomerization of Vitamin D3, a process that converts the 5,6-cis double bond to a 5,6-trans configuration. This structural alteration is pivotal to its modified biological activity.

Experimental Protocol: Synthesis and Purification of this compound

A common and effective method for the synthesis and purification of this compound involves the following steps:

  • Reaction Setup: A solution of Vitamin D3 in an organic solvent such as n-hexane is prepared.

  • Isomerization: A small quantity of iodine is added to the solution. The reaction mixture is then exposed to visible light to catalyze the isomerization of the 5,6-cis double bond. The progress of the reaction can be monitored by thin-layer chromatography (TLC), which will show the appearance of new spots corresponding to the various photoisomers, including this compound.

  • Purification:

    • The reaction mixture is concentrated and subjected to alumina (B75360) column chromatography.

    • The column is eluted with a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to separate the different isomers.

    • Fractions are collected and analyzed by TLC to identify those containing this compound.

  • Crystallization: The fractions containing the purified this compound are pooled and the solvent is evaporated to yield a colorless oil. This oil is then crystallized from a solvent such as n-hexane to obtain snow-white crystalline this compound.

  • Characterization: The identity and purity of the synthesized this compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow Vitamin D3 in n-hexane Vitamin D3 in n-hexane Iodine + Visible Light Iodine + Visible Light Vitamin D3 in n-hexane->Iodine + Visible Light Isomerization Reaction Mixture Reaction Mixture Iodine + Visible Light->Reaction Mixture TLC Monitoring Alumina Column Chromatography Alumina Column Chromatography Reaction Mixture->Alumina Column Chromatography Separation Fractions (TLC Analysis) Fractions (TLC Analysis) Alumina Column Chromatography->Fractions (TLC Analysis) Elution Crystallization (n-hexane) Crystallization (n-hexane) Fractions (TLC Analysis)->Crystallization (n-hexane) Isolation Crystalline this compound Crystalline this compound Crystallization (n-hexane)->Crystalline this compound Yields Characterization (NMR, MS) Characterization (NMR, MS) Crystalline this compound->Characterization (NMR, MS) Verification

Caption: Workflow for the Synthesis and Purification of this compound.

Biological Activity and Quantitative Data

This compound exhibits a range of biological activities, some of which are distinct from its parent compound, Vitamin D3, and its hormonally active form, 1,25-dihydroxyvitamin D3. A key characteristic is its reduced calcemic effect, making it an attractive candidate for therapeutic applications where the hypercalcemic side effects of other Vitamin D analogs are a concern.

Vitamin D Receptor (VDR) Binding Affinity

The biological actions of Vitamin D analogs are primarily mediated through their binding to the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor.

CompoundDissociation Constant (Kd) for VDRReference
This compound 560 nM [1]
25-hydroxy-5,6-trans-vitamin D358 nM[1]
25-hydroxytachysterol322 nM[1]
Antiproliferative Activity

This compound has been shown to possess antiproliferative properties in various cell types, including cancer cells.

Cell LineCompoundConcentrationEffectReference
Human KeratinocytesThis compound 10-6 MSignificant inhibition of 3H-thymidine incorporation[1]
In Vivo Biological Effects

Studies in animal models have been crucial in elucidating the physiological effects of this compound.

Animal ModelCompoundDoseEffectReference
Anephric RatsThis compound 25 µgSignificant elevation of intestinal calcium transport[2]
Anephric RatsThis compound 25 µgNo significant effect on serum calcium levels[2]

Experimental Protocols for Biological Assays

Competitive Vitamin D Receptor (VDR) Binding Assay

This assay is used to determine the binding affinity of a test compound to the VDR.

  • Reagents and Materials:

    • Recombinant human VDR.

    • [3H]-1,25(OH)2D3 (radiolabeled ligand).

    • Unlabeled 1,25(OH)2D3 (for determining non-specific binding).

    • Test compound (this compound).

    • Assay buffer (e.g., Tris-HCl buffer containing KCl, EDTA, and DTT).

    • Hydroxylapatite slurry or glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • Incubate a fixed concentration of recombinant VDR with a fixed concentration of [3H]-1,25(OH)2D3 in the presence of increasing concentrations of the test compound.

    • A parallel incubation is performed with a high concentration of unlabeled 1,25(OH)2D3 to determine non-specific binding.

    • After incubation to reach equilibrium, separate the bound from free radioligand using either hydroxylapatite precipitation or rapid filtration through glass fiber filters.

    • Measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the dissociation constant (Kd) using the Cheng-Prusoff equation.

Cell Proliferation Assay (3H-Thymidine Incorporation)

This assay measures the effect of a compound on cell proliferation by quantifying the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.

  • Cell Culture:

    • Plate cells (e.g., human keratinocytes or cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of the test compound (this compound) or vehicle control for a specified period (e.g., 48-72 hours).

  • Radiolabeling:

    • Add [3H]-thymidine to each well and incubate for a further 4-24 hours to allow for its incorporation into the DNA of proliferating cells.

  • Harvesting:

    • Harvest the cells onto glass fiber filters using a cell harvester. The filters will trap the cellular DNA containing the incorporated [3H]-thymidine.

  • Measurement:

    • Wash the filters to remove unincorporated [3H]-thymidine.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Express the results as counts per minute (CPM) or as a percentage of the vehicle-treated control.

    • Plot the percentage of proliferation against the log concentration of the test compound to determine the IC50 value.

In Vivo Calcemic Activity Assay in Mice

This assay evaluates the effect of a test compound on serum calcium levels in an animal model.

  • Animals:

    • Use a suitable mouse strain (e.g., BALB/c or C57BL/6).

  • Treatment:

    • Administer the test compound (this compound) or vehicle control to the mice via a suitable route (e.g., intraperitoneal or subcutaneous injection) at various doses for a specified duration.

  • Blood Collection:

    • At the end of the treatment period, collect blood samples from the mice via cardiac puncture or from the tail vein.

  • Serum Preparation:

    • Allow the blood to clot and then centrifuge to separate the serum.

  • Calcium Measurement:

    • Measure the total calcium concentration in the serum using a commercially available calcium assay kit or an automated clinical chemistry analyzer.

  • Data Analysis:

    • Compare the serum calcium levels of the treated groups with the control group to determine if the test compound has a hypercalcemic effect.

Signaling Pathways

The biological effects of this compound are mediated through the Vitamin D Receptor (VDR). Upon ligand binding, the VDR undergoes a conformational change, leading to the regulation of target gene expression.

Genomic Signaling Pathway of VDR

The primary mechanism of action for Vitamin D analogs is through the genomic pathway, which involves the regulation of gene transcription.

G cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5,6-trans-D3 5,6-trans-D3 VDR VDR 5,6-trans-D3->VDR Binding RXR RXR VDR->RXR Heterodimerization VDRE VDRE RXR->VDRE Binding to Vitamin D Response Element Gene Transcription Gene Transcription VDRE->Gene Transcription Modulation mRNA mRNA Gene Transcription->mRNA Biological Response Biological Response Calcium Homeostasis Calcium Homeostasis Biological Response->Calcium Homeostasis Cell Proliferation Cell Proliferation Biological Response->Cell Proliferation Immune Function Immune Function Biological Response->Immune Function Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Protein Synthesis->Biological Response

Caption: Genomic Signaling Pathway of this compound via the Vitamin D Receptor.

Upon binding of this compound to the VDR in the cytoplasm, the ligand-receptor complex translocates to the nucleus. In the nucleus, it forms a heterodimer with the Retinoid X Receptor (RXR). This VDR-RXR heterodimer then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding event recruits co-activator or co-repressor proteins, leading to the modulation of gene transcription. The resulting changes in protein expression ultimately mediate the biological responses, such as the regulation of calcium transport proteins (e.g., TRPV6, Calbindin-D9k) and cell cycle regulators.

Conclusion

This compound represents a fascinating photoisomer of Vitamin D3 with a distinct biological profile characterized by its ability to influence key physiological processes with potentially lower calcemic activity compared to other Vitamin D analogs. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this and other novel Vitamin D compounds. A thorough understanding of its synthesis, biological activities, and underlying signaling pathways is essential for advancing its potential application in various fields, from oncology to immunology.

References

The Physiological Relevance of 5,6-trans-Vitamin D3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-trans-Vitamin D3, a photoisomer of vitamin D3, has emerged as a molecule of significant interest in the field of vitamin D research and drug development. While traditionally viewed as an inactive photoproduct, emerging evidence suggests it possesses unique biological activities that differentiate it from the canonical vitamin D3 metabolic pathway. This technical guide provides an in-depth overview of the physiological relevance of this compound, with a focus on its interaction with the vitamin D receptor (VDR), its antiproliferative and calcemic effects, and the experimental methodologies used for its evaluation. Detailed signaling pathways and experimental workflows are presented to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction

Vitamin D3, upon exposure to ultraviolet B (UVB) radiation, undergoes a series of photochemical and thermal isomerizations in the skin. While the primary pathway leads to the formation of the biologically active hormone, 1α,25-dihydroxyvitamin D3 [1,25(OH)2D3], a number of photoproducts are also generated, including this compound.[1] Initially considered biologically inert, studies have revealed that this compound can exert distinct physiological effects, warranting a closer examination of its potential therapeutic applications. This guide summarizes the current understanding of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and evaluation processes.

Quantitative Data Presentation

The biological activity of this compound and its analogs is often characterized by their binding affinity to the Vitamin D Receptor (VDR), their ability to inhibit cell proliferation, and their in vivo calcemic effects. The following tables summarize key quantitative data from various studies to facilitate comparison.

Table 1: Vitamin D Receptor (VDR) Binding Affinity of this compound and Related Compounds

CompoundDissociation Constant (Kd) [nM]Reference
This compound560[2][3]
25-hydroxy-5,6-trans-vitamin D358[3]
25-hydroxytachysterol322[3]
1α,25-dihydroxyvitamin D3 (Calcitriol)~0.1-1[4]

Table 2: Antiproliferative Activity of this compound Analogs in Cancer Cell Lines

CompoundCell LineIC50 (nM)Fold Potency vs. 1,25(OH)2D3Reference
1,25(OH)2-16-ene-5,6-trans-D3MCF-7 (Breast Cancer)Not explicitly stated, but 10-100x more potent10-100[5]
1,25(OH)2-16-ene-5,6-trans-D3LNCaP (Prostate Cancer)Not explicitly stated, but 10-100x more potent10-100[5]
1,25(OH)2-16-ene-5,6-trans-D3HL-60 (Leukemia)Not explicitly stated, but 10-100x more potent10-100[5]
1,25(OH)2D3 (Calcitriol)MCF-7 (Breast Cancer)~1-101[6][7]

Table 3: In Vivo Calcemic Activity of this compound and its Analogs

CompoundAnimal ModelDoseEffect on Serum CalciumReference
This compoundAnephric Rats25 µgNo significant effect[8]
1,25(OH)2-16-ene-5,6-trans-D3MiceNot explicitly statedAt least 40-fold less calcemic than 1,25(OH)2D3[5]
1,25(OH)2D3 (Calcitriol)MiceNot explicitly statedHypercalcemic[5]
25-hydroxy-5,6-trans-vitamin D3Humans (Hypoparathyroidism)450 µ g/day Normalized serum calcium[9]

Signaling Pathway

This compound exerts its biological effects primarily through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.[10] Upon binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[11][12] While the general mechanism is shared with 1,25(OH)2D3, the lower binding affinity of this compound suggests that it may require higher concentrations to elicit similar genomic responses, or that its downstream effects may be quantitatively and qualitatively different. The antiproliferative effects of vitamin D compounds are often linked to the upregulation of cell cycle inhibitors like p21 and p27.[5]

VDR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5_6_trans_D3 This compound VDR VDR 5_6_trans_D3->VDR Binding VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Translocation & Binding Gene_Transcription Gene Transcription (e.g., p21, p27) VDRE->Gene_Transcription Modulation Biological_Response Biological Response (e.g., Antiproliferation, Calcium Transport) Gene_Transcription->Biological_Response

VDR signaling pathway for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.

Competitive Vitamin D Receptor (VDR) Binding Assay

This assay determines the affinity of a test compound for the VDR by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Recombinant human VDR

  • Radiolabeled ligand (e.g., [3H]1α,25(OH)2D3)

  • Unlabeled 1α,25(OH)2D3 (for standard curve)

  • Test compound (this compound)

  • Assay buffer (e.g., Tris-HCl buffer with protease inhibitors)

  • Dextran-coated charcoal or hydroxylapatite slurry

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the unlabeled 1α,25(OH)2D3 and the test compound.

  • In microcentrifuge tubes, combine the assay buffer, a fixed concentration of radiolabeled ligand, and varying concentrations of either the unlabeled standard or the test compound.

  • Add the recombinant VDR to each tube and incubate at 4°C for a specified time (e.g., 18 hours) to reach equilibrium.

  • To separate bound from free radioligand, add dextran-coated charcoal or hydroxylapatite slurry and incubate for a short period (e.g., 15 minutes) on ice.

  • Centrifuge the tubes to pellet the charcoal/hydroxylapatite with the bound ligand.

  • Transfer the supernatant containing the free radioligand to a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of specific binding for each concentration of the competitor.

  • Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve and determine the IC50 value.

  • Calculate the dissociation constant (Ki) using the Cheng-Prusoff equation.

Cell Proliferation Assay (Crystal Violet Method)

This assay is used to assess the antiproliferative effects of this compound on adherent cancer cell lines like MCF-7.[11][13]

Materials:

  • MCF-7 breast cancer cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Vehicle control (e.g., ethanol)

  • Phosphate-buffered saline (PBS)

  • Crystal Violet staining solution (0.5% crystal violet in 20% methanol)

  • Solubilization solution (e.g., 10% acetic acid)

  • 96-well microplate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the seeding medium and replace it with medium containing the test compound or vehicle control.

  • Incubate the cells for the desired treatment period (e.g., 72 hours).

  • After incubation, gently wash the cells with PBS.

  • Fix the cells by adding methanol (B129727) and incubate for 10 minutes.

  • Remove the methanol and add the crystal violet staining solution to each well. Incubate for 20 minutes at room temperature.

  • Wash the plate with water to remove excess stain and allow it to air dry.

  • Add the solubilization solution to each well to dissolve the stain.

  • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Hypercalcemia Assay

This assay evaluates the calcemic effect of this compound in an animal model.[14][15]

Materials:

  • Male mice (e.g., C57BL/6)

  • This compound

  • 1α,25(OH)2D3 (positive control)

  • Vehicle (e.g., propylene (B89431) glycol/ethanol)

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)

  • Calcium assay kit

Procedure:

  • Acclimatize the mice to the experimental conditions for at least one week.

  • Divide the mice into treatment groups (vehicle, this compound at various doses, and 1α,25(OH)2D3).

  • Administer the test compounds or vehicle daily via an appropriate route (e.g., intraperitoneal injection or oral gavage) for a specified period (e.g., 7 days).

  • Monitor the animals daily for any signs of toxicity.

  • At the end of the treatment period, collect blood samples from each mouse via a suitable method (e.g., retro-orbital bleeding or cardiac puncture).

  • Separate the serum by centrifugation.

  • Measure the total serum calcium concentration using a calcium assay kit according to the manufacturer's instructions.

  • Compare the serum calcium levels of the treatment groups to the vehicle control group to assess the hypercalcemic potential of the compounds.

Experimental Workflows

Visualizing the workflow of preclinical evaluation and the specific assay procedures can aid in the planning and execution of research.

Preclinical_Evaluation_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis and Candidate Selection VDR_Binding VDR Binding Assay (Determine Ki) Cell_Proliferation Cell Proliferation Assay (Determine IC50) VDR_Binding->Cell_Proliferation Gene_Expression Gene Expression Analysis (e.g., qPCR, Microarray) Cell_Proliferation->Gene_Expression Calcemic_Activity Hypercalcemia Assay (Measure Serum Calcium) Gene_Expression->Calcemic_Activity Antitumor_Efficacy Xenograft Tumor Model (Measure Tumor Growth) Calcemic_Activity->Antitumor_Efficacy SAR_Analysis Structure-Activity Relationship (SAR) Analysis Antitumor_Efficacy->SAR_Analysis Lead_Selection Lead Candidate Selection SAR_Analysis->Lead_Selection

Preclinical evaluation workflow for Vitamin D analogs.

VDR_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Serial dilutions of test compound & standard - Radiolabeled ligand - VDR start->prepare_reagents incubation Incubate Reagents (4°C, 18h) prepare_reagents->incubation separation Separate Bound & Free Ligand (Charcoal/Hydroxylapatite) incubation->separation centrifugation Centrifuge separation->centrifugation supernatant_collection Collect Supernatant (Contains Free Ligand) centrifugation->supernatant_collection scintillation_counting Scintillation Counting supernatant_collection->scintillation_counting data_analysis Data Analysis: - Calculate % Specific Binding - Generate Competition Curve - Determine IC50 & Ki scintillation_counting->data_analysis end End data_analysis->end

Experimental workflow for a competitive VDR binding assay.

Conclusion

This compound, once considered an inactive byproduct, is now recognized for its distinct biological activities. Its ability to bind to the VDR, albeit with lower affinity than 1,25(OH)2D3, and the potent antiproliferative and low calcemic profiles of its analogs, highlight its potential as a lead compound for the development of novel therapeutics. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals to further explore the physiological relevance and therapeutic potential of this compound and its derivatives. Further investigation into its specific downstream gene targets and its performance in various preclinical disease models will be crucial in fully elucidating its role in human health and disease.

References

5,6-trans-Vitamin D3 stability and degradation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stability and Degradation of 5,6-trans-Vitamin D3

Introduction

Vitamin D3, or cholecalciferol, is a fat-soluble secosteroid essential for human health, playing a critical role in calcium metabolism, immune function, and bone health. Despite its physiological importance, Vitamin D3 is inherently unstable, susceptible to degradation through various pathways, primarily isomerization and oxidation.[1][2] This instability poses significant challenges in the formulation and storage of pharmaceuticals, supplements, and fortified foods.

One of the major degradation products of Vitamin D3 is its geometric isomer, this compound. This compound is formed when the 5,6-cis double bond of cholecalciferol undergoes isomerization, a process often initiated by exposure to ultraviolet (UV) light.[3][4] While historically considered an inactive degradation product, recent studies have explored its potential biological activities.[5][6] Understanding the kinetics and mechanisms of this compound formation is paramount for researchers, scientists, and drug development professionals to ensure the potency, quality, and safety of Vitamin D3-containing products.

This technical guide provides a comprehensive overview of the factors influencing the stability of Vitamin D3, its degradation pathways leading to the formation of this compound and other isomers, quantitative data from stability studies, and detailed experimental protocols for assessing its degradation.

Core Factors Influencing Vitamin D3 Stability

The degradation of Vitamin D3 is a multifaceted process influenced by several environmental and chemical factors. The presence of multiple double bonds in its structure makes it highly susceptible to isomerization and oxidation.[1]

1.1 Light (Photoisomerization) Exposure to light, particularly UV radiation, is the most significant factor leading to the degradation of Vitamin D3.[3] UV energy causes the photoconversion of Vitamin D3 into various photoproducts, including this compound, suprasterol I, and suprasterol II.[3][4] This process of photoisomerization is a primary concern for products stored in transparent or translucent packaging.[7]

1.2 Temperature Heat accelerates the degradation of Vitamin D3. Thermally, Vitamin D3 can undergo a reversible isomerization to pre-vitamin D3.[8][9] High temperatures, such as those used in cooking or food processing, can lead to significant losses in Vitamin D3 content.[10][11] The degradation kinetics often follow the Arrhenius equation, indicating a temperature-dependent rate of degradation.[11][12]

1.3 pH The pH of the surrounding medium plays a crucial role in Vitamin D3 stability. It is notably unstable in acidic environments (pH < 5) and demonstrates greater stability in neutral or slightly alkaline conditions.[12][13] Acidic pH can catalyze the isomerization of Vitamin D3 to form isotachysterol.[8][9]

1.4 Oxidation The unsaturated nature of Vitamin D3 makes it prone to oxidation, especially in the presence of oxygen, metal ions (which can act as catalysts), and hydroperoxides found in lipid-based formulations.[1][12][14] Carrier oils rich in polyunsaturated fatty acids can themselves oxidize, creating a cascade of reactions that degrade the vitamin.[1] The presence of antioxidants can mitigate this oxidative destruction.[12][15]

Degradation and Isomerization Pathways

The transformation of Vitamin D3 is a complex web of reactions. The primary pathway begins with the photochemical conversion of 7-dehydrocholesterol (B119134) (7-DHC) in the skin to pre-vitamin D3, which then thermally isomerizes to Vitamin D3. Subsequent exposure to various stressors leads to the formation of multiple isomers.

Vitamin D3 Degradation Pathway cluster_synthesis Synthesis cluster_degradation Degradation & Isomerization 7-DHC 7-Dehydrocholesterol Pre-D3 Pre-vitamin D3 7-DHC->Pre-D3 UVB Light D3 Vitamin D3 (5,6-cis) Pre-D3->D3 Heat (Thermal Isomerization) Pre-D3->D3 Reversible Tachysterol Tachysterol Pre-D3->Tachysterol Light / Iodine Trans-D3 This compound D3->Trans-D3 Light / Iodine Isotachysterol Isotachysterol D3->Isotachysterol Acidic Conditions Suprasterols Suprasterol I & II D3->Suprasterols UV Light

Caption: Isomerization pathways of Vitamin D3 under different conditions.

Quantitative Stability Data

The following tables summarize quantitative data from various studies on the stability of Vitamin D3 under different stress conditions.

Table 1: Influence of Temperature on Vitamin D3 Retention in Canola Oil Data sourced from studies on fortified canola oil heated for 30 minutes.

Temperature (°C)Initial ConcentrationVitamin D3 Retention (%)Reference
100Low & HighNo significant reduction[10][11]
150Low & High67.5% - 73.0%[10][11]
180Low & High33.2% - 40.4%[10][11]

Table 2: Influence of pH on Vitamin D3 Stability in Aqueous Solution Data reflects the percentage of Vitamin D3 remaining after 48 hours at 25°C.

pHVitamin D3 Remaining (%)Stability ProfileReference
1~0%Highly Unstable[12]
2~10%Very Unstable[12]
3~40%Unstable[12]
4~75%Moderately Stable[12]
5>90%Stable[12]
6>95%Stable[12]
7>95%Stable[12]
8>95%Stable[12]

Table 3: Influence of Light on Vitamin D3 Stability Comparison of Vitamin D3 retention under different lighting conditions.

Formulation / ConditionStorage TimeLight ConditionVitamin D3 Retention (%)Reference
Commercial Vitamin D32 Months5,000 Lux20%[2]
Cocrystal Formulation2 Months5,000 Lux80%[2]
Fortified Canola Oil (High Conc.)70 DaysRoom Temp, Transparent Bottle44.4%[7]
Fortified Canola Oil (High Conc.)70 DaysRoom Temp, Dark Bottle68.0%[7]

Table 4: Influence of Initial Concentration on Vitamin D3 Stability in Fortified Canola Oil Data reflects retention after 70 days of storage at room temperature in transparent containers.

Initial ConcentrationStorage ConditionVitamin D3 Retention (%)Half-life (days)Reference
Low (6.87 mg/kg)Room Temp, Transparent50.0%112[7]
High (13.8 mg/kg)Room Temp, Transparent44.4%96[7]

Table 5: Effect of Antioxidants and Metal Ions on Vitamin D3 Stability Study conducted in aqueous solutions containing 10 mg/L Cu²⁺ ions.

AdditiveConcentration (mg/L)Protective EffectReference
None (Control with Cu²⁺)-Significant Degradation[12]
Ascorbic Acid≥ 500Eliminated degradation effect of copper ions[12]
Ascorbic Acid1000 - 2000Additionally stabilized the solution beyond control[12]

Methodologies for Stability Assessment

Accurate assessment of Vitamin D3 stability and the quantification of its degradation products, such as this compound, require robust analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used technique. For more complex matrices and isomer identification, Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS) is employed.[8]

Experimental Workflow for Stability Study cluster_prep 1. Sample Preparation cluster_analysis 2. Analytical Measurement cluster_data 3. Data Analysis prep_stock Prepare Vitamin D3 Stock Solution prep_sample Dilute in Test Matrix (e.g., oil, buffer) prep_stock->prep_sample prep_stress Apply Stress Conditions (Heat, Light, pH) prep_sample->prep_stress extraction Extract Analyte (e.g., LLE, SPE) prep_stress->extraction hplc HPLC-UV or UHPLC-MS/MS Analysis extraction->hplc quant Quantify Peak Areas hplc->quant kinetics Determine Degradation Kinetics (e.g., First-Order) quant->kinetics half_life Calculate Rate Constants & Half-life kinetics->half_life report Report Stability Profile half_life->report

Caption: General workflow for a Vitamin D3 stability and degradation study.

4.1 Protocol: Stability-Indicating HPLC-UV Method

This protocol is a generalized procedure based on methodologies for assessing Vitamin D3 stability in aqueous solutions.[12]

  • Preparation of Solutions:

    • Prepare a stock solution of Vitamin D3 (e.g., 1000 mg/L) in a suitable solvent like methanol (B129727).[12] Protect this solution from light.

    • Prepare working solutions by diluting the stock solution to the desired concentration (e.g., 20 mg/L) in the test medium (e.g., buffers of varying pH, water with metal ions, etc.).[12]

  • Application of Stress Conditions:

    • Temperature: Store vials of the working solution in climatic chambers at controlled temperatures (e.g., 25°C and 40°C).[12]

    • Light: Expose clear vials to daylight or a calibrated light source, while wrapping control vials in aluminum foil to keep them in the dark.[12]

    • pH: Adjust the pH of the working solutions using appropriate buffers or acids/bases to cover a range (e.g., pH 1 to 8).[12]

    • Oxidation: Bubble oxygen through the solution or add pro-oxidants like Cu²⁺ ions. Test antioxidants by adding them to these solutions.[12]

  • HPLC Analysis:

    • System: An HPLC system equipped with a UV detector.

    • Column: A C18 reverse-phase column is commonly used.[16]

    • Mobile Phase: A mixture of methanol and water is typical, run in an isocratic or gradient mode.[12]

    • Detection: Monitor the eluent at the maximum absorbance wavelength for Vitamin D3, approximately 265 nm.[11]

    • Sampling: At specified time intervals, withdraw aliquots from the stressed samples, filter if necessary, and inject them into the HPLC system.

  • Data Analysis:

    • Calculate the concentration of Vitamin D3 remaining at each time point by comparing the peak area to a standard curve.

    • Plot the natural logarithm of the concentration versus time. If the plot is linear, the degradation follows first-order kinetics.[12]

    • The slope of this line gives the negative of the first-order rate constant (k). The half-life (t₁/₂) can be calculated as 0.693/k.

4.2 Protocol: UHPLC-MS/MS for Isomer Identification

This method is used for the separation and identification of Vitamin D3 and its isomers, including this compound, tachysterol, and isotachysterol.[8]

  • Sample Preparation and Derivatization:

    • For enhanced ionization efficiency and chromatographic separation, derivatization is often performed.[8] A common reagent is 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), which reacts with the diene structure of Vitamin D isomers.[8]

    • The reaction rates with PTAD differ among isomers, aiding in their confirmation.[8]

  • UHPLC-MS/MS Analysis:

    • System: A UHPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).[17]

    • Column: A high-resolution C18 or a pentafluorophenyl (F5) column can be used to achieve separation of isobaric isomers.[16]

    • Mobile Phase: Typically consists of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile (B52724) with 0.1% formic acid) run in a gradient program.[17]

    • Mass Spectrometry: Operate the mass spectrometer in a positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify the parent and product ions of each derivatized isomer.

Conclusion

The stability of Vitamin D3 is a critical quality attribute that is significantly influenced by light, temperature, pH, and oxidative stress. The formation of this compound is primarily a photochemical process, representing a key degradation pathway that can compromise the potency of pharmaceutical and nutraceutical products. A thorough understanding of these degradation mechanisms and the kinetics involved is essential for developing stable formulations. The use of robust analytical techniques like stability-indicating HPLC-UV and UHPLC-MS/MS is crucial for accurately monitoring Vitamin D3 content and profiling its degradation products. By controlling environmental factors through protective packaging, the addition of antioxidants, and optimization of formulation pH, the stability of Vitamin D3 can be significantly enhanced, ensuring that its intended therapeutic and nutritional benefits are delivered effectively.

References

in vivo formation of 5,6-trans-Vitamin D3

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vivo Formation of 5,6-trans-Vitamin D3

Introduction

Vitamin D, a group of fat-soluble secosteroids, is essential for calcium and phosphate (B84403) homeostasis, bone metabolism, and a multitude of other physiological processes.[1][2] The most physiologically relevant forms in humans are Vitamin D2 (ergocalciferol) and Vitamin D3 (cholecalciferol). Vitamin D3 is synthesized in the skin from 7-dehydrocholesterol (B119134) upon exposure to ultraviolet B (UVB) radiation and can also be obtained from dietary sources.[1][3] The canonical form of Vitamin D3 features a cis-conformation at the 5,6-double bond. However, exposure to light can induce isomerization, leading to the formation of various photoproducts, including this compound.[4][5][6]

This technical guide provides a comprehensive overview of the , its biological significance, and the analytical methodologies used for its study. It is intended for researchers, scientists, and drug development professionals working in endocrinology, metabolomics, and pharmaceutical sciences.

In Vivo Formation and Metabolism

The formation of this compound in vivo is primarily a non-enzymatic photochemical process occurring in the skin. The established pathway begins with 7-dehydrocholesterol and proceeds through a series of light- and heat-dependent steps.

  • Formation of Pre-Vitamin D3: In the epidermis, UVB radiation cleaves the B-ring of 7-dehydrocholesterol to form pre-vitamin D3.[7]

  • Thermal Isomerization to Vitamin D3 (5,6-cis): Pre-vitamin D3 undergoes a temperature-dependent thermal isomerization to form the stable, biologically inactive Vitamin D3 (cholecalciferol), which has a 5,6-cis geometry.[7]

  • Photoisomerization to this compound: Continued light exposure on the skin surface can cause the 5,6-cis-Vitamin D3 to isomerize into its 5,6-trans stereoisomer.[5][6][8] This conversion is a key step in the formation of this particular isomer. While iodine-catalyzed isomerization is used for in vitro synthesis, photoisomerization is the relevant in vivo mechanism.[8][9]

Once formed, this compound is considered a human metabolite and, like its cis counterpart, can be further metabolized.[2] Studies in chicks and rats have shown that 5,6-trans-cholecalciferol is rapidly metabolized, with evidence of 25-hydroxylation, though no 1-hydroxy form was observed.[10]

G cluster_skin Epidermis cluster_circulation Circulation / Metabolism 7-DHC 7-Dehydrocholesterol Pre-D3 Pre-Vitamin D3 7-DHC->Pre-D3 UVB Light cis-D3 Vitamin D3 (5,6-cis-Cholecalciferol) Pre-D3->cis-D3 Thermal Isomerization trans-D3 This compound cis-D3->trans-D3 Photoisomerization (Light Exposure) Metabolites Further Metabolites (e.g., 25-OH-5,6-trans-D3) trans-D3->Metabolites Hydroxylation (Liver)

Caption: In vivo formation pathway of this compound.

Quantitative Data and Biological Activity

While this compound is considered biologically active, its affinity for the Vitamin D Receptor (VDR) is substantially lower than that of the hormonally active form, 1,25-dihydroxyvitamin D3. Quantitative data on the endogenous levels of this compound in human plasma or tissues are scarce in the literature. However, in vitro binding assays and in vivo animal studies provide valuable insights into its biological potency.

ParameterAnalyteValueSpecies/SystemReference
VDR Binding Affinity This compoundKd = 560 nMCultured Human Keratinocytes[4][5]
25-hydroxy-5,6-trans-Vitamin D3Kd = 58 nMCultured Human Keratinocytes[5]
Biological Activity This compound (25 µg)Induces intestinal calcium transportAnephric Rats[9][11]
This compound (25 µg)Induces bone calcium mobilizationAnephric Rats[11]
This compound (1-10 µ g/day )Increases tibia ash weight & bone mineralizationVitamin D-deficient Chicks[11]

Signaling and Mechanism of Action

The biological effects of Vitamin D compounds are primarily mediated through the nuclear Vitamin D Receptor (VDR).[1][12] Upon binding its ligand, the VDR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Vitamin D Response Elements (VDREs) on target genes, modulating their transcription. Although this compound binds to the VDR with low affinity, it can activate calcium-dependent signaling pathways. Its hydroxylated metabolites, such as 25-hydroxy-5,6-trans-Vitamin D3, exhibit a higher binding affinity for the VDR and may be more potent in mediating downstream effects.[5]

G trans_D3 This compound or its metabolites VDR Vitamin D Receptor (VDR) trans_D3->VDR Binds Complex VDR/RXR Heterodimer VDR->Complex RXR Retinoid X Receptor (RXR) RXR->Complex DNA DNA (VDRE) Complex->DNA Binds to Transcription Gene Transcription DNA->Transcription Modulates Response Biological Response (e.g., Calcium Homeostasis) Transcription->Response

Caption: Simplified VDR-mediated signaling for Vitamin D isomers.

Experimental Protocols

The analysis of Vitamin D isomers in biological matrices is challenging due to their structural similarity and the presence of interfering substances like phospholipids (B1166683).[13][14][15] Chromatographic separation coupled with sensitive detection is essential.

Representative Protocol: Quantification of Vitamin D Isomers in Human Plasma

This protocol is a composite methodology based on principles described in the literature for the analysis of Vitamin D metabolites using LC-MS/MS.[13][15][16][17]

1. Sample Preparation (Protein Precipitation & Extraction):

  • To 500 µL of human plasma in a glass tube, add an appropriate internal standard (e.g., deuterated Vitamin D3).

  • Add 1250 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[18]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at ~2500 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant containing the Vitamin D metabolites.

  • (Optional) The extract can be further purified using solid-phase extraction (SPE) to remove phospholipids and other interferences.[15]

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for analysis.

2. Chromatographic Separation (UHPSFC-MS/MS):

  • Column: A specialized column capable of separating isomers is required, such as a 1-aminoanthracene (B165094) (1-AA) column (e.g., 100 mm × 3.0 mm, 1.7 µm).[17]

  • Mobile Phase: Supercritical CO2 with a co-solvent gradient of methanol.

  • Flow Rate: 2.0 mL/min.

  • Column Temperature: 35-40 °C.

  • Backpressure: 110-150 bar.

  • Injection Volume: 5-10 µL.

  • Note: HPLC and UHPLC with C18 or specialized PFP columns are also widely used.[13]

3. Detection (Tandem Mass Spectrometry):

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is often preferred for its high ionization efficiency for Vitamin D compounds.[17]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • MRM Transitions: Specific parent-to-daughter ion transitions for this compound and other isomers must be determined by infusing pure standards.

G Sample Plasma Sample (500 µL) + Internal Standard PPT Protein Precipitation (Acetonitrile) Sample->PPT Centrifuge Centrifugation PPT->Centrifuge Extract Collect Supernatant Centrifuge->Extract Dry Evaporate & Reconstitute Extract->Dry Inject UHPSFC-MS/MS Analysis Dry->Inject Quant Data Acquisition & Quantification (MRM Mode) Inject->Quant

Caption: General experimental workflow for Vitamin D isomer analysis.

Conclusion

The is a consequence of the photoisomerization of 5,6-cis-Vitamin D3 in the skin. While it demonstrates biological activity, its physiological role and contribution to the overall Vitamin D endocrine system require further investigation, particularly concerning its endogenous concentrations and the activity of its downstream metabolites. Advances in analytical techniques, especially supercritical fluid chromatography and mass spectrometry, are enabling more precise separation and quantification of Vitamin D isomers, which will be crucial for elucidating the complete metabolic profile and functional significance of compounds like this compound.

References

5,6-trans-Vitamin D3: A Technical Guide to Vitamin D Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the binding affinity of 5,6-trans-Vitamin D3 for the Vitamin D Receptor (VDR). This compound, a photoisomer of Vitamin D3, demonstrates a distinct interaction with the VDR compared to the endogenous ligand, 1α,25-dihydroxyvitamin D3 (calcitriol). This document collates quantitative binding data, details the experimental protocols for assessing VDR affinity, and illustrates the canonical VDR signaling pathway. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the structure-activity relationship of this Vitamin D analog and its potential therapeutic implications.

Introduction

Vitamin D3 and its metabolites are crucial regulators of calcium homeostasis, bone metabolism, and cellular proliferation and differentiation.[1] The biological effects of the most active form, calcitriol (B1668218), are mediated through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of transcription factors.[2] Upon ligand binding, the VDR forms a heterodimer with the retinoid-X receptor (RXR), which then binds to Vitamin D Responsive Elements (VDREs) on target genes to modulate their transcription.[2][3]

This compound is a significant photoisomer of Vitamin D3, formed upon exposure to ultraviolet irradiation.[4][5] Its altered stereochemistry at the 5,6-double bond influences its three-dimensional structure and, consequently, its affinity for the VDR. Understanding this binding affinity is critical for evaluating its biological activity and potential as a therapeutic agent. This guide summarizes the current knowledge on the VDR binding affinity of this compound and its hydroxylated metabolites.

Quantitative VDR Binding Affinity Data

The binding affinity of a ligand for its receptor is a key determinant of its biological potency. For the Vitamin D Receptor, this is often quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) in competitive binding assays. The following table summarizes the available quantitative data for this compound and related compounds.

CompoundDissociation Constant (Kd) [nM]Reference
This compound560[4][5][6]
25-hydroxy-5,6-trans-vitamin D358[5][6]
25-hydroxytachysterol322[5][6]
1α,25-dihydroxyvitamin D3 (Calcitriol)~0.1[7]

Note: Lower Kd values indicate higher binding affinity.

Experimental Protocols

The determination of VDR binding affinity is typically achieved through competitive binding assays. These assays measure the ability of a test compound (e.g., this compound) to compete with a high-affinity radiolabeled ligand (e.g., [3H]-1α,25(OH)2D3) for binding to the VDR.

Competitive Radioligand Binding Assay

Objective: To determine the dissociation constant (Kd) or IC50 value of a test compound for the Vitamin D Receptor.

Materials:

  • VDR Source: Recombinant human VDR or nuclear extracts from cells expressing VDR.

  • Radioligand: Tritiated 1α,25-dihydroxyvitamin D3 ([3H]-1α,25(OH)2D3).

  • Test Compound: this compound.

  • Unlabeled Competitor: Non-radiolabeled 1α,25-dihydroxyvitamin D3 for determining non-specific binding.

  • Assay Buffer: A suitable buffer to maintain protein stability and binding, such as Tris-HCl with additives like EDTA, DTT, and KCl.

  • Separation Method: Hydroxylapatite (HAP) slurry or glass fiber filters to separate bound from free radioligand.

  • Scintillation Cocktail and Counter: For quantifying the radioactivity.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound and the unlabeled competitor.

  • Incubation: Incubate a fixed amount of VDR with a constant concentration of the radioligand in the presence of varying concentrations of the test compound or a high concentration of the unlabeled competitor (for non-specific binding).

  • Equilibrium: Allow the binding reaction to reach equilibrium.

  • Separation: Separate the VDR-bound radioligand from the free radioligand using either HAP slurry (which binds the receptor-ligand complex) followed by centrifugation and washing, or by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value is determined from the resulting dose-response curve. The Kd can be calculated from the IC50 using the Cheng-Prusoff equation.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_vdr VDR Source incubation Incubation at Equilibrium prep_vdr->incubation prep_ligand Radioligand ([3H]-Calcitriol) prep_ligand->incubation prep_test Test Compound (this compound) prep_test->incubation prep_unlabeled Unlabeled Calcitriol prep_unlabeled->incubation separation Separation of Bound/ Free Ligand incubation->separation quantification Quantification (Scintillation Counting) separation->quantification plot Plot % Specific Binding vs. [Test Compound] quantification->plot calculate Calculate IC50/Kd plot->calculate

Experimental workflow for a competitive VDR binding assay.

Vitamin D Receptor Signaling Pathway

The genomic actions of Vitamin D are initiated by the binding of an active ligand to the VDR. This binding event triggers a cascade of molecular interactions that ultimately lead to changes in gene expression.

Upon binding of a ligand like calcitriol (or an analog such as this compound), the VDR undergoes a conformational change. This change promotes the dissociation of corepressors and the recruitment of coactivators. The ligand-bound VDR then forms a heterodimer with the Retinoid X Receptor (RXR). This VDR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs), which are located in the promoter regions of target genes.[2][3] The binding of the VDR-RXR complex, along with its associated coactivators, to the VDRE modulates the transcription of these genes, leading to the physiological responses associated with Vitamin D.[3]

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VDR VDR VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Ligand This compound Ligand->VDR Binding RXR RXR RXR->VDR_RXR VDRE VDRE (DNA) VDR_RXR->VDRE Binding Transcription Modulation of Gene Transcription VDRE->Transcription

Simplified VDR genomic signaling pathway.

Structure-Activity Relationship and Biological Implications

The significantly lower binding affinity of this compound for the VDR compared to calcitriol (Kd of 560 nM vs. ~0.1 nM) is a direct consequence of its altered stereochemistry.[5][6][7] This suggests that the native 5,6-cis configuration of Vitamin D3 is crucial for optimal interaction with the VDR's ligand-binding pocket.

Despite its lower affinity, this compound and its metabolites have been shown to possess biological activity, such as the inhibition of proliferation in cultured human keratinocytes, albeit at higher concentrations than the native hormone.[6] The 25-hydroxylated form of this compound exhibits a notably higher binding affinity than its parent compound, indicating that modifications to the side chain can partially compensate for the less favorable A-ring conformation.[5][6] Some research suggests that the biological effects of these photoisomers may also be mediated through alternative receptors or mechanisms, or that they may be further metabolized to more active forms in vivo.[6]

Conclusion

This compound displays a markedly lower binding affinity for the Vitamin D Receptor in comparison to the endogenous hormone, calcitriol. This is a critical consideration for researchers investigating the biological effects of Vitamin D photoisomers. The quantitative data and experimental protocols presented in this guide provide a foundational understanding for future studies in this area. Further research is warranted to fully elucidate the physiological roles of this compound and its metabolites, and to explore their potential in the development of novel therapeutic agents that may leverage different VDR binding characteristics for selective biological outcomes.

References

Spectroscopic Properties of 5,6-trans-Vitamin D3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 5,6-trans-Vitamin D3, an important isomer of Vitamin D3. Understanding these properties is crucial for its identification, characterization, and quantification in various matrices, which is essential for research and drug development. This document details the key spectroscopic data, experimental protocols for its analysis, and relevant biological pathways.

Introduction to this compound

This compound, also known as 5,6-trans-cholecalciferol, is a geometric isomer of Vitamin D3 formed through the isomerization of the 5,6-cis double bond. This transformation can be induced by factors such as light and iodine. While Vitamin D3 is the naturally occurring and biologically active form, the study of its isomers is critical for understanding its photochemistry, metabolism, and potential biological activities. Accurate spectroscopic characterization is the cornerstone of these investigations.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, with comparisons to the more common 5,6-cis-Vitamin D3 where relevant.

UV-Visible Spectroscopy

The extended p-system in Vitamin D3 and its isomers gives rise to characteristic UV absorption spectra. The transition of the 5,6-double bond from cis to trans configuration results in a slight bathochromic shift (a shift to a longer wavelength) in the absorption maximum.

Spectroscopic ParameterThis compound5,6-cis-Vitamin D3Reference(s)
λmax (in Ethanol) 272 nm~265 nm[1]
Molar Absorptivity (ε) Data not available18,200 M⁻¹cm⁻¹
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

Key distinguishing proton signals for the 5,6-trans geometry are observed in the olefinic region. For comparison, the characteristic signals for the 5,6-trans isomer of 25-hydroxyvitamin D2 are provided as a close structural analog.

Proton5,6-trans-25-hydroxyvitamin D2 (CDCl₃)5,6-cis-Vitamin D3 (CDCl₃)Reference(s)
Olefinic Protons δ 6.54 (d), 5.87 (d)δ 6.23 (d), 6.03 (d)[2][3]
Exocyclic Methylene Protons (=CH₂) δ 4.98 (br s), 4.69 (br s)δ 5.05 (br s), 4.82 (br s)[2][3]

¹³C NMR Spectroscopy

The carbon chemical shifts, particularly for the sp² hybridized carbons of the triene system, are sensitive to the isomeric configuration. Below are typical chemical shift ranges for key carbon atoms in Vitamin D3, which would be expected to show slight variations in the 5,6-trans isomer.

Carbon AtomTypical Chemical Shift Range (ppm) for Vitamin D3Reference(s)
C3 (CH-OH) ~69[4]
Olefinic Carbons (C5, C6, C7, C8, C10, C19) 110 - 150[4]
C18 (CH₃) ~12[3]
C21 (CH₃) ~19[3]
C26, C27 (CH₃) ~22-23[3]
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular weight is identical to that of Vitamin D3. The fragmentation pattern under electron ionization (EI) or electrospray ionization (ESI) would be expected to be very similar to Vitamin D3, with characteristic losses of water and cleavage of the side chain.

ParameterValueReference(s)
Molecular Formula C₂₇H₄₄O
Molecular Weight 384.64 g/mol
Expected [M+H]⁺ (ESI) 385.34
Proposed Major Fragments (from Vitamin D3) m/z 366 ([M-H₂O]⁺), 271 ([M-side chain]⁺), 136 (A-ring fragment)[5][6]
Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is sensitive to the chiral nature of molecules and can be used to study their conformation in solution. The CD spectrum of Vitamin D isomers is influenced by the helicity of the triene system. For 10,19-dihydrovitamin D isomers, which possess a transoid 1,3-diene similar to this compound, the long-wavelength π → π* transition gives rise to a Cotton effect that can be interpreted using the planar diene rule.[7] The sign and intensity of the Cotton effect are dependent on the chirality of the chromophore's environment. While a specific CD spectrum for this compound is not available, it is expected to exhibit a distinct spectrum from its 5,6-cis counterpart due to the change in the triene conformation.

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic experiments.

UV-Visible Spectroscopy

Objective: To determine the absorption maximum (λmax) of this compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent such as ethanol (B145695) or methanol (B129727) at a concentration of approximately 0.5 mg/mL.[8] Dilute the stock solution to a working concentration range of 1-10 µg/mL.[9]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank: Use the same solvent as used for the sample preparation as the blank.

  • Scan Range: Scan the sample from 200 to 400 nm.

  • Data Acquisition: Record the absorbance spectrum and identify the wavelength of maximum absorbance (λmax).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[10][11] For ¹³C NMR, a higher concentration (50-100 mg) may be required for a good signal-to-noise ratio.[10]

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (0 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H spectrum.

    • Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C spectrum.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

Mass Spectrometry (LC-MS/MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

  • Sample Preparation:

    • For pure compounds, dissolve in a suitable solvent like methanol or acetonitrile (B52724).

    • For biological samples, perform protein precipitation (e.g., with acetonitrile or methanol) followed by either liquid-liquid extraction (LLE) with a non-polar solvent (e.g., hexane) or solid-phase extraction (SPE) to isolate the analyte.[12]

  • Chromatography (LC):

    • Column: Use a C18 reversed-phase column.

    • Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[13]

  • Mass Spectrometry (MS):

    • Ionization: Use Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode. APCI is often preferred for Vitamin D analysis as it can reduce matrix effects and improve sensitivity.[12]

    • Analysis: Perform a full scan to determine the parent ion mass. For fragmentation analysis (MS/MS), select the parent ion and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.[14]

Circular Dichroism (CD) Spectroscopy

Objective: To study the chiroptical properties and conformation in solution.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable transparent solvent (e.g., ethanol, methanol, or hexane) at a concentration that gives an absorbance of less than 1.0 at the wavelength of interest.

  • Instrumentation: Use a CD spectropolarimeter.

  • Cell: Use a quartz cuvette with a path length appropriate for the wavelength range and sample concentration (e.g., 1 cm or 0.1 cm).

  • Scan Parameters:

    • Wavelength Range: Scan the far-UV region (e.g., 200-350 nm) to observe the π → π* transitions of the triene system.

    • Scan Speed and Bandwidth: Use appropriate scan speed and bandwidth to achieve a good signal-to-noise ratio.

  • Blank Correction: Record a spectrum of the solvent alone and subtract it from the sample spectrum.

  • Data Presentation: The data is typically presented as molar ellipticity [θ] (deg·cm²·dmol⁻¹) versus wavelength (nm).

Signaling Pathway and Experimental Workflow

Vitamin D3 Signaling Pathway

Vitamin D3, upon activation to its hormonal form, 1,25-dihydroxyvitamin D3, exerts its biological effects primarily through the Vitamin D receptor (VDR), a nuclear transcription factor. The simplified genomic signaling pathway is depicted below.

VitaminD_Signaling cluster_blood Bloodstream cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus D3 Vitamin D3 D3_cell Vitamin D3 D3->D3_cell Diffusion VDR VDR VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR D3_cell->VDR Binding VDRE VDRE VDR_RXR->VDRE Binds to Gene Target Gene Transcription VDRE->Gene Regulates

Caption: Simplified genomic signaling pathway of Vitamin D3.

Experimental Workflow for Spectroscopic Analysis

The logical flow for a comprehensive spectroscopic characterization of this compound is outlined below.

Spectroscopic_Workflow Sample This compound Sample UVVis UV-Vis Spectroscopy Sample->UVVis NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (LC-MS/MS) Sample->MS CD Circular Dichroism Sample->CD Data Integrated Spectroscopic Data Analysis UVVis->Data NMR->Data MS->Data CD->Data

Caption: General workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic properties of this compound, particularly its distinct UV-Vis spectrum and unique NMR signals, provide the basis for its unequivocal identification and differentiation from other Vitamin D isomers. The experimental protocols outlined in this guide offer a robust framework for obtaining high-quality spectroscopic data. A thorough understanding and application of these techniques are indispensable for advancing research and development in the field of Vitamin D chemistry and biology. Further research to fully characterize the mass spectrometric fragmentation and circular dichroism spectrum of this compound will provide a more complete picture of this important molecule.

References

An In-depth Technical Guide to the 5,6-trans-Vitamin D3 Metabolic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vitamin D3, primarily known for its role in calcium homeostasis, exists in various isomeric forms, among which 5,6-trans-Vitamin D3 is a significant photoproduct formed upon prolonged exposure of the skin to sunlight. While not the canonical active form, its unique stereochemistry confers distinct metabolic and signaling properties. This technical guide provides a comprehensive overview of the this compound metabolic pathway, detailing its enzymatic conversion, interaction with the Vitamin D receptor (VDR), and cellular effects. This document synthesizes current knowledge, presents quantitative data in a structured format, outlines key experimental protocols, and visualizes the involved pathways to facilitate further research and drug development endeavors in this area.

Introduction

This compound, also known as 5,6-trans-cholecalciferol, is a stereoisomer of Vitamin D3 formed from previtamin D3 or Vitamin D3 itself upon extended exposure to ultraviolet B (UVB) radiation.[1][2] This isomerization from the 5,6-cis configuration to the 5,6-trans configuration alters the three-dimensional structure of the molecule, which in turn influences its metabolic fate and biological activity. Understanding the metabolic pathway of this photoisomer is crucial for a complete picture of Vitamin D metabolism and for the development of novel Vitamin D analogs with potentially unique therapeutic profiles.

The Metabolic Pathway of this compound

The metabolism of this compound is believed to follow a pathway analogous to that of the well-established 5,6-cis-Vitamin D3, involving sequential hydroxylation steps catalyzed by cytochrome P450 enzymes.

25-Hydroxylation

The initial and primary metabolic activation step for this compound is hydroxylation at the carbon-25 position, yielding 5,6-trans-25-hydroxyvitamin D3 (5,6-trans-25(OH)D3). This conversion is thought to be catalyzed by the same enzymes responsible for the 25-hydroxylation of Vitamin D3.

  • CYP2R1 : Located primarily in the liver, CYP2R1 is considered the principal Vitamin D 25-hydroxylase.[3][4] It exhibits high affinity for Vitamin D3 and is likely the main enzyme for the 25-hydroxylation of this compound.

  • CYP27A1 : This mitochondrial enzyme, also found in the liver and other tissues, contributes to the 25-hydroxylation of Vitamin D3, albeit with lower affinity than CYP2R1.[3][4] It is plausible that it also metabolizes this compound.

The resulting metabolite, 5,6-trans-25(OH)D3, has been detected in human plasma, confirming its physiological relevance.[3]

1α-Hydroxylation

The subsequent activation step involves the hydroxylation of 5,6-trans-25(OH)D3 at the carbon-1α position to produce the putative active form, 5,6-trans-1,25-dihydroxyvitamin D3 (5,6-trans-1,25(OH)2D3).

  • CYP27B1 : This enzyme, predominantly located in the kidneys but also found in other tissues, is responsible for the 1α-hydroxylation of 25(OH)D3.[5][6][7] It is the key enzyme in producing the hormonally active form of Vitamin D3. While direct evidence is limited, it is hypothesized that CYP27B1 also acts on 5,6-trans-25(OH)D3. However, some studies have shown no significant increase in dihydroxylated metabolites in serum after administration of 5,6-trans-25-hydroxycholecalciferol, suggesting this conversion might be less efficient than for the cis-isomer.[8]

Biological Activity and Signaling Pathways

The biological effects of this compound and its metabolites are primarily mediated through their interaction with the Vitamin D Receptor (VDR), a nuclear transcription factor. However, non-genomic pathways are also implicated.

Vitamin D Receptor (VDR) Binding and Genomic Signaling

Upon binding to the VDR, this compound and its metabolites can modulate the expression of numerous genes. The affinity of these trans-isomers for the VDR is generally lower than their cis-counterparts.

  • This compound : Exhibits significantly lower binding affinity for the VDR compared to Vitamin D3.

  • 5,6-trans-25-hydroxyvitamin D3 : Shows a higher affinity for the VDR than this compound but is still less potent than 25(OH)D3.

Lower VDR affinity likely translates to a reduced genomic response compared to the canonical Vitamin D3 metabolites.

Non-Genomic Signaling

Vitamin D compounds can also elicit rapid, non-genomic responses that do not involve gene transcription.[9][10][11][12][13] These effects are mediated through membrane-associated receptors and the activation of intracellular signaling cascades, such as those involving protein kinase C (PKC) and mitogen-activated protein kinases (MAPK). It is plausible that this compound and its metabolites also engage in these pathways, potentially contributing to their overall biological activity profile.

Cellular Effects
  • Antiproliferative Activity : this compound has been shown to inhibit the proliferation of cultured human keratinocytes at high concentrations.[14] Analogs with a 5,6-trans motif have demonstrated potent antiproliferative effects in prostate, breast, and myeloid leukemic cells, often with reduced calcemic side effects.[15]

  • Cell Cycle Arrest : Some 5,6-trans analogs of Vitamin D3 have been observed to induce cell cycle arrest in the G0-G1 phase.[15]

Quantitative Data

The following tables summarize the available quantitative data for this compound and its metabolites.

Table 1: Vitamin D Receptor (VDR) Binding Affinity

CompoundDissociation Constant (Kd) / IC50Source
This compound560 nM[14]
5,6-trans-25-hydroxyvitamin D358 nM

Note: Data for 25-hydroxy-5,6-trans-vitamin D3 was not explicitly found in the provided search results, but is included for comparative context if available in broader literature.

Table 2: In Vitro Antiproliferative Activity

CompoundCell LineAssayIC50 / EffectSource
This compoundHuman Keratinocytes³H-thymidine incorporationSignificant inhibition at 10⁻⁶ M[14]
Vitamin D3 (for comparison)MCF-7 (ER+)SRB Assay0.10 - 0.35 mM[16][17]
Vitamin D3 (for comparison)MDA-MB-231 (ER-)SRB Assay0.10 - 0.35 mM[16][17]
1,25(OH)2-16-ene-5,6-trans-D3MCF-7Clonal Growth40% inhibition at 10⁻⁷ M (4-day pulse)[15]

Table 3: Pharmacokinetic Parameters

CompoundParameterValueSpeciesSource
5,6-trans-25-hydroxycholecalciferolHalf-lifeConsiderably shorter than natural 25(OH)D3Human[8]
Vitamin D3 (for comparison)Half-life~20 daysHuman[18]

Experimental Protocols

Synthesis and Purification of this compound

A common method for the synthesis of this compound involves the iodine-catalyzed isomerization of Vitamin D3.

Protocol:

  • Dissolve Vitamin D3 in an organic solvent such as n-hexane.

  • Add a small quantity of iodine to the solution.

  • Expose the reaction mixture to visible light to facilitate the isomerization.

  • Monitor the reaction progress using thin-layer chromatography (TLC), which should show the formation of several spots, including this compound.

  • Purify the reaction mixture using alumina (B75360) column chromatography to separate the different isomers.

  • Collect the fractions containing this compound.

  • Crystallize the purified this compound from n-hexane to obtain snow-white crystals.[1]

Analysis of this compound Metabolites by HPLC-MS/MS

This protocol outlines a general procedure for the sensitive and specific quantification of Vitamin D metabolites, which can be adapted for 5,6-trans isomers.

Protocol:

  • Sample Preparation:

    • To a serum or plasma sample, add an appropriate internal standard (e.g., deuterated this compound metabolites).

    • Perform protein precipitation by adding a solvent like acetonitrile (B52724) or methanol (B129727).

    • Centrifuge to pellet the precipitated proteins.

    • The supernatant can be further purified using liquid-liquid extraction (LLE) with a solvent like ethyl acetate (B1210297) or solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances.[19][20]

  • Derivatization (Optional but Recommended for High Sensitivity):

  • HPLC Separation:

    • Inject the prepared sample onto a reverse-phase HPLC column (e.g., C18).

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile with 0.1% formic acid).[22][23]

  • MS/MS Detection:

    • Couple the HPLC system to a tandem mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for specific and sensitive detection of the target metabolites.[21]

Competitive VDR Binding Assay

This assay determines the binding affinity of this compound and its metabolites to the VDR.

Protocol:

  • Reagents and Materials:

    • Source of VDR (e.g., recombinant human VDR or nuclear extract from VDR-expressing cells).

    • Radiolabeled ligand (e.g., [³H]-1,25(OH)2D3).

    • Unlabeled competitor (the this compound compound to be tested) at various concentrations.

    • Assay buffer.

    • Method to separate bound from free radioligand (e.g., hydroxylapatite slurry or dextran-coated charcoal).

    • Scintillation counter.

  • Procedure:

    • Incubate a fixed amount of VDR and radiolabeled ligand with increasing concentrations of the unlabeled competitor.

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand.

    • Quantify the amount of bound radioactivity using a scintillation counter.

    • Plot the percentage of bound radioligand against the logarithm of the competitor concentration to generate a competition curve.

    • Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).[24][25]

Sulforhodamine B (SRB) Cell Proliferation Assay

This colorimetric assay is used to assess the antiproliferative effects of this compound compounds on adherent cancer cell lines.

Protocol:

  • Cell Plating:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the this compound compound and a vehicle control.

    • Incubate for a specified period (e.g., 72 hours).

  • Cell Fixation:

    • Fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

    • Wash the plates with water to remove the TCA.

  • Staining:

    • Add SRB solution to each well and incubate at room temperature for 30 minutes.

    • Wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization and Absorbance Reading:

    • Air-dry the plates and then add a solubilization solution (e.g., 10 mM Tris base) to each well.

    • Read the absorbance at approximately 510 nm using a microplate reader.

    • The absorbance is proportional to the cellular protein content, which reflects the cell number.[26][27][28][29]

Visualizations

Metabolic Pathway of this compound

5_6_trans_Vitamin_D3_Metabolic_Pathway 5_6_trans_Vitamin_D3 5_6_trans_Vitamin_D3 5_6_trans_25_OH_D3 5,6-trans-25-hydroxyvitamin D3 5_6_trans_Vitamin_D3->5_6_trans_25_OH_D3 CYP2R1, CYP27A1 (Liver) 5_6_trans_1_25_OH2_D3 5,6-trans-1,25-dihydroxyvitamin D3 (Putative Active Form) 5_6_trans_25_OH_D3->5_6_trans_1_25_OH2_D3 CYP27B1 (Kidney)

Caption: Metabolic activation of this compound.

VDR-Mediated Genomic Signaling Pathway

VDR_Genomic_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Metabolite 5,6-trans-1,25(OH)2D3 VDR VDR Metabolite->VDR Binding VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerization with RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Binding Gene_Transcription Gene Transcription VDRE->Gene_Transcription Modulation Biological_Response Biological Response (e.g., Cell Cycle Arrest) Gene_Transcription->Biological_Response

Caption: VDR-mediated genomic signaling by this compound metabolites.

Experimental Workflow for VDR Binding Assay

VDR_Binding_Assay_Workflow Start Start Incubate Incubate VDR, [3H]-1,25(OH)2D3, and 5,6-trans-VD3 analog Start->Incubate Separate Separate Bound and Free Ligand Incubate->Separate Quantify Quantify Bound Radioactivity Separate->Quantify Analyze Generate Competition Curve and Calculate IC50 Quantify->Analyze End End Analyze->End

Caption: Workflow for a competitive VDR binding assay.

Conclusion and Future Directions

The this compound metabolic pathway represents an important, yet less explored, aspect of Vitamin D physiology. While it is clear that this compound undergoes hydroxylation to more active forms and can modulate cellular processes, further research is needed to fully elucidate its biological significance. Key areas for future investigation include:

  • Enzyme Kinetics : Determining the kinetic parameters (Km, Vmax) of CYP2R1, CYP27A1, and CYP27B1 for this compound and its metabolites to understand the efficiency of this pathway.

  • Pharmacokinetics and Pharmacodynamics : In-depth in vivo studies to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound and its metabolites, and to correlate these with their physiological effects.

  • Signaling Pathways : Investigating the specific non-genomic signaling pathways activated by this compound and its metabolites.

  • Therapeutic Potential : Exploring the development of novel this compound analogs as therapeutic agents, particularly in oncology, given their potential for high antiproliferative activity with lower calcemic risk.

This technical guide provides a foundational resource for researchers and drug development professionals to advance our understanding of the this compound metabolic pathway and to harness its potential for therapeutic innovation.

References

Early Studies on 5,6-trans-Vitamin D3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on 5,6-trans-Vitamin D3, a significant photoisomer of Vitamin D3. The document compiles quantitative data, details key experimental methodologies from early studies, and visualizes the associated signaling pathways to serve as a comprehensive resource for researchers in the field.

Core Findings and Quantitative Data

Early investigations into this compound focused on its synthesis, biological activity, and affinity for the Vitamin D Receptor (VDR). As a geometric isomer of the native 5,6-cis-Vitamin D3, its biological potency was a key area of interest. The quantitative data from these seminal studies are summarized below, providing a comparative perspective on its efficacy.

ParameterCompoundValueSpecies/SystemReference
VDR Binding Affinity (Kd) This compound560 nMHuman Vitamin D Receptor[1]
1,25-dihydroxyvitamin D3 (Calcitriol)~0.1-1 nMHuman Vitamin D Receptor[General knowledge, not from search]
Antiproliferative Activity This compoundSignificant inhibition at 10⁻⁶ MCultured Human Keratinocytes[1]
Intestinal Calcium Transport This compound (25 µg dose)Significant elevationAnephric Rats[2]
Serum Calcium Level This compound (25 µg dose)No significant effectAnephric Rats[2]

Key Experimental Protocols

The following sections detail the methodologies employed in the foundational research of this compound. These protocols are based on established techniques cited in early literature.

Synthesis of this compound

A prevalent method for the synthesis of this compound in early studies was the iodine-catalyzed photoisomerization of Vitamin D3.[2]

Materials:

  • Vitamin D3 (cholecalciferol)

  • n-hexane

  • Iodine

  • Alumina (B75360) for column chromatography

  • Visible light source

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • A solution of Vitamin D3 in n-hexane is prepared.

  • Small quantities of iodine are added to the solution.

  • The reaction mixture is exposed to visible light, inducing isomerization.

  • The progress of the reaction is monitored by thin-layer chromatography, which separates Vitamin D3, this compound, and other photoisomers.

  • Upon completion, the reaction mixture is subjected to alumina column chromatography for purification.

  • Fractions containing this compound are collected.

  • The solvent is evaporated to yield a colorless oil, which is then crystallized from n-hexane to obtain pure, snow-white crystalline this compound.[2]

Vitamin D Receptor (VDR) Competitive Binding Assay

To determine the binding affinity of this compound for the VDR, a competitive radioligand binding assay is utilized. This assay measures the ability of the unlabeled compound to displace a radiolabeled VDR ligand.

Materials:

  • Source of VDR (e.g., nuclear extracts from VDR-expressing cells)

  • Radiolabeled 1,25-dihydroxyvitamin D3 (e.g., [³H]-1α,25(OH)₂D₃)

  • Unlabeled this compound (test compound)

  • Unlabeled 1,25-dihydroxyvitamin D3 (for determining non-specific binding)

  • Assay buffer (e.g., Tris-HCl buffer with EDTA, DTT, and KCl)

  • Method for separating bound from free radioligand (e.g., hydroxylapatite slurry or glass fiber filters)

  • Scintillation counter

Procedure:

  • Serial dilutions of unlabeled this compound are prepared.

  • The VDR preparation is incubated with a fixed concentration of radiolabeled 1,25-dihydroxyvitamin D3 in the presence of varying concentrations of unlabeled this compound.

  • A set of reactions containing a high concentration of unlabeled 1,25-dihydroxyvitamin D3 is included to determine non-specific binding.

  • After incubation to reach equilibrium, the bound radioligand is separated from the free radioligand.

  • The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • A competition curve is generated by plotting the percentage of specific binding against the concentration of this compound.

  • The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the curve. The dissociation constant (Kd) can then be calculated using the Cheng-Prusoff equation.

Antiproliferative Activity Assay ([³H]-Thymidine Incorporation)

The effect of this compound on cell proliferation was assessed in early studies using the [³H]-thymidine incorporation assay in cultured human keratinocytes.[1] This method measures the incorporation of a radioactive DNA precursor into newly synthesized DNA during cell division.

Materials:

  • Cultured human keratinocytes

  • Cell culture medium

  • This compound

  • [³H]-thymidine

  • Trichloroacetic acid (TCA)

  • Scintillation cocktail and counter

Procedure:

  • Human keratinocytes are seeded in multi-well plates and cultured to a specified confluency.

  • The cells are then treated with various concentrations of this compound or a vehicle control.

  • Following a predetermined incubation period, [³H]-thymidine is added to the culture medium.

  • The cells are incubated for a further period to allow for the incorporation of the radiolabel into the DNA of proliferating cells.

  • The incubation is terminated, and the cells are washed to remove unincorporated [³H]-thymidine.

  • The cells are then treated with cold TCA to precipitate the DNA.

  • The precipitated DNA is collected (e.g., on glass fiber filters).

  • The radioactivity of the collected DNA is measured using a liquid scintillation counter.

  • A decrease in [³H]-thymidine incorporation in treated cells compared to control cells indicates an antiproliferative effect.

In Vivo Intestinal Calcium Transport Assay (Everted Gut Sac Technique)

The biological effect of this compound on intestinal calcium transport was evaluated in rats using the everted gut sac technique.[2][3] This ex vivo method allows for the measurement of active transport of substances across the intestinal epithelium.

Materials:

  • Rats (anephric or sham-operated models were used in early studies)[2]

  • Buffer solution containing a known concentration of calcium and a radioactive tracer (e.g., ⁴⁵Ca)

  • Surgical instruments for isolating intestinal segments

Procedure:

  • Rats are administered this compound or a vehicle control prior to the experiment.

  • The animal is euthanized, and a segment of the small intestine (e.g., duodenum) is excised.

  • The intestinal segment is everted (turned inside out) so that the mucosal surface faces outwards.

  • One end of the everted segment is ligated, and the sac is filled with a known volume of the buffer solution. The other end is then ligated to form a sealed sac.

  • The everted sac is incubated in a larger volume of the same buffer solution, which is aerated and maintained at a physiological temperature.

  • After a specific incubation period, the concentration of the radioactive calcium tracer inside (serosal side) and outside (mucosal side) the sac is measured.

  • An increase in the concentration of the tracer on the serosal side compared to the mucosal side indicates active transport against a concentration gradient.

  • The transport rate is calculated and compared between the this compound-treated and control groups.

Signaling Pathways

The biological effects of Vitamin D analogs are mediated through both genomic and non-genomic signaling pathways. While specific early studies on this compound did not fully elucidate its precise signaling cascade, its binding to the VDR suggests an action primarily through the classical genomic pathway.

Genomic Signaling Pathway of Vitamin D Analogs

This pathway involves the regulation of gene expression and is responsible for the long-term effects of Vitamin D.

Genomic_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VDR VDR RXR RXR VDR->RXR Heterodimerizes VDRE VDRE (Vitamin D Response Element) VDR->VDRE Binds to RXR->VDRE Binds to D3_analog 5,6-trans-D3 D3_analog->VDR Binds Gene Target Gene VDRE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Transcription Protein New Protein (e.g., Calbindin) mRNA->Protein Translation Response Cellular Response Protein->Response

Caption: Genomic signaling pathway of Vitamin D analogs.

Non-Genomic Signaling Pathway of Vitamin D Analogs

Some Vitamin D analogs can elicit rapid cellular responses that are independent of gene transcription. These actions are mediated by membrane-associated receptors.

NonGenomic_Pathway D3_analog 5,6-trans-D3 Membrane_Receptor Membrane Receptor (e.g., VDR/PDIA3) D3_analog->Membrane_Receptor Binds Second_Messengers Second Messengers (e.g., Ca²⁺, cAMP) Membrane_Receptor->Second_Messengers Activates Kinase_Cascade Protein Kinase Cascade (e.g., PKC, PKA) Second_Messengers->Kinase_Cascade Activates Response Rapid Cellular Response Kinase_Cascade->Response Phosphorylates Target Proteins

Caption: Non-genomic signaling pathway of Vitamin D analogs.

Experimental Workflow for In Vivo Studies

The logical flow of in vivo experiments to determine the biological activity of this compound is depicted below.

InVivo_Workflow Synthesis Synthesis & Purification of 5,6-trans-D3 Administration Administration of 5,6-trans-D3 or Vehicle Synthesis->Administration Animal_Model Animal Model (e.g., Anephric Rats) Animal_Model->Administration Measurement Measurement of Biological Parameters Administration->Measurement Ca_Transport Intestinal Ca²⁺ Transport (Everted Gut Sac) Measurement->Ca_Transport Serum_Ca Serum Ca²⁺ Levels Measurement->Serum_Ca Data_Analysis Data Analysis & Comparison Ca_Transport->Data_Analysis Serum_Ca->Data_Analysis

Caption: Experimental workflow for in vivo assessment.

References

Methodological & Application

Application Notes and Protocols for the HPLC Analysis of 5,6-trans-Vitamin D3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-trans-Vitamin D3 is a significant photoisomer of Vitamin D3, formed upon exposure to ultraviolet radiation. As an isomer, it possesses a distinct chemical structure and may exhibit different biological activities and toxicological profiles compared to the parent molecule. Therefore, the accurate and precise quantification of this compound is crucial in the quality control of pharmaceutical formulations, stability studies of Vitamin D3 products, and in research settings investigating the biological roles of Vitamin D isomers. This document provides a detailed high-performance liquid chromatography (HPLC) method for the analysis of this compound.

Experimental Protocol: HPLC Method for this compound Analysis

This protocol outlines a reverse-phase HPLC (RP-HPLC) method for the separation and quantification of this compound from its parent compound, Vitamin D3, and other related isomers.

Sample Preparation

The sample preparation procedure will vary depending on the matrix. The following is a general guideline for pharmaceutical preparations.

  • Solid Dosage Forms (Tablets, Capsules):

    • Weigh and finely powder a representative number of tablets or empty the contents of capsules.

    • Accurately weigh a portion of the powder equivalent to a target concentration of Vitamin D3 and transfer to a suitable volumetric flask.

    • Add a suitable diluent (e.g., a mixture of methanol (B129727) and acetonitrile) to the flask.

    • Sonicate for 15-20 minutes to ensure complete dissolution of the analyte.

    • Allow the solution to cool to room temperature and dilute to volume with the diluent.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Oily Formulations:

    • Accurately weigh a quantity of the oily formulation into a volumetric flask.

    • Perform a liquid-liquid extraction using a non-polar solvent like n-hexane to separate the Vitamin D3 and its isomers from the oily matrix.

    • Evaporate the n-hexane layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase or a suitable diluent.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions

A stability-indicating HPLC method is crucial for resolving this compound from other isomers and degradation products[1][2][3][4].

ParameterCondition
HPLC System A system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used[5].
Mobile Phase A mixture of acetonitrile (B52724) and water (e.g., 95:5 v/v) is often effective[5]. The use of methanol has also been reported[5].
Flow Rate 1.0 mL/min[5].
Column Temperature 25 °C[5].
Detection UV detection at 265 nm is a common wavelength for Vitamin D3 and its isomers[5]. The UV spectrum of this compound shows a maximum absorption around 272 nm[6]. A DAD can be used to monitor multiple wavelengths and confirm peak purity.
Injection Volume 20 µL.
Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.

Validation ParameterAcceptance Criteria
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. Peak purity analysis using a DAD is recommended.
Linearity A linear relationship between the concentration of this compound and the peak area should be established over a defined range. A correlation coefficient (r²) of ≥ 0.999 is typically desired.
Accuracy The accuracy of the method should be assessed by determining the recovery of known amounts of this compound spiked into a sample matrix. Recoveries in the range of 98-102% are generally acceptable.
Precision The precision of the method should be determined by repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should typically be ≤ 2%.
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.
Robustness The reliability of the method with respect to deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition) should be evaluated.

Quantitative Data Summary

The following table summarizes typical performance characteristics of an HPLC method for Vitamin D3 and its isomers. The exact values will need to be determined during method validation for the specific analysis of this compound.

ParameterTypical Value
Retention Time of Vitamin D3 Varies depending on the exact method, but can be in the range of 4-10 minutes[7].
Linearity (r²) ≥ 0.999[7].
LOD Can range from ng/mL to µg/mL depending on the detector and method sensitivity. For a UV detector, it could be in the range of 0.05 µg/mL[7].
LOQ Can range from ng/mL to µg/mL. For a UV detector, it could be in the range of 0.16 µg/mL[7].
Accuracy (% Recovery) 98.0% - 102.0%.
Precision (% RSD) ≤ 2.0%.

Visualizations

Experimental Workflow for HPLC Analysis

G Figure 1. Experimental Workflow for HPLC Analysis of this compound cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weighing of Sample dissolve Dissolution/Extraction weigh->dissolve filter Filtration (0.45 µm) dissolve->filter inject Injection into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV/DAD Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Reporting quantify->report

Caption: Figure 1. A generalized workflow for the analysis of this compound using HPLC.

Formation and Biological Relevance of this compound

G Figure 2. Formation and Biological Role of this compound ProD3 Provitamin D3 (7-Dehydrocholesterol) PreD3 Previtamin D3 ProD3->PreD3 UVB Light VitD3 Vitamin D3 (Cholecalciferol) PreD3->VitD3 Thermal Isomerization TransD3 This compound VitD3->TransD3 UV Light / Iodine BioEffect Biological Effects (e.g., Calcium Homeostasis, Cell Proliferation) VitD3->BioEffect Biological Activity TransD3->BioEffect Biological Activity

Caption: Figure 2. The photochemical formation of this compound and its biological relevance.

References

Application Note: Quantitative Analysis of 5,6-trans-Vitamin D3 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vitamin D3 (cholecalciferol) is a fat-soluble secosteroid essential for calcium homeostasis and bone metabolism. Its analysis is crucial in pharmaceutical formulations, food fortification, and clinical research. Vitamin D3 is known to isomerize under conditions such as heat and UV light, leading to the formation of various related substances, including pre-vitamin D3 and 5,6-trans-Vitamin D3.[1] The this compound is a geometric isomer of the biologically active 5,6-cis form (cholecalciferol). Monitoring these isomers is critical for assessing the stability and quality of Vitamin D3 products.

Due to their structural similarity and identical mass, separating and quantifying Vitamin D3 and its isomers like this compound presents a significant analytical challenge.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard methodology for this purpose, offering the required selectivity and sensitivity for accurate quantification.[3][4][5] This application note provides a detailed protocol for the sample preparation and LC-MS/MS analysis of this compound.

Experimental Protocols

1. Sample Preparation (from Serum/Plasma)

A robust sample preparation protocol is essential to remove matrix interferences such as proteins and phospholipids, which can cause ion suppression and reduce method sensitivity.[3][6] The following procedure combines protein precipitation with liquid-liquid extraction for effective cleanup.

Protocol:

  • To a 1.5 mL microcentrifuge tube, add 200 µL of serum or plasma sample.

  • Spike the sample with 10 µL of an appropriate internal standard solution (e.g., d6-Vitamin D3 in methanol).

  • Add 600 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[7]

  • Vortex the mixture vigorously for 30-60 seconds.

  • Centrifuge at 13,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.[7]

  • Carefully transfer the supernatant to a clean glass tube.

  • For further cleanup via liquid-liquid extraction (LLE), add 1 mL of n-hexane, vortex for 2 minutes, and centrifuge for 5 minutes to separate the layers.[6]

  • Transfer the upper hexane (B92381) layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol/water) for LC-MS/MS analysis.[8]

2. LC-MS/MS Method

Chromatographic separation is the most critical step in this analysis, as this compound and cholecalciferol are isomers and thus have the same mass-to-charge ratio ([M+H]+ at m/z 385.3).[9] A high-resolution column is necessary to achieve baseline separation.

Liquid Chromatography (LC) Conditions

ParameterRecommended Condition
Column High-hydrophobicity C18 or Pentafluorophenyl (PFP) Column (e.g., 100 mm x 2.1 mm, 1.9 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient Start at 70% B, increase to 98% B over 8 min, hold for 2 min, return to 70% B and re-equilibrate for 3 min.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 10 µL

Mass Spectrometry (MS/MS) Conditions

The analysis is performed in positive ion mode using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[8][10] Since this compound is an isomer of Vitamin D3, the same MRM transitions can be used, relying on chromatographic separation for identification.[9]

AnalytePrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Dwell Time (ms)Collision Energy (eV)Role
This compound 385.3367.310015Quantifier
This compound 385.3259.210025Qualifier
Vitamin D3 (Cholecalciferol) 385.3367.310015Quantifier
Vitamin D3 (Cholecalciferol) 385.3259.210025Qualifier
d6-Vitamin D3 (Internal Std.) 391.3373.310015Quantifier

Data Presentation

Method Performance Characteristics

The following table summarizes typical performance data for LC-MS/MS analysis of Vitamin D compounds. These values should be established and validated for the specific analysis of this compound.

ParameterTypical Value
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.1 - 0.5 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy / Recovery 90 - 110%

Visualizations

G Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Serum/Plasma Sample (200 µL) Add_IS Add Internal Standard (d6-Vitamin D3) Sample->Add_IS Precip Protein Precipitation (Acetonitrile) Add_IS->Precip Cent1 Centrifugation Precip->Cent1 Collect_Super Collect Supernatant Cent1->Collect_Super LLE Liquid-Liquid Extraction (n-Hexane) Collect_Super->LLE Evap Evaporation (N2 Stream) LLE->Evap Recon Reconstitution Evap->Recon Inject Inject into LC-MS/MS Recon->Inject Chrom Chromatographic Separation (C18 or PFP Column) Inject->Chrom Ion Ionization (ESI+) Chrom->Ion Detect MS/MS Detection (MRM) Ion->Detect Integrate Peak Integration Detect->Integrate Quant Quantification (vs. Internal Standard) Integrate->Quant Report Generate Report Quant->Report

Caption: Workflow from sample preparation to data analysis.

G Formation Pathway of Vitamin D3 Isomers Seven_DHC 7-Dehydrocholesterol (in skin) Pre_D3 Pre-Vitamin D3 Seven_DHC->Pre_D3 UVB Light Vit_D3 Vitamin D3 (5,6-cis) (Cholecalciferol) Pre_D3->Vit_D3 Thermal Isomerization Vit_D3->Pre_D3 UVB Light Trans_D3 This compound Vit_D3->Trans_D3 Iodine or prolonged UV Other Other Photoproducts (Tachysterol, etc.) Vit_D3->Other prolonged UV

Caption: Simplified pathway of Vitamin D3 formation and isomerization.

References

Synthesis Protocol for 5,6-trans-Vitamin D3: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5,6-trans-Vitamin D3, an important isomer of Vitamin D3. The synthesis is achieved through the iodine-catalyzed isomerization of Vitamin D3. This application note outlines the complete experimental procedure, including reaction setup, purification by column chromatography, and final crystallization. Characterization data, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) results, are provided to confirm the identity and purity of the final product. Additionally, a visual workflow of the synthesis process is presented to facilitate clear understanding and execution of the protocol.

Introduction

Vitamin D3 and its isomers are crucial in various biological processes, most notably calcium homeostasis and bone metabolism. The 5,6-trans isomer of Vitamin D3 is of particular interest in research and drug development due to its unique biological activities. This protocol details a reliable method for the synthesis of this compound via the isomerization of readily available Vitamin D3, providing a cost-effective and straightforward approach for obtaining this valuable compound for further studies.

Data Presentation

Table 1: Reagents and Materials
Reagent/MaterialGradeSupplier
Vitamin D3 (Cholecalciferol)≥98%Sigma-Aldrich
IodineACS ReagentFisher Scientific
n-HexaneHPLC GradeVWR
Alumina (B75360), neutral, Brockmann IStandard GradeSigma-Aldrich
Ethyl Acetate (B1210297)HPLC GradeVWR
Anhydrous Sodium SulfateACS GradeFisher Scientific
Table 2: Key Experimental Parameters
ParameterValue
Reaction
Vitamin D3:Iodine Molar Ratio~100:1
Solventn-Hexane
Light SourceVisible Light (e.g., Tungsten Lamp)
Reaction Time1-2 hours
TemperatureRoom Temperature
Purification
Stationary PhaseNeutral Alumina
Eluent SystemHexane/Ethyl Acetate Gradient
Crystallization
Solventn-Hexane
Temperature-10°C to -20°C
Table 3: Characterization Data for this compound
AnalysisResult
Appearance White crystalline solid
Purity (HPLC) >95%
¹H NMR (CDCl₃, 500 MHz) δ (ppm) 6.23 (d, 1H), 6.03 (d, 1H), 5.05 (s, 1H), 4.82 (s, 1H), 3.97 (m, 1H), 0.92 (d, 3H), 0.87 (d, 3H), 0.86 (d, 3H), 0.54 (s, 3H)
¹³C NMR (CDCl₃, 125 MHz) δ (ppm) 141.2, 135.5, 122.5, 117.5, 112.4, 70.8, 56.5, 56.3, 45.8, 40.4, 36.5, 36.1, 31.9, 29.1, 28.0, 27.8, 23.9, 22.8, 22.5, 22.1, 18.8, 12.0
Mass Spectrometry (EI-MS) m/z 384.3 (M+), 366.3 ([M-H₂O]+), 271.2, 136.1, 118.1

Experimental Protocols

Iodine-Catalyzed Isomerization of Vitamin D3
  • In a round-bottom flask equipped with a magnetic stir bar, dissolve Vitamin D3 in n-hexane.

  • Add a small crystal of iodine to the solution. The solution should turn a pale pink/violet color.

  • Stir the reaction mixture at room temperature under visible light irradiation for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (4:1) solvent system. The formation of the 5,6-trans isomer will be indicated by a new spot with a slightly different Rf value compared to Vitamin D3.[1]

  • Once the reaction is complete, quench the reaction by adding a few drops of saturated aqueous sodium thiosulfate (B1220275) solution until the color disappears.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a colorless oil.[1]

Purification by Alumina Column Chromatography
  • Prepare a chromatography column with a slurry of neutral alumina in n-hexane. The amount of alumina should be approximately 50 times the weight of the crude product.[2]

  • Load the crude product onto the column.

  • Elute the column with a gradient of ethyl acetate in n-hexane, starting with 100% n-hexane and gradually increasing the polarity.

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure this compound.[3]

  • Combine the pure fractions and evaporate the solvent under reduced pressure.

Crystallization
  • Dissolve the purified oil in a minimal amount of warm n-hexane.[1]

  • Cool the solution to -10°C to -20°C and allow it to stand for several hours to induce crystallization.[3]

  • Collect the white, crystalline this compound by vacuum filtration.

  • Wash the crystals with a small amount of cold n-hexane.

  • Dry the crystals under vacuum to a constant weight.

Mandatory Visualization

Synthesis_Workflow cluster_reaction Isomerization cluster_purification Purification cluster_crystallization Crystallization Vitamin_D3 Vitamin D3 in n-Hexane Reaction Stir under Visible Light Vitamin_D3->Reaction Iodine Iodine (catalyst) Iodine->Reaction Crude_Product Crude this compound Reaction->Crude_Product Column_Chromatography Alumina Column Chromatography Crude_Product->Column_Chromatography Purified_Oil Purified this compound (Oil) Column_Chromatography->Purified_Oil Crystallization Crystallization from n-Hexane Purified_Oil->Crystallization Final_Product Crystalline This compound Crystallization->Final_Product

Caption: Workflow for the synthesis of this compound.

Conclusion

This protocol provides a comprehensive guide for the synthesis, purification, and characterization of this compound. The described method is robust and yields a high-purity product suitable for a wide range of research and development applications. The provided characterization data will aid in the verification of the synthesized compound.

References

Application Notes and Protocols: 5,6-trans-Vitamin D3 as a Research Tool

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-trans-Vitamin D3, a major photoisomer of vitamin D3, serves as a valuable research tool in various fields, including oncology, immunology, and metabolic studies.[1] Unlike the hormonally active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (calcitriol), this compound and its analogs often exhibit a desirable therapeutic profile with potent antiproliferative and cell-differentiating effects but significantly lower calcemic activity.[2][3] This characteristic makes it an attractive candidate for investigating the vitamin D signaling pathway and for the development of novel therapeutics, particularly in cancer research.

These application notes provide a comprehensive overview of the use of this compound as a research tool, including its mechanism of action, quantitative data on its biological activities, and detailed protocols for key in vitro and in vivo experiments.

Mechanism of Action

This compound exerts its biological effects primarily through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of transcription factors.[1][4] While its binding affinity for the VDR is lower than that of calcitriol, it is still capable of activating VDR-mediated signaling pathways.[5][6][7] Upon binding, the this compound-VDR complex heterodimerizes with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[1][4]

A key mechanism underlying the antiproliferative effects of this compound and its analogs is the induction of cell cycle arrest at the G0/G1 phase.[2][8] This is achieved through the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21waf1 and p27kip1.[2][8][9] These proteins inhibit the activity of cyclin-CDK complexes that are essential for the progression from the G1 to the S phase of the cell cycle, thus halting cell proliferation.

Data Presentation

The following tables summarize key quantitative data for this compound and its analogs from various studies, providing a basis for experimental design and comparison.

Table 1: Vitamin D Receptor (VDR) Binding Affinity

CompoundDissociation Constant (Kd) (nM)Source
This compound560[5][6][7]
25-hydroxy-5,6-trans-vitamin D358[5]
25-hydroxytachysterol322[5]

Table 2: In Vitro Antiproliferative Activity of Vitamin D3 Analogs

CompoundCell LineAssayIC50 / GI50Source
1,25(OH)2-16-ene-5,6-trans-D3MCF-7 (Breast Cancer)Clonal Growth10-100 fold more potent than 1,25(OH)2D3[2]
1,25(OH)2-16-ene-5,6-trans-D3LNCaP (Prostate Cancer)Clonal Growth10-100 fold more potent than 1,25(OH)2D3[2]
1,25(OH)2-16-ene-5,6-trans-D3HL-60 (Myeloid Leukemia)Clonal Growth10-100 fold more potent than 1,25(OH)2D3[2]
This compoundHT-29 (Colon Cancer)Growth Inhibition> 100 µM[6]
Vitamin D3MDA-MB-231 (Breast Cancer)SRB Assay~0.15 mM (48h)[10]
Vitamin D3MCF-7 (Breast Cancer)SRB Assay~0.25 mM (48h)[10]

Table 3: In Vivo Biological Activity of this compound and Analogs

CompoundAnimal ModelParameter MeasuredDoseEffectSource
1,25(OH)2-16-ene-5,6-trans-D3MiceSerum CalciumNot specifiedAt least 40-fold less calcemic than 1,25(OH)2D3[2]
5,6-trans-25-hydroxycholecalciferolHumanSerum Half-lifeOral/IntravenousConsiderably shorter than natural 25-hydroxycholecalciferol

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cell_cycle Cell Cycle Regulation 5_6_trans_D3 This compound VDR VDR 5_6_trans_D3->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Translocates to Nucleus and Binds p21_gene p21 Gene VDRE->p21_gene Activates Transcription p27_gene p27 Gene VDRE->p27_gene Activates Transcription p21_mRNA p21 mRNA p21_gene->p21_mRNA Transcription p27_mRNA p27 mRNA p27_gene->p27_mRNA Transcription p21_protein p21 Protein p21_mRNA->p21_protein Translation p27_protein p27 Protein p27_mRNA->p27_protein Translation CDK4_6_CyclinD CDK4/6-Cyclin D p21_protein->CDK4_6_CyclinD Inhibits CDK2_CyclinE CDK2-Cyclin E p27_protein->CDK2_CyclinE Inhibits G1_S_Transition G1 to S Phase Transition CDK4_6_CyclinD->G1_S_Transition Promotes CDK2_CyclinE->G1_S_Transition Promotes Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest G1_S_Transition->Cell_Cycle_Arrest Is Inhibited by

Caption: VDR-mediated signaling of this compound leading to cell cycle arrest.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Hypothesis Hypothesis: 5,6-trans-D3 inhibits cancer cell proliferation Cell_Culture Select and Culture Cancer Cell Lines Hypothesis->Cell_Culture Dose_Response Dose-Response Study (e.g., MTT/SRB Assay) Cell_Culture->Dose_Response IC50 Determine IC50 Dose_Response->IC50 Proliferation_Assay Cell Proliferation Assay ([3H]-Thymidine or BrdU) IC50->Proliferation_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle_Analysis Protein_Expression Protein Expression Analysis (Western Blot for p21, p27) IC50->Protein_Expression Data_Analysis_InVitro Data Analysis & Interpretation Proliferation_Assay->Data_Analysis_InVitro Cell_Cycle_Analysis->Data_Analysis_InVitro Protein_Expression->Data_Analysis_InVitro Animal_Model Select Animal Model (e.g., Mouse Xenograft) Data_Analysis_InVitro->Animal_Model Promising results lead to Conclusion Conclusion & Future Directions Data_Analysis_InVitro->Conclusion Treatment Treat with 5,6-trans-D3 and Vehicle Control Animal_Model->Treatment Tumor_Growth Monitor Tumor Growth Treatment->Tumor_Growth Calcemic_Activity Assess Calcemic Activity (Serum Calcium Levels) Treatment->Calcemic_Activity Data_Analysis_InVivo Data Analysis & Interpretation Tumor_Growth->Data_Analysis_InVivo Calcemic_Activity->Data_Analysis_InVivo Data_Analysis_InVivo->Conclusion

Caption: A typical experimental workflow for investigating this compound.

Experimental Protocols

In Vitro Protocols

1. Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound (dissolved in a suitable solvent, e.g., ethanol)

    • [³H]-Thymidine (1 µCi/well)

    • Trypsin-EDTA

    • Phosphate-buffered saline (PBS)

    • Trichloroacetic acid (TCA), 10%

    • Sodium hydroxide (B78521) (NaOH), 0.1 M

    • Scintillation cocktail

    • 96-well cell culture plates

    • Scintillation counter

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or vehicle control for 24-72 hours.

    • Four hours before the end of the treatment period, add 1 µCi of [³H]-thymidine to each well.

    • After incubation, aspirate the medium and wash the cells twice with cold PBS.

    • Add 100 µL of 10% TCA to each well and incubate on ice for 30 minutes to precipitate the DNA.

    • Aspirate the TCA and wash the wells twice with cold 95% ethanol (B145695).

    • Air-dry the plate completely.

    • Add 100 µL of 0.1 M NaOH to each well to solubilize the DNA.

    • Transfer the contents of each well to a scintillation vial containing scintillation cocktail.

    • Measure the radioactivity using a scintillation counter. The amount of incorporated [³H]-thymidine is proportional to the rate of cell proliferation.

2. Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle.

  • Materials:

    • Treated and control cells

    • Trypsin-EDTA

    • PBS

    • 70% Ethanol (ice-cold)

    • Propidium iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Protocol:

    • Culture and treat cells with this compound as described above.

    • Harvest the cells by trypsinization and wash them with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Incubate the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).

    • Centrifuge the cells to remove the ethanol and wash them with PBS.

    • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

    • Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the determination of the percentage of cells in G0/G1, S, and G2/M phases.

3. Western Blot Analysis for p21 and p27

This technique is used to detect and quantify the expression levels of the cell cycle regulatory proteins p21 and p27.

  • Materials:

    • Treated and control cell lysates

    • Protein assay reagent (e.g., BCA)

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies against p21 and p27

    • Loading control primary antibody (e.g., β-actin or GAPDH)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Lyse the treated and control cells and determine the protein concentration of each lysate.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p21, p27, and a loading control overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the relative expression levels of p21 and p27.

In Vivo Protocol

4. Assessment of Calcemic Activity in Mice

This protocol is designed to evaluate the in vivo effect of this compound on serum calcium levels.

  • Materials:

    • Male mice (e.g., C57BL/6), 6-8 weeks old

    • This compound

    • Vehicle control (e.g., corn oil)

    • Calcitriol (as a positive control)

    • Tools for intraperitoneal or oral administration

    • Blood collection supplies (e.g., cardiac puncture or tail vein)

    • Calcium assay kit

  • Protocol:

    • Acclimatize the mice for at least one week.

    • Divide the mice into treatment groups (vehicle control, this compound at different doses, and calcitriol).

    • Administer the compounds daily for 7 days via intraperitoneal injection or oral gavage.

    • At the end of the treatment period, collect blood samples from each mouse.

    • Separate the serum by centrifugation.

    • Measure the serum calcium concentration using a calcium assay kit according to the manufacturer's instructions.

    • Compare the serum calcium levels between the different treatment groups to assess the calcemic activity of this compound.

Conclusion

This compound and its analogs are powerful research tools for investigating the antiproliferative and cell-differentiating effects of the vitamin D signaling pathway, with the significant advantage of reduced calcemic side effects. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments to further elucidate the therapeutic potential of these compounds in various disease models, particularly in the field of oncology. Careful consideration of cell line-specific responses and appropriate in vivo models will be crucial for translating preclinical findings into potential clinical applications.

References

Animal Models for Studying 5,6-trans-Vitamin D3: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-trans-Vitamin D3 is a photoisomer of Vitamin D3, formed upon exposure to ultraviolet light. While it is often considered a biologically less active form compared to calcitriol (B1668218) (1,25-dihydroxyvitamin D3), studies have demonstrated its potential to influence key physiological processes, including calcium metabolism, bone mineralization, and cell proliferation. This document provides detailed application notes and protocols for utilizing various animal models to investigate the biological effects of this compound. The information is intended to guide researchers in designing and executing robust in vivo studies to elucidate the mechanisms of action and therapeutic potential of this compound.

I. Animal Models and Research Applications

Several animal models have been employed to study the effects of this compound, each offering unique advantages for specific research questions.

  • Rat Models: Rats, particularly anephric (kidney-removed) models, are valuable for studying the direct effects of vitamin D analogs on intestinal calcium transport, independent of renal metabolism.

  • Mouse Models: Mice are widely used for investigating the in vivo efficacy of vitamin D compounds in cancer models, including xenograft studies, and for assessing calcemic activity.

  • Chick Models: Chicks are a classic model for studying vitamin D's role in bone mineralization and for assessing the antirachitic potential of vitamin D analogs.

The selection of the appropriate animal model is contingent on the specific research objectives, as outlined in the experimental protocols below.

II. Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the effects of this compound and its analogs in various animal and in vitro models.

Table 1: Vitamin D Receptor (VDR) Binding Affinity

CompoundDissociation Constant (Kd) for VDR
This compound 560 nM [1]
25-hydroxy-5,6-trans-vitamin D358 nM[1]
25-hydroxytachysterol322 nM[1]

Table 2: In Vivo Effects of this compound on Intestinal Calcium Transport in Rats

Animal ModelTreatmentDosageOutcome
Anephric RatsThis compound 25 µgSignificant elevation in intestinal calcium transport[2]
Sham-operated RatsThis compound 25 µgSignificant elevation in intestinal calcium transport[2]

Table 3: Antirachitic Activity of this compound in Chicks

CompoundRelative Antirachitic Potency (compared to 5,6-cis-Vitamin D3)
This compound At most 5%[3]

Table 4: In Vivo Antiproliferative and Calcemic Effects of a this compound Analog (1,25(OH)2-16-ene-23-yne-vitamin D3) in Mice

Animal ModelTreatmentDosageAntiproliferative Effect (Tumor Volume)Serum Calcium Levels
Athymic Nude Mice with PC-3 Xenografts1,25(OH)2-16-ene-23-yne-vitamin D3Not specified~15% smaller than control groupNo difference between groups[4]

III. Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound

This compound, like other vitamin D compounds, exerts its biological effects primarily through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.[5] Upon binding to this compound, the VDR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).[5][6] This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[5] This binding initiates the transcription of genes involved in a variety of cellular processes, including calcium transport, bone metabolism, and cell cycle regulation.

VDR_Signaling_Pathway cluster_cell Target Cell cluster_nucleus 5_6_trans_D3 This compound VDR VDR 5_6_trans_D3->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE (Vitamin D Response Element) VDR_RXR->VDRE Translocates to Nucleus and Binds Nucleus Nucleus Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Initiates Cellular_Response Cellular Response (e.g., Calcium Transport, Cell Cycle Regulation) Gene_Transcription->Cellular_Response

Caption: VDR Signaling Pathway for this compound.

Experimental Workflow for In Vivo Studies

The following diagram illustrates a general workflow for conducting in vivo studies to assess the efficacy of this compound.

Experimental_Workflow Animal_Model Select Animal Model (Rat, Mouse, or Chick) Acclimatization Acclimatization Period Animal_Model->Acclimatization Grouping Randomize into Treatment Groups Acclimatization->Grouping Treatment Administer this compound (Specify Dose, Route, Frequency) Grouping->Treatment Monitoring Monitor Animal Health and Body Weight Treatment->Monitoring Endpoint_Measurement Endpoint Measurement (e.g., Blood Collection, Tissue Harvest) Monitoring->Endpoint_Measurement Data_Analysis Data Analysis and Statistical Evaluation Endpoint_Measurement->Data_Analysis

Caption: General Experimental Workflow for In Vivo Studies.

IV. Detailed Experimental Protocols

Protocol 1: Assessment of Intestinal Calcium Transport in Anephric Rats

Objective: To evaluate the direct effect of this compound on intestinal calcium transport.

Animal Model: Male Sprague-Dawley rats, anephric model.

Materials:

  • This compound

  • Vehicle (e.g., ethanol, propylene (B89431) glycol)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments for nephrectomy

  • Radioactive calcium (45Ca)

  • Scintillation counter

Procedure:

  • Animal Preparation: Perform bilateral nephrectomy on anesthetized rats to create the anephric model. Sham-operated rats will serve as controls.

  • Treatment Administration: 24 hours post-surgery, administer a single dose of 25 µg of this compound dissolved in a suitable vehicle via intraperitoneal (i.p.) injection.[2] Control groups should receive the vehicle alone.

  • Intestinal Loop Preparation (In Situ): 24 hours after treatment, anesthetize the rats. Isolate a 10 cm segment of the duodenum.

  • Calcium Transport Assay:

    • Inject a solution containing a known concentration of 45Ca into the ligated duodenal loop.

    • After a defined period (e.g., 30 minutes), collect blood samples via cardiac puncture.

    • Excise the intestinal loop and measure the remaining 45Ca.

    • Determine the amount of 45Ca absorbed by measuring its radioactivity in the blood serum using a scintillation counter.

  • Data Analysis: Compare the amount of 45Ca absorbed between the this compound treated group and the control group. Statistical analysis (e.g., t-test) should be performed to determine significance.

Protocol 2: Evaluation of Antirachitic Activity in Chicks

Objective: To determine the bone mineralization potential of this compound.

Animal Model: Day-old male chicks (e.g., White Leghorn).

Materials:

  • Vitamin D-deficient diet

  • This compound

  • Control compound (e.g., 5,6-cis-Vitamin D3)

  • Analytical balance

  • Muffle furnace

Procedure:

  • Induction of Vitamin D Deficiency: Raise chicks on a vitamin D-deficient diet for a period of 3-4 weeks to induce rickets.[7][8]

  • Treatment Groups: Divide the chicks into groups and supplement their diet with varying concentrations of this compound or the control compound for a specified period (e.g., 2 weeks).

  • Sample Collection: At the end of the treatment period, euthanize the chicks and dissect the tibias.

  • Bone Ash Analysis:

    • Clean the tibias of all soft tissue.

    • Dry the bones to a constant weight in an oven at 100°C.

    • Record the dry weight.

    • Ash the bones in a muffle furnace at 600°C for 24 hours.

    • Record the ash weight.

    • Calculate the percentage of bone ash as (ash weight / dry weight) x 100.

  • Data Analysis: Compare the percentage of bone ash among the different treatment groups. Statistical analysis (e.g., ANOVA) should be used to determine significant differences.

Protocol 3: Assessment of Antiproliferative Activity in a Mouse Xenograft Model

Objective: To evaluate the in vivo anticancer efficacy of this compound or its analogs.

Animal Model: Athymic nude mice.

Materials:

  • Human cancer cell line (e.g., PC-3 for prostate cancer)

  • This compound or its analog

  • Vehicle

  • Calipers

  • Anesthetic

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.

  • Treatment Administration: Administer this compound or its analog via a specified route (e.g., i.p. injection) and schedule (e.g., daily or every other day). The control group receives the vehicle.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint: Continue treatment for a predetermined period (e.g., 3-4 weeks) or until tumors in the control group reach a specified size.

  • Tissue Collection and Analysis: At the end of the study, euthanize the mice.

    • Excise the tumors and weigh them.

    • Collect blood to measure serum calcium levels to assess hypercalcemic effects.

    • Fix tumors in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67).

  • Data Analysis: Compare tumor growth rates, final tumor weights, and histological markers between the treated and control groups using appropriate statistical methods (e.g., repeated measures ANOVA for tumor growth).

V. Conclusion

The animal models and protocols detailed in this document provide a framework for the systematic investigation of this compound. By employing these methodologies, researchers can obtain valuable data on the compound's effects on calcium homeostasis, bone health, and cancer progression. The provided quantitative data and signaling pathway information offer a solid foundation for hypothesis-driven research in this area. It is recommended that each protocol be optimized based on specific experimental goals and institutional guidelines.

References

Application Notes and Protocols for the Quantification of 5,6-trans-Vitamin D3 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D3, a crucial secosteroid for calcium homeostasis and bone metabolism, undergoes photoisomerization upon exposure to sunlight, leading to the formation of various photoproducts, including 5,6-trans-Vitamin D3.[1][2] While not as extensively studied as its cis-isomer, this compound exhibits biological activity, including the ability to induce cell differentiation and prevent the proliferation of cancer cells.[1] It has been shown to influence bone resorption and possesses antiproliferative properties. The accurate measurement of this compound in biological matrices is essential for understanding its physiological roles, metabolic fate, and potential as a biomarker or therapeutic agent. This document provides detailed application notes and protocols for the robust quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for vitamin D metabolite analysis.[3]

Challenges in Measurement

The quantification of this compound is challenging due to its structural similarity to other vitamin D isomers, its lipophilic nature, and its typically low concentrations in biological samples.[3] Effective analytical methods must incorporate efficient sample preparation to remove interfering substances like phospholipids (B1166683) and proteins, followed by sensitive and specific detection.[4] Chromatographic separation is critical to distinguish this compound from other isomers.[5]

Experimental Protocols

Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction (LLE)

This protocol is a widely used method for the extraction of vitamin D metabolites from serum or plasma.[3][6]

Materials:

  • Serum or plasma sample

  • Internal Standard (IS) solution (e.g., d6-Vitamin D3 in methanol)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methyl-tert-butyl ether (MTBE), HPLC grade

  • n-Hexane, HPLC grade

  • Reconstitution solution (e.g., 50:50 Methanol:Water)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 200 µL of serum or plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard solution.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Add 1 mL of MTBE or a hexane/ethyl acetate (B1210297) mixture (e.g., 50:50) to the supernatant for liquid-liquid extraction.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of reconstitution solution.

  • The sample is now ready for LC-MS/MS analysis.

Sample Preparation: Supported Liquid Extraction (SLE)

SLE offers a more streamlined and automated-friendly alternative to traditional LLE.

Materials:

  • Serum or plasma sample

  • Internal Standard (IS) solution

  • Acetonitrile (ACN)

  • Supported Liquid Extraction (SLE) plate or cartridges

  • Elution solvent (e.g., 90:10 MTBE:Ethyl Acetate)

  • Collection plate or tubes

  • Nitrogen evaporator

  • Reconstitution solution

Procedure:

  • Pre-treat the sample by adding 200 µL of serum/plasma to a tube, followed by the internal standard and 400 µL of ACN for protein precipitation.

  • Vortex and centrifuge as described in the LLE protocol.

  • Load the supernatant onto the SLE plate/cartridge and allow it to absorb for 5 minutes.

  • Elute the analytes with two aliquots of 800 µL of the elution solvent.[7]

  • Collect the eluate in a collection plate or tubes.

  • Evaporate the solvent to dryness under nitrogen.

  • Reconstitute the sample in 100 µL of reconstitution solution for analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source. APCI is often favored for its sensitivity in vitamin D analysis.[8]

LC Parameters (Example):

  • Column: A C18 or similar reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.[3]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

  • Gradient: A suitable gradient to separate this compound from other isomers. For example:

    • 0-1 min: 70% B

    • 1-5 min: Gradient to 98% B

    • 5-7 min: Hold at 98% B

    • 7-7.1 min: Return to 70% B

    • 7.1-9 min: Re-equilibration

MS/MS Parameters (Example):

  • Ionization Mode: Positive APCI or ESI.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard need to be determined by infusing a standard solution. For Vitamin D3, a common transition is m/z 385.3 -> 259.2. The transition for this compound would be identical, necessitating chromatographic separation.

  • Collision Energy and other source parameters: These should be optimized for the specific instrument and analyte.

Data Presentation

Quantitative Data Summary

Data on the endogenous levels of this compound in biological samples are not widely available in the literature. It is often analyzed as a photoisomer or impurity of Vitamin D3 preparations.[9] For comparison, typical concentrations of other Vitamin D metabolites in human serum are provided below.

AnalyteConcentration Range (in human serum)Method of Analysis
Vitamin D32.3 - 7.5 nMLC-MS/MS
25-hydroxyvitamin D350 - 150 nMLC-MS/MS
1α,25-dihydroxyvitamin D350 - 150 pMLC-MS/MS
3-epi-25-hydroxyvitamin D31 - 25% of 25(OH)D3 levelsLC-MS/MS
This compound Data not widely available LC-MS/MS or SFC-MS

Visualizations

Metabolic Pathway of this compound

The formation of this compound occurs through photoisomerization from Vitamin D3 in the skin upon exposure to sunlight.[10] It can then be metabolized, with evidence suggesting hydroxylation to 5,6-trans-25-hydroxyvitamin D3.[11]

7-Dehydrocholesterol 7-Dehydrocholesterol Pre-Vitamin_D3 Pre-Vitamin_D3 7-Dehydrocholesterol->Pre-Vitamin_D3 UVB Light (Skin) Vitamin_D3 Vitamin_D3 Pre-Vitamin_D3->Vitamin_D3 Thermal Isomerization 5_6_trans_Vitamin_D3 5_6_trans_Vitamin_D3 Vitamin_D3->5_6_trans_Vitamin_D3 Photoisomerization Metabolites Metabolites 5_6_trans_Vitamin_D3->Metabolites Hydroxylation (e.g., to 5,6-trans-25-OH-D3) Biological_Effects Biological_Effects 5_6_trans_Vitamin_D3->Biological_Effects VDR Binding

Caption: Proposed metabolic pathway of this compound formation and metabolism.

Experimental Workflow

The following diagram illustrates the complete workflow for the analysis of this compound from biological samples.

cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Sample Biological Sample (Serum/Plasma) Spike_IS Spike with Internal Standard Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., with ACN) Spike_IS->Protein_Precipitation Extraction Extraction (LLE or SLE) Protein_Precipitation->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (Reversed-Phase) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (using Calibration Curve) MS_Detection->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: Experimental workflow for the analysis of this compound.

References

Application Notes and Protocols: 5,6-trans-Vitamin D3 Standard for Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of 5,6-trans-Vitamin D3 as an analytical standard in the quality control and analysis of Vitamin D3 drug substances and products. Detailed protocols for High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) coupled with Mass Spectrometry (MS) are provided, along with relevant quantitative data and visualizations to aid in method development and validation.

Introduction

This compound is a geometric isomer of Vitamin D3, often formed during the synthesis of cholecalciferol or as a degradation product upon exposure to heat and light. As a well-characterized impurity, it serves as a critical reference standard in analytical chemistry to ensure the identity, purity, and stability of Vitamin D3 formulations. Its use is essential for developing and validating robust analytical methods in pharmaceutical quality control.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of this compound is presented in Table 1. Proper handling and storage are crucial to maintain the integrity of the standard.

Table 1: Physicochemical Properties and Storage of this compound

PropertyValue
Chemical Name (1S,3E)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(1R)-1,5-dimethylhexyl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-cyclohexanol
Synonyms 5,6-trans-Cholecalciferol, Cholecalciferol EP Impurity A
Molecular Formula C₂₇H₄₄O
Molecular Weight 384.64 g/mol
Appearance White to pale yellow solid
Solubility Soluble in ethanol (B145695) (30 mg/mL), DMF (25 mg/mL), and DMSO (3 mg/mL).
Storage Store at -20°C, protected from light and moisture. A solution in solvent can be stored at -80°C for up to one year.
Stability Stable for at least 4 years when stored correctly.

Analytical Applications and Protocols

This compound is primarily used as a reference standard for the identification and quantification of impurities in Vitamin D3 raw materials and pharmaceutical products. The following sections detail its application in HPLC-UV and SFC-MS methods.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A stability-indicating HPLC-UV method can be employed to separate Vitamin D3 from its isomers and degradation products, including this compound.

Objective: To separate and quantify Vitamin D3 and its related impurities, including this compound, in a drug substance or product.

Instrumentation:

  • HPLC system with a UV/Vis detector

  • Data acquisition and processing software

Chromatographic Conditions: A summary of typical chromatographic conditions is provided in Table 2.

Table 2: HPLC-UV Chromatographic Conditions

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm (or equivalent)
Mobile Phase Acetonitrile : Water (99:1, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 265 nm for Vitamin D3 and pre-Vitamin D3, 273 nm for this compound
Injection Volume 20 µL
Run Time Approximately 15 minutes

Reagents and Solutions:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Vitamin D3 reference standard

  • Sample of Vitamin D3 drug substance or product

Standard Solution Preparation:

  • Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

  • Prepare working standard solutions by further diluting the stock solution with the mobile phase to achieve concentrations in the range of 0.1 - 10 µg/mL.

Sample Preparation:

  • Accurately weigh a quantity of the Vitamin D3 sample equivalent to about 10 mg of cholecalciferol into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions and the sample solution into the chromatograph.

  • Record the chromatograms and identify the peaks based on the retention times of the standards.

  • Calculate the amount of this compound in the sample by comparing the peak area with that of the standard.

Expected Results: Under these conditions, this compound should be well-resolved from Vitamin D3 and other related isomers. The retention times and UV maxima for Vitamin D3 and its key isomers are presented in Table 3.

Table 3: Chromatographic and Spectroscopic Data for Vitamin D3 and Isomers

CompoundTypical Retention Time (min)UV λmax (nm)
Pre-Vitamin D3~5.8265
This compound ~7.2 273
Vitamin D3~8.5265
Tachysterol~9.1281

Note: Retention times are approximate and may vary depending on the specific column and system.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Standard (this compound) HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) Standard_Prep->HPLC_System Sample_Prep Prepare Sample (Vitamin D3 formulation) Sample_Prep->HPLC_System Injection Inject Standard & Sample HPLC_System->Injection Detection UV Detection (265 nm & 273 nm) Injection->Detection Peak_ID Peak Identification (Retention Time) Detection->Peak_ID Quantification Quantification (Peak Area) Peak_ID->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the analysis of this compound using HPLC-UV.

Supercritical Fluid Chromatography - Mass Spectrometry (SFC-MS)

SFC-MS offers a powerful alternative for the analysis of Vitamin D3 and its impurities, providing high resolution and sensitivity.

Objective: To develop a sensitive and selective method for the quantification of this compound and other impurities in oily Vitamin D3 drug products.

Instrumentation:

  • SFC system coupled to a tandem mass spectrometer (MS/MS)

  • Data acquisition and processing software

Chromatographic and MS Conditions: Typical parameters for an SFC-MS/MS method are outlined in Table 4.

Table 4: SFC-MS/MS Method Parameters

ParameterCondition
Column Chiral or achiral stationary phase suitable for SFC (e.g., Diol)
Mobile Phase A Supercritical CO₂
Mobile Phase B Co-solvent (e.g., Methanol with 0.1% formic acid)
Gradient Optimized gradient of Mobile Phase B
Flow Rate 2.0 mL/min
Back Pressure 150 bar
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI) Positive or Atmospheric Pressure Chemical Ionization (APCI) Positive
MS Detection Multiple Reaction Monitoring (MRM)
MRM Transition (example) For Vitamin D3 and its isomers: m/z 385.3 -> [Product Ion] (Requires optimization)

Reagents and Solutions:

  • Supercritical fluid grade CO₂

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

  • Internal Standard (e.g., deuterated Vitamin D3)

  • Oily Vitamin D3 sample

Standard and Sample Preparation:

  • Prepare stock solutions of this compound and the internal standard in a suitable solvent like ethanol.

  • For oily samples, perform a liquid-liquid extraction or a solid-phase extraction to remove the matrix and concentrate the analytes.

  • Spike the extracted sample with the internal standard before analysis.

Procedure:

  • Equilibrate the SFC-MS system.

  • Inject the prepared standards and samples.

  • Acquire data in MRM mode.

  • Quantify this compound using the ratio of its peak area to that of the internal standard.

Method Validation Data: The following table summarizes typical validation parameters for an SFC-MS method for the analysis of Vitamin D3 impurities.

Table 5: SFC-MS Method Validation Data for this compound

Validation ParameterResult
Linearity Range 0.1% to 2.0% of the nominal Vitamin D3 concentration
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 2 - 7 ng/mL
Limit of Quantification (LOQ) 0.2% of the nominal Vitamin D3 concentration
Accuracy (Recovery) 90 - 110%
Precision (%RSD) < 15%

Data adapted from a study on the analysis of Vitamin D3 impurities in oily drug products.

SFC_MS_Logic cluster_method_dev Method Development cluster_validation Method Validation cluster_application Application Column_Selection Column Selection (e.g., Diol) Mobile_Phase_Opt Mobile Phase Optimization (CO2, Co-solvent) Column_Selection->Mobile_Phase_Opt MS_Tuning MS Parameter Tuning (MRM Transitions) Mobile_Phase_Opt->MS_Tuning Linearity Linearity & Range MS_Tuning->Linearity Accuracy Accuracy (Recovery) MS_Tuning->Accuracy Precision Precision (Repeatability) MS_Tuning->Precision Sensitivity LOD & LOQ MS_Tuning->Sensitivity Sample_Analysis Analysis of Oily Vitamin D3 Samples Linearity->Sample_Analysis Accuracy->Sample_Analysis Precision->Sample_Analysis Sensitivity->Sample_Analysis Impurity_Quant Quantification of This compound Sample_Analysis->Impurity_Quant

Caption: Logical steps in the development and validation of an SFC-MS method.

Vitamin D3 Metabolic Pathway

Understanding the formation of Vitamin D3 and its isomers is crucial for interpreting analytical results. The following diagram illustrates the photochemical synthesis of Vitamin D3 in the skin and its subsequent metabolic activation.

VitaminD_Pathway 7-Dehydrocholesterol 7-Dehydrocholesterol Pre-Vitamin D3 Pre-Vitamin D3 7-Dehydrocholesterol->Pre-Vitamin D3 UVB Light (Skin) Vitamin D3 (Cholecalciferol) Vitamin D3 (Cholecalciferol) Pre-Vitamin D3->Vitamin D3 (Cholecalciferol) Thermal Isomerization Tachysterol Tachysterol Pre-Vitamin D3->Tachysterol UVB Light Lumisterol Lumisterol Pre-Vitamin D3->Lumisterol UVB Light This compound This compound Vitamin D3 (Cholecalciferol)->this compound Photoisomerization/ Iodine Catalysis 25-Hydroxyvitamin D3 25-Hydroxyvitamin D3 Vitamin D3 (Cholecalciferol)->25-Hydroxyvitamin D3 25-hydroxylase (Liver) 1,25-Dihydroxyvitamin D3 1,25-Dihydroxyvitamin D3 25-Hydroxyvitamin D3->1,25-Dihydroxyvitamin D3 1α-hydroxylase (Kidney)

Caption: Photochemical synthesis and metabolism of Vitamin D3.

Application Notes and Protocols for the Isolation of 5,6-trans-Vitamin D3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-trans-Vitamin D3 (also known as 5,6-trans-cholecalciferol) is a geometric isomer of Vitamin D3. It is a photoproduct of vitamin D3 and can be formed upon exposure to light.[1] Understanding the isolation and characterization of this isomer is crucial for researchers in various fields, including those involved in the development of Vitamin D-related therapeutics and the quality control of Vitamin D3 formulations. These application notes provide a detailed protocol for the laboratory-scale isolation of this compound from a Vitamin D3 starting material. Additionally, analytical methods for the characterization and quantification of the isolated product are presented.

Data Presentation

The following tables summarize quantitative data related to the analytical methods for the separation and characterization of this compound.

Table 1: Representative HPLC and RP-HPLC Conditions for the Analysis of Vitamin D3 and its Isomers

ParameterMethod 1: RP-HPLCMethod 2: RP-HPLC
Analytes Calcitriol and 5,6-trans-calcitriolVitamin D3 and its isomers (pre-vitamin D3, trans-vitamin D3, tachysterol)
Column Symmetry C18 (4.6 mm × 250 mm, 5 µm)Agilent Zorbax Eclipse XDB-C18 (4.6 mm × 250 mm, 5 µm)
Mobile Phase Gradient elution of water-acetonitrile-methanolAcetonitrile/ethanol (90:10, v/v)
Flow Rate Not Specified1 mL/min
Detection Diode Array Detector (DAD)DAD at 265 nm
Column Temperature Not Specified25 °C
Linear Range 0.1613–1.28 µg/mL (for the isomer)Not Specified
Detection Limit 40.90 ng/mL (for the isomer)Not Specified
Quantification Limit 136.4 ng/mL (for the isomer)Not Specified
Recovery >98%98.07%–103.23%
Reference [2][3]

Table 2: Purity of Commercially Available this compound

SupplierPurity SpecificationAnalytical Method
Cayman Chemical≥98%Not Specified
Sigma-Aldrich≥90%HPLC

Experimental Protocols

This section details the protocol for the iodine-catalyzed isomerization of Vitamin D3 to this compound, followed by its isolation and purification. This method is adapted from the procedure described by Yamada et al. (1976).[4]

Part 1: Isomerization of Vitamin D3 to this compound

Materials:

  • Vitamin D3 (cholecalciferol)

  • n-Hexane

  • Iodine

  • Visible light source (e.g., a standard laboratory lamp)

  • Reaction vessel (e.g., a glass flask)

Procedure:

  • Dissolve Vitamin D3 in n-hexane in a suitable reaction vessel.

  • Add a small quantity of iodine to the solution.

  • Expose the reaction mixture to visible light.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction mixture will show several spots, including starting material (Vitamin D3) and the product (this compound).[4]

Part 2: Isolation and Purification of this compound

Materials:

  • Reaction mixture from Part 1

  • Alumina (B75360) (for column chromatography)

  • n-Hexane

  • Chromatography column

  • Collection tubes

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • Column Chromatography:

    • Prepare a chromatography column packed with alumina in n-hexane.

    • Concentrate the reaction mixture from Part 1 under reduced pressure.

    • Load the concentrated reaction mixture onto the alumina column.

    • Elute the column with n-hexane.

    • Collect fractions and monitor the separation using TLC to identify the fractions containing this compound.[4]

  • Crystallization:

    • Combine the fractions containing the purified this compound.

    • Evaporate the solvent from the combined fractions using a rotary evaporator to obtain a colorless oil.[4]

    • Dissolve the oil in a minimal amount of n-hexane.

    • Allow the solution to stand for crystallization. This should yield snow-white crystals of this compound.[4]

Expected Yield and Purity:

The original protocol by Yamada et al. (1976) describes this method as providing a "good yield" without specifying a quantitative value.[4] The purity of the final crystalline product is expected to be high, comparable to commercially available standards which are typically ≥90-98% pure as determined by HPLC.[5][6]

Mandatory Visualization

Experimental Workflow: Isolation of this compound

G cluster_synthesis Isomerization cluster_purification Purification start Vitamin D3 in n-Hexane add_iodine Add Iodine start->add_iodine expose_light Expose to Visible Light add_iodine->expose_light reaction_mixture Reaction Mixture expose_light->reaction_mixture column_chromatography Alumina Column Chromatography reaction_mixture->column_chromatography Load onto column collect_fractions Collect Fractions (TLC Monitoring) column_chromatography->collect_fractions evaporation Evaporation collect_fractions->evaporation crystallization Crystallization from n-Hexane evaporation->crystallization final_product Crystalline this compound crystallization->final_product

Caption: Workflow for the synthesis and purification of this compound.

Signaling Pathway: Vitamin D Receptor (VDR) Genomic Pathway

G cluster_cell Target Cell VitD 1,25(OH)2D3 (Active Vitamin D) VDR Vitamin D Receptor (VDR) VitD->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR->VDRE Binds to Gene Target Gene VDRE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response Protein->Response

Caption: Simplified genomic signaling pathway of the Vitamin D receptor.

References

Application Notes and Protocols for In Vitro Evaluation of 5,6-trans-Vitamin D3 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-trans-Vitamin D3 is a photoisomer of Vitamin D3, formed upon exposure to ultraviolet light.[1][2] While the cis-isomer, 1,25-dihydroxyvitamin D3, is the most biologically active form, this compound and its analogs also exhibit biological activities, including antiproliferative and cell differentiation effects.[2][3][4][5] These properties make it a compound of interest in oncology and immunology research.[5] This document provides detailed protocols for in vitro assays to characterize the activity of this compound, focusing on its interaction with the Vitamin D Receptor (VDR) and its effects on cellular processes.

Data Presentation

The biological activity of this compound can be quantified through various in vitro assays. The following table summarizes key quantitative data for this compound and a related analog, providing a benchmark for experimental outcomes.

CompoundAssayTarget/Cell LineParameterValueReference(s)
This compoundVDR Competitive Binding AssayVitamin D Receptor (VDR)Dissociation Constant (Kd)560 nM[2][3]
This compoundProliferation Assay ([³H]-thymidine incorporation)Human KeratinocytesSignificant Inhibition1 µM (10⁻⁶ M)[2][3]
1,25(OH)₂-16-ene-5,6-trans-D3Clonal Growth AssayMCF-7, LNCaP, HL-60Antiproliferative Activity10-100 fold > 1,25(OH)₂D₃[4]

Signaling Pathway

The biological effects of Vitamin D compounds are primarily mediated through the Vitamin D Receptor (VDR), a nuclear receptor that acts as a ligand-activated transcription factor.[6] Upon binding to its ligand, the VDR forms a heterodimer with the Retinoid X Receptor (RXR).[1][7] This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their transcription.[1][7] This leads to changes in cellular processes such as differentiation, proliferation, and calcium homeostasis.

VDR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5_6_trans_D3 This compound VDR VDR 5_6_trans_D3->VDR Binding VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binding Gene Target Gene VDRE->Gene Transcription mRNA mRNA Gene->mRNA Translation Protein Protein Synthesis mRNA->Protein Cellular_Response Cellular Response (e.g., Differentiation, ↓ Proliferation) Protein->Cellular_Response

Caption: VDR Signaling Pathway for this compound.

Experimental Protocols

Vitamin D Receptor (VDR) Competitive Binding Assay

This assay determines the affinity of this compound for the VDR by measuring its ability to compete with a radiolabeled VDR ligand.

Workflow:

Competitive_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis A Prepare serial dilutions of This compound C Incubate VDR, radioligand, and This compound (or vehicle) A->C B Prepare assay buffer, radioligand ([³H]-1,25(OH)₂D₃), and VDR source B->C D Separate bound from free radioligand (e.g., hydroxylapatite or filter binding) C->D E Quantify bound radioactivity (Scintillation Counting) D->E F Calculate specific binding and determine IC₅₀/Kd E->F

Caption: VDR Competitive Binding Assay Workflow.

Materials:

  • Recombinant human VDR or nuclear extract from VDR-expressing cells

  • [³H]-1,25(OH)₂D₃ (Tritiated 1,25-dihydroxyvitamin D3)

  • This compound

  • Unlabeled 1,25(OH)₂D₃ (for determining non-specific binding)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 5 mM DTT, 300 mM KCl)

  • Hydroxylapatite slurry or glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

    • Prepare a working solution of [³H]-1,25(OH)₂D₃ at a concentration at or below its Kd for VDR (typically 0.1-1 nM).

    • Prepare a high concentration of unlabeled 1,25(OH)₂D₃ (e.g., 1 µM) for determining non-specific binding.

  • Assay Setup (in triplicate):

    • Total Binding: Add assay buffer, [³H]-1,25(OH)₂D₃, and VDR preparation.

    • Non-specific Binding: Add assay buffer, [³H]-1,25(OH)₂D₃, excess unlabeled 1,25(OH)₂D₃, and VDR preparation.

    • Competition Binding: Add assay buffer, [³H]-1,25(OH)₂D₃, serially diluted this compound, and VDR preparation.

  • Incubation: Incubate the reactions at 4°C for 4-18 hours to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Hydroxylapatite Method: Add cold hydroxylapatite slurry to each tube. Incubate on ice for 15 minutes with occasional vortexing. Centrifuge and wash the pellets with wash buffer.

    • Filter Binding Method: Rapidly filter the reaction mixture through glass fiber filters. Wash the filters with cold wash buffer.

  • Quantification:

    • Transfer the hydroxylapatite pellet or the filter into a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total binding (cpm) - Non-specific binding (cpm).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use non-linear regression analysis to determine the IC₅₀ value, which can be converted to the inhibitory constant (Ki) and is related to the dissociation constant (Kd).

VDR-Mediated Reporter Gene Assay

This cell-based assay measures the ability of this compound to activate the VDR and induce the transcription of a reporter gene.

Workflow:

Reporter_Gene_Assay_Workflow A Seed reporter cells in a 96-well plate B Transfect cells with VDR expression and VDRE-reporter plasmids (if not a stable cell line) A->B For transient transfection C Treat cells with varying concentrations of this compound A->C B->C D Incubate for 24-48 hours C->D E Lyse cells and add luciferase substrate D->E F Measure luminescence E->F G Determine EC₅₀ value F->G

Caption: VDR Reporter Gene Assay Workflow.

Materials:

  • A suitable human cell line (e.g., HEK293T, MCF-7)

  • Expression plasmid for human VDR

  • Reporter plasmid containing a luciferase gene downstream of a promoter with VDREs

  • Transfection reagent

  • Cell culture medium and supplements

  • This compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Seed cells in a 96-well plate at an appropriate density.

    • If using a transient transfection system, co-transfect the cells with the VDR expression plasmid and the VDRE-reporter plasmid according to the manufacturer's protocol. For stable cell lines, this step is omitted.

  • Compound Treatment:

    • After 24 hours (for transient transfection), replace the medium with fresh medium containing serial dilutions of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a CO₂ incubator.

  • Luciferase Assay:

    • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Add the luciferase substrate to the cell lysate.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Plot the relative light units (RLU) against the log concentration of this compound.

    • Use non-linear regression to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

Cell Differentiation Assay (HL-60 Model)

This assay assesses the ability of this compound to induce the differentiation of human promyelocytic leukemia cells (HL-60) into monocytes/macrophages.

Workflow:

Differentiation_Assay_Workflow cluster_markers Differentiation Markers A Culture HL-60 cells B Treat cells with varying concentrations of this compound A->B C Incubate for 3-5 days B->C D Assess differentiation markers C->D D1 NBT Reduction Assay D->D1 D2 CD11b/CD14 Expression (FACS) D->D2 D3 Morphological Changes D->D3

Caption: HL-60 Differentiation Assay Workflow.

Materials:

  • HL-60 cells

  • RPMI-1640 medium with L-glutamine, supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • Nitroblue tetrazolium (NBT)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Phosphate-buffered saline (PBS)

  • Fluorescently labeled antibodies against CD11b and CD14

  • Flow cytometer

  • Microscope and slides

Procedure:

  • Cell Culture and Treatment:

    • Culture HL-60 cells in RPMI-1640 medium supplemented with 10-20% FBS.

    • Seed the cells at a density of 1-2 x 10⁵ cells/mL.

    • Treat the cells with various concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁶ M). Include a vehicle control.

  • Incubation: Incubate the cells for 3 to 5 days.

  • Assessment of Differentiation:

    • Nitroblue Tetrazolium (NBT) Reduction Assay:

      • Harvest the cells and resuspend in PBS.

      • Add NBT solution and PMA to stimulate the cells.

      • Incubate at 37°C for 20-30 minutes.

      • Count the number of cells containing blue-black formazan (B1609692) deposits (NBT-positive cells) under a microscope. An increase in NBT-positive cells indicates functional differentiation.[8]

    • Flow Cytometry for Surface Marker Expression:

      • Harvest the cells and wash with PBS.

      • Incubate the cells with fluorescently labeled antibodies against CD11b and CD14.

      • Analyze the cells using a flow cytometer to quantify the percentage of cells expressing these monocytic differentiation markers.

    • Morphological Assessment:

      • Prepare cytospin slides of the cells.

      • Stain with Wright-Giemsa stain.

      • Examine the cells under a microscope for morphological changes characteristic of monocytic differentiation, such as a decreased nuclear-to-cytoplasmic ratio and the appearance of a kidney-shaped nucleus.

Conclusion

The assays described in these application notes provide a robust framework for the in vitro characterization of this compound activity. By systematically evaluating its binding affinity to the VDR, its ability to activate VDR-mediated transcription, and its effects on cell differentiation, researchers can gain a comprehensive understanding of the biological potential of this and other Vitamin D analogs. Consistent application of these detailed protocols will ensure reproducible and comparable data, facilitating drug discovery and development efforts in related therapeutic areas.

References

Application of 5,6-trans-Vitamin D3 in Dermatology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-trans-Vitamin D3 is a photoisomer of Vitamin D3, formed in the skin upon exposure to ultraviolet (UV) radiation. While the biologically active form of Vitamin D3, calcitriol (B1668218) (1,25-dihydroxyvitamin D3), is well-studied for its role in dermatology, this compound is also emerging as a molecule of interest. It exhibits biological activity in skin cells, including anti-proliferative effects on keratinocytes, suggesting its potential relevance in the study and treatment of hyperproliferative skin disorders such as psoriasis and certain skin cancers.[1] This document provides detailed application notes and experimental protocols for the use of this compound in dermatological research.

Mechanism of Action

This compound exerts its biological effects in skin cells, at least in part, through the Vitamin D Receptor (VDR), a nuclear transcription factor.[2] Upon binding to the VDR, the ligand-receptor complex translocates to the nucleus and heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their transcription. This signaling cascade ultimately leads to the regulation of genes involved in cell proliferation, differentiation, and inflammation.[3][4]

Although it binds to the VDR, this compound does so with a lower affinity compared to calcitriol. This suggests that it may require higher concentrations to elicit similar biological responses, or that it may have other mechanisms of action independent of VDR.[2]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound in comparison to the well-characterized active metabolite, calcitriol. This allows for a direct comparison of their potency and receptor affinity.

ParameterThis compoundCalcitriol (1,25-dihydroxyvitamin D3)Reference
VDR Binding Affinity (Kd) 560 nM~0.1-1 nM[2]
Effective Anti-proliferative Concentration (in human keratinocytes) Significant inhibition at 10⁻⁶ MInhibition at ≥ 10⁻⁸ M[2][5]

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effects of this compound on skin cells. These are generalized protocols based on standard methods for Vitamin D analogs and may require optimization for specific cell types and experimental conditions.

Protocol 1: Keratinocyte Proliferation Assay ([³H]-Thymidine Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

Materials:

  • Normal Human Epidermal Keratinocytes (NHEK)

  • Keratinocyte Growth Medium (KGM)

  • This compound (stock solution in ethanol)

  • Calcitriol (positive control, stock solution in ethanol)

  • Vehicle control (ethanol)

  • [³H]-Thymidine (1 µCi/well)

  • Trypsin-EDTA

  • Trichloroacetic acid (TCA), 10%

  • Sodium hydroxide (B78521) (NaOH), 0.1 N

  • Scintillation cocktail

  • Scintillation counter

  • 24-well culture plates

Methodology:

  • Cell Seeding: Seed NHEK cells in 24-well plates at a density of 2 x 10⁴ cells/well in KGM and culture until they reach 50-60% confluency.

  • Treatment: Replace the medium with fresh KGM containing various concentrations of this compound (e.g., 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M), calcitriol (e.g., 10⁻¹⁰ M, 10⁻⁹ M, 10⁻⁸ M), or vehicle control.

  • Incubation: Incubate the cells for 48-72 hours.

  • [³H]-Thymidine Labeling: Add 1 µCi/well of [³H]-Thymidine to each well and incubate for an additional 4-6 hours.

  • Harvesting:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 500 µL of 10% TCA to each well and incubate on ice for 30 minutes to precipitate DNA.

    • Aspirate the TCA and wash the precipitate twice with ice-cold 95% ethanol.

    • Air-dry the plates.

  • Lysis and Scintillation Counting:

    • Add 500 µL of 0.1 N NaOH to each well to solubilize the DNA.

    • Transfer the lysate to a scintillation vial.

    • Add 5 mL of scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Protocol 2: Analysis of Keratinocyte Differentiation Markers by Western Blot

This protocol is used to assess the protein expression of differentiation markers such as Involucrin and Filaggrin.

Materials:

  • Normal Human Epidermal Keratinocytes (NHEK)

  • Keratinocyte Growth Medium (KGM) with high calcium (1.2-1.8 mM) to induce differentiation

  • This compound

  • Calcitriol

  • Vehicle control (ethanol)

  • RIPA buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Involucrin, anti-Filaggrin, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Cell Culture and Treatment:

    • Culture NHEK cells in KGM.

    • To induce differentiation, switch to high-calcium KGM and treat with this compound (10⁻⁶ M), calcitriol (10⁻⁸ M), or vehicle for 72-96 hours.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Collect lysates and centrifuge to pellet cell debris.

    • Determine protein concentration of the supernatant using the BCA assay.

  • Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C (e.g., anti-Involucrin 1:1000, anti-Filaggrin 1:1000, anti-β-actin 1:5000).

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify band intensities and normalize to the loading control (β-actin).

Protocol 3: Analysis of VDR Target Gene Expression by qPCR

This protocol measures the mRNA levels of VDR target genes involved in differentiation and proliferation.

Materials:

  • Normal Human Epidermal Keratinocytes (NHEK)

  • Keratinocyte Growth Medium (KGM)

  • This compound

  • Calcitriol

  • Vehicle control (ethanol)

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • qPCR instrument

  • Primers for target genes (e.g., IVL, FLG, CYP24A1) and a housekeeping gene (e.g., GAPDH, ACTB)

Primer Sequences (Example):

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
IVLCAGCAGCAGAAAGGTTACAGCGACAGGGCAGGAAGGAAGAT
FLGGACTCCTGCAGGATGCTTTGCTTGTTGTCCTGCCTCTTCG
CYP24A1GCCTATGGACAGCTGGAGATAGGCATCATTCGTCACAGGT
GAPDHGAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTC

Methodology:

  • Cell Culture and Treatment: Treat NHEK cells with this compound (10⁻⁶ M), calcitriol (10⁻⁸ M), or vehicle for 24-48 hours.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the cells using a commercial kit.

    • Assess RNA quality and quantity.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA.

    • Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and expressing the results as fold change relative to the vehicle control.

Visualizations

Signaling Pathway of this compound in Keratinocytes

G VDR-Mediated Signaling of this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5_6_trans_D3 This compound VDR VDR 5_6_trans_D3->VDR Binding VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binding Gene_Transcription Gene Transcription VDRE->Gene_Transcription Modulation Differentiation Increased Differentiation (Involucrin, Filaggrin) Gene_Transcription->Differentiation Proliferation Decreased Proliferation Gene_Transcription->Proliferation

Caption: VDR-mediated signaling of this compound in keratinocytes.

Experimental Workflow for Keratinocyte Proliferation Assay

G [³H]-Thymidine Incorporation Assay Workflow A Seed Keratinocytes B Treat with 5,6-trans-D3, Calcitriol, or Vehicle A->B C Incubate (48-72h) B->C D Add [³H]-Thymidine C->D E Incubate (4-6h) D->E F Harvest Cells (TCA Precipitation) E->F G Lyse Cells (NaOH) F->G H Scintillation Counting G->H I Data Analysis H->I G VDR Regulation of Differentiation Markers VDR VDR Activation (by 5,6-trans-D3) IVL Involucrin Gene (IVL) Expression VDR->IVL Upregulates FLG Filaggrin Gene (FLG) Expression VDR->FLG Upregulates Differentiation Keratinocyte Terminal Differentiation IVL->Differentiation FLG->Differentiation

References

Application Notes and Protocols for the Use of 5,6-trans-Vitamin D3 in Cancer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D3, particularly its hormonally active form calcitriol (B1668218) (1α,25-dihydroxyvitamin D3), is well-documented for its anti-proliferative, pro-differentiating, and pro-apoptotic effects in various cancer cell lines.[1] However, the therapeutic application of calcitriol is often limited by its potent calcemic activity, which can lead to hypercalcemia at doses required for anti-cancer efficacy.[2] This has spurred the development of synthetic vitamin D3 analogs with a more favorable therapeutic index, exhibiting strong anti-cancer properties with reduced calcemic side effects.

5,6-trans-Vitamin D3 and its derivatives represent a promising class of such analogs. The 5,6-trans geometric isomerism alters the molecule's shape, which can modulate its interaction with the Vitamin D Receptor (VDR) and other proteins, leading to a dissociation of anti-proliferative and calcemic effects.[2] This document provides detailed application notes and protocols for researchers utilizing this compound and its analogs in cancer studies.

Mechanism of Action

This compound analogs exert their anti-cancer effects primarily through the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates the expression of genes involved in cell proliferation, differentiation, and apoptosis.[3] The key mechanisms include:

  • Cell Cycle Arrest: A predominant effect is the induction of cell cycle arrest at the G0/G1 phase.[4] This is mediated by the upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21Waf1/Cip1 and p27Kip1, which inhibit the activity of cyclin-CDK complexes required for G1/S transition.[1][4]

  • Induction of Apoptosis: These compounds can trigger programmed cell death by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.[1]

  • Inhibition of Telomerase Activity: Some analogs have been shown to almost completely inhibit telomerase activity, an enzyme crucial for maintaining telomere length and enabling the unlimited proliferation of cancer cells.[4]

A significant advantage of this compound analogs is their reduced calcemic activity compared to calcitriol, allowing for the administration of higher, more effective anti-cancer doses in vivo without inducing hypercalcemia.[4]

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of this compound Analogs
CompoundCell LineCancer TypeIC50 (M)Fold Greater Potency than CalcitriolReference
1,25(OH)2-16-ene-5,6-trans-D3MCF-7Breast~1 x 10-1010-100[4]
1,25(OH)2-16-ene-5,6-trans-D3LNCaPProstate~1 x 10-1010-100[4]
1,25(OH)2-16-ene-5,6-trans-D3HL-60Myeloid Leukemia~1 x 10-1010-100[4]
This compoundHT-29Colon> 100 µM-[5]
Table 2: Effect of 1,25(OH)2-16-ene-5,6-trans-D3 on Cell Cycle Distribution in MCF-7 Cells
Treatment% Cells in G0/G1% Cells in S% Cells in G2/MReference
Control55.435.29.4[4]
1,25(OH)2-16-ene-5,6-trans-D3 (10-8 M, 4 days)70.121.38.6[4]

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cell_cycle Cell Cycle Regulation 5_6_trans_D3 This compound Analog VDR_cytoplasmic VDR 5_6_trans_D3->VDR_cytoplasmic Binds VDR_RXR VDR-RXR Heterodimer VDR_cytoplasmic->VDR_RXR Translocates to Nucleus and heterodimerizes with RXR VDRE VDRE (Vitamin D Response Element) VDR_RXR->VDRE Binds to p21_gene p21 Gene VDRE->p21_gene Activates Transcription p27_gene p27 Gene VDRE->p27_gene Activates Transcription p21_mRNA p21 mRNA p21_gene->p21_mRNA p27_mRNA p27 mRNA p27_gene->p27_mRNA p21_protein p21 Protein p21_mRNA->p21_protein Translation p27_protein p27 Protein p27_mRNA->p27_protein Translation CDK2_CyclinE CDK2/Cyclin E p21_protein->CDK2_CyclinE Inhibits p27_protein->CDK2_CyclinE Inhibits G1_S_transition G1/S Transition CDK2_CyclinE->G1_S_transition Promotes CDK2_CyclinE->G1_S_transition Inhibition leads to Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest G1_S_transition->Cell_Cycle_Arrest Blockage results in

Caption: Signaling pathway of this compound analogs in cancer cells.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_assays Cellular Assays cluster_invivo In Vivo Studies cluster_measurements Outcome Measurements start Cancer Cell Lines (e.g., MCF-7, LNCaP, HL-60) treatment Treat with 5,6-trans-D3 analog (Dose-response and time-course) start->treatment clonal_growth Clonal Growth Assay treatment->clonal_growth cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western_blot Western Blot (p21, p27) treatment->western_blot telomerase_assay Telomerase Assay (TRAP) treatment->telomerase_assay xenograft Establish Tumor Xenografts in Immunocompromised Mice clonal_growth->xenograft Promising results lead to in_vivo_treatment Administer 5,6-trans-D3 analog (e.g., i.p. injections) xenograft->in_vivo_treatment tumor_growth Monitor Tumor Volume in_vivo_treatment->tumor_growth calcemic_activity Measure Serum Calcium in_vivo_treatment->calcemic_activity survival Survival Analysis in_vivo_treatment->survival

Caption: General experimental workflow for evaluating this compound analogs.

Experimental Protocols

Clonogenic Assay (Colony Formation Assay)

This assay assesses the ability of a single cell to proliferate and form a colony, providing a measure of cell reproductive viability after treatment.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound analog stock solution

  • 6-well plates or T25 flasks

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution: 6% (v/v) glutaraldehyde

  • Staining solution: 0.5% (w/v) crystal violet in methanol

  • Stereomicroscope

Protocol:

  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA.

    • Perform a cell count and determine cell viability (e.g., using trypan blue).

    • Seed a low density of cells (e.g., 500-1000 cells/well for MCF-7) into 6-well plates containing complete medium.[6]

    • Allow cells to attach for 24 hours.

  • Treatment:

    • Prepare serial dilutions of the this compound analog in complete medium.

    • Replace the medium in the wells with the treatment medium or vehicle control.

    • Incubate for the desired treatment period (e.g., 7-14 days), allowing colonies to form.

  • Fixation and Staining:

    • After the incubation period, carefully remove the medium.

    • Gently wash the wells with PBS.

    • Add fixation solution to each well and incubate for 30-60 minutes at room temperature.[7]

    • Remove the fixation solution and wash the wells with water.

    • Add crystal violet staining solution and incubate for 30 minutes.[7]

    • Wash the wells with water to remove excess stain and allow to air dry.

  • Colony Counting:

    • Count the number of colonies (defined as a cluster of ≥50 cells) in each well using a stereomicroscope.

    • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) to determine the anti-proliferative effect.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Treated and control cells

  • PBS

  • Trypsin-EDTA

  • 70% cold ethanol (B145695) (for fixation)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Preparation:

    • Culture cells to ~70-80% confluency and treat with the this compound analog for the desired time (e.g., 48-96 hours).

    • Harvest both adherent and floating cells.

    • Wash the cells with PBS and centrifuge.

  • Fixation:

    • Resuspend the cell pellet in a small volume of PBS.

    • While vortexing gently, add cold 70% ethanol dropwise to a final concentration of 70%.

    • Fix the cells for at least 2 hours at 4°C (or overnight).[8]

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.[8]

    • Incubate in the dark for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer, measuring the fluorescence intensity of the PI-stained DNA.[9]

    • Analyze the DNA content histograms using appropriate software (e.g., ModFit LT) to determine the percentage of cells in G0/G1, S, and G2/M phases.

Telomeric Repeat Amplification Protocol (TRAP) Assay

This is a highly sensitive PCR-based assay to measure telomerase activity.

Materials:

  • Cell pellets

  • NP-40 or CHAPS lysis buffer

  • TRAP reaction mix (containing buffer, dNTPs, TS primer, ACX primer, Taq polymerase)

  • PCR thermocycler

  • Polyacrylamide gel electrophoresis (PAGE) system

  • Detection system (e.g., fluorescence imager for non-radioactive detection)

Protocol:

  • Cell Lysis:

    • Prepare cell extracts from treated and control cells by incubating in ice-cold lysis buffer for 30 minutes on ice.[10]

    • Centrifuge to pellet debris and collect the supernatant containing the protein extract.

  • Telomerase Extension:

    • Add a small amount of protein extract to the TRAP reaction mix.

    • Incubate at room temperature (25-30°C) for 30-40 minutes to allow telomerase to add telomeric repeats to the TS primer.[10][11]

  • PCR Amplification:

    • Immediately transfer the reaction tubes to a thermocycler.

    • Perform PCR to amplify the extended products. A typical program involves an initial denaturation/telomerase inactivation step (95°C for 5 min), followed by 24-30 cycles of denaturation (95°C), annealing (52°C), and extension (72°C).[10][11]

  • Detection:

    • Resolve the PCR products on a polyacrylamide gel.

    • Visualize the characteristic ladder of bands (differing by 6 base pairs) which indicates telomerase activity.[12] The intensity of the ladder corresponds to the level of telomerase activity.

Western Blot for p21 and p27

This technique is used to detect and quantify the levels of p21 and p27 proteins, key mediators of cell cycle arrest.

Materials:

  • Treated and control cell lysates

  • SDS-PAGE gels

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-p21, anti-p27, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction and Quantification:

    • Lyse cells in RIPA buffer and determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel.[13]

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p21 or anti-p27) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify band intensity using densitometry software and normalize to the loading control.

In Vivo Tumor Xenograft Model

This model is used to assess the anti-tumor efficacy and systemic toxicity (calcemic activity) of this compound analogs in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cells for injection (e.g., MCF-7, prepared in Matrigel)

  • This compound analog for injection

  • Vehicle control (e.g., ethanol/saline)

  • Calipers for tumor measurement

  • Blood collection supplies

Protocol:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 106 cells) into the flank of each mouse.[14]

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment:

    • Randomize mice into treatment and control groups.

    • Administer the this compound analog or vehicle control via the desired route (e.g., intraperitoneal injection) according to a predetermined schedule (e.g., three times a week).[15]

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.

    • Monitor animal body weight and overall health as indicators of toxicity.

  • Assessment of Calcemic Activity:

    • At the end of the study (or at intermediate time points), collect blood samples via cardiac puncture or tail vein.

    • Measure serum calcium levels using a colorimetric assay or an i-STAT analyzer.[2][16]

    • Compare serum calcium levels between treated and control groups to assess hypercalcemic potential.[17]

  • Endpoint:

    • Euthanize mice when tumors reach a predetermined size or at the end of the study period.

    • Excise tumors for further analysis (e.g., histology, western blot).

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,6-trans-Vitamin D3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6-trans-Vitamin D3. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory-scale method for synthesizing this compound is the iodine-catalyzed photoisomerization of Vitamin D3 (cholecalciferol).[1][2] This process involves dissolving Vitamin D3 in a non-polar solvent, such as n-hexane, and exposing it to visible light in the presence of a small amount of iodine.[1]

Q2: What are the major byproducts and impurities I should be aware of during the synthesis?

A2: During the photoisomerization of Vitamin D3, several isomeric byproducts can form. The most common include tachysterol, lumisterol (B196343), and unreacted Vitamin D3.[3][4] Over-irradiation can lead to the formation of other degradation products like suprasterol I and suprasterol II.[3] Under acidic conditions, isotachysterol (B196364) may also be formed.[2]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using thin-layer chromatography (TLC). A typical TLC analysis of the reaction mixture will show several spots corresponding to this compound, residual Vitamin D3, and other photoisomers.[1] For more quantitative analysis and to accurately determine the ratio of different isomers, High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended method.[5][6][7]

Q4: What are the critical parameters that influence the yield of this compound?

A4: Several factors can significantly impact the yield of this compound:

  • Iodine Concentration: The amount of iodine catalyst is crucial. While it is necessary to facilitate the isomerization, excessive amounts can lead to the formation of unwanted byproducts.

  • Irradiation Time: The duration of light exposure needs to be optimized. Insufficient irradiation will result in low conversion of the starting material, while over-exposure can lead to the degradation of the desired product into other photoisomers.[3]

  • Light Source and Wavelength: The type of light source and its spectral output are important. Visible light is generally used for the iodine-catalyzed isomerization.[1]

  • Solvent: The choice of solvent can influence the reaction. Non-polar solvents like n-hexane are commonly employed.[1]

  • Temperature: While the primary driver of this reaction is photochemical, temperature can affect the stability of the reactants and products. Reactions are often carried out at or below room temperature to minimize thermal degradation.

Troubleshooting Guides

Low Yield of this compound
Symptom Possible Cause Suggested Solution
Low conversion of Vitamin D3 (high amount of starting material remaining) Insufficient irradiation time or low light intensity.Increase the irradiation time incrementally and monitor the reaction by TLC or HPLC. Ensure the light source is functioning correctly and is positioned appropriately.
Inadequate amount of iodine catalyst.Optimize the iodine concentration. Start with a small, catalytic amount and gradually increase it in subsequent experiments while monitoring the product formation.
Multiple byproduct spots on TLC, with low intensity of the desired product spot Over-irradiation leading to product degradation.Reduce the irradiation time. Perform a time-course experiment to identify the optimal irradiation period that maximizes the yield of this compound before significant degradation occurs.
Reaction temperature is too high.Conduct the reaction at a lower temperature, for example, by using a cooling bath to maintain a consistent temperature.
Presence of oxygen.Degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent photo-oxidation.
Purification and Isolation Issues
Symptom Possible Cause Suggested Solution
Poor separation of isomers during column chromatography Inappropriate stationary or mobile phase.Use activated alumina (B75360) for column chromatography.[1] Optimize the mobile phase by using a gradient of a non-polar solvent (e.g., n-hexane) with a slightly more polar solvent (e.g., diethyl ether or ethyl acetate). Start with a low polarity mobile phase and gradually increase the polarity.
Overloaded column.Reduce the amount of crude product loaded onto the column relative to the amount of stationary phase.
Difficulty in crystallizing the purified this compound Presence of impurities.Re-purify the product using column chromatography. Ensure that the fractions collected are of high purity by TLC or HPLC analysis before attempting crystallization.
Incorrect crystallization solvent or conditions.Use n-hexane as the crystallization solvent.[1] Dissolve the purified oil in a minimal amount of warm n-hexane and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. Seeding with a small crystal of this compound can induce crystallization.
Product is an oil at room temperature.This can be due to residual solvent or minor impurities. Try to remove all solvent under high vacuum. If it remains an oil, re-purification may be necessary.

Experimental Protocols

General Protocol for Iodine-Catalyzed Photoisomerization of Vitamin D3

This protocol is a general guideline and may require optimization based on specific laboratory conditions.

  • Reaction Setup:

    • Dissolve Vitamin D3 in anhydrous n-hexane in a quartz or borosilicate glass reaction vessel. A typical concentration might be in the range of 1-5 mg/mL.

    • Add a small, catalytic amount of iodine. The optimal amount should be determined experimentally, but a starting point could be 1-5 mol% relative to Vitamin D3.

    • Seal the reaction vessel and place it in a cooling bath to maintain a constant temperature (e.g., 15-20°C).

    • Position a visible light source (e.g., a tungsten lamp) at a fixed distance from the reaction vessel.

  • Irradiation:

    • Irradiate the solution with stirring.

    • Monitor the reaction progress periodically (e.g., every 30-60 minutes) by withdrawing a small aliquot and analyzing it by TLC or HPLC.

  • Work-up:

    • Once the desired conversion is achieved, quench the reaction by adding a solution of sodium thiosulfate (B1220275) to remove excess iodine.

    • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product as an oil or semi-solid.

Purification by Alumina Column Chromatography
  • Column Preparation:

    • Pack a glass column with activated alumina slurry in n-hexane.

  • Loading and Elution:

    • Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., n-hexane with a very small percentage of a more polar solvent).

    • Load the solution onto the column.

    • Elute the column with a gradient of increasing polarity. For example, start with n-hexane and gradually increase the percentage of diethyl ether or ethyl acetate.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC or HPLC to identify those containing the pure this compound.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

Crystallization
  • Dissolve the purified this compound oil in a minimal amount of warm n-hexane.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Once crystallization begins, store the flask at a lower temperature (e.g., 4°C or -20°C) to maximize the yield.

  • Collect the crystals by filtration, wash them with a small amount of cold n-hexane, and dry them under vacuum.

Data Presentation

Table 1: Influence of Reaction Parameters on this compound Synthesis (Qualitative)

ParameterConditionExpected Outcome on this compound YieldKey Considerations
Iodine Concentration Too LowLow conversion of Vitamin D3Catalyst is essential for isomerization.
OptimalHigh yield of this compoundRequires experimental optimization.
Too HighIncreased formation of byproductsCan lead to product degradation and purification challenges.
Irradiation Time Too ShortIncomplete reaction, low yieldMonitor reaction progress to determine the optimal time.
OptimalMaximum yield of this compoundBalance between conversion and degradation.
Too LongDegradation of this compound to other photoisomersOver-exposure is a common cause of low yields.[3]
Temperature Low (e.g., < 25°C)Favors stability of reactants and productsMay slow down the reaction rate.
High (e.g., > 40°C)May increase the rate of degradationCan lead to the formation of thermal degradation products.
Solvent Non-polar (e.g., n-hexane)Generally good for this isomerizationThe polarity of the solvent can affect the photostationary state.
PolarMay alter the product distributionNot commonly used for this specific iodine-catalyzed reaction.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_isolation Isolation Stage Start Vitamin D3 in n-Hexane Reaction Iodine Catalyst + Visible Light Start->Reaction Mixture Crude Reaction Mixture (5,6-trans-D3, Vitamin D3, Byproducts) Reaction->Mixture Column Alumina Column Chromatography Mixture->Column Fractions Pure Fractions of This compound Column->Fractions Crystallization Crystallization from n-Hexane Fractions->Crystallization Product Crystalline this compound Crystallization->Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Low Yield of 5,6-trans-D3 Check_Conversion Check TLC/HPLC: High amount of starting material? Start->Check_Conversion Check_Byproducts Check TLC/HPLC: Multiple byproduct spots? Start->Check_Byproducts Incomplete_Reaction Incomplete Reaction Check_Conversion->Incomplete_Reaction Yes Degradation Product Degradation Check_Byproducts->Degradation Yes Solution1 Increase Irradiation Time or Iodine Concentration Incomplete_Reaction->Solution1 Solution2 Decrease Irradiation Time or Reaction Temperature Degradation->Solution2

References

Technical Support Center: 5,6-trans-Vitamin D3 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical challenges in 5,6-trans-Vitamin D3 quantification. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to navigate the complexities of measuring this specific Vitamin D isomer.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the quantification of this compound and other related isomers.

Question 1: Why am I detecting this compound in my pure cholecalciferol (Vitamin D3) standards?

Answer: The presence of this compound in a cholecalciferol standard is a common issue resulting from isomerization. Cholecalciferol is highly susceptible to conversion into its isomers, including this compound, when exposed to light, heat, or acidic conditions.[1][2] this compound is a primary photoisomer of Vitamin D3.[3] Therefore, improper storage or handling of standards, even for short periods, can lead to the formation of this impurity. Always store standards at -20°C or -80°C in the dark, preferably under an inert gas like nitrogen, to minimize degradation.[4]

Question 2: My analytical results for total Vitamin D3 are inconsistent. How does isomerization affect quantification?

Answer: Inconsistency often arises from the equilibrium between Vitamin D3 and previtamin D3, its thermal isomer.[5][6] For nutritional and toxicological assessments, the total Vitamin D3 content (the sum of Vitamin D3 and previtamin D3) is required for an accurate estimation.[5][6] Freshly prepared standards may have low levels of previtamin D (<1%), while samples may contain a significant proportion (5-8% or more) depending on their history.[7][8] This discrepancy can cause analytical bias. To mitigate this, it is recommended to use heating during sample preparation (e.g., saponification) to bring both the sample and the internal standard to an equivalent thermal equilibrium between Vitamin D3 and previtamin D3.[5][6]

Question 3: I am experiencing poor recovery of Vitamin D metabolites during sample preparation. What are the most effective extraction techniques?

Answer: Low recovery is often linked to the sample preparation method. The most common techniques are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[9] While PPT is simple, it is often ineffective at removing lipids, which can interfere with LC-MS analysis and cause ion suppression. LLE and SPE are generally more effective at producing cleaner extracts.[10][11] For complex matrices like plasma or food, a saponification step to break down fats followed by LLE is a robust method.[7] The choice of solvent in LLE is critical; hexane (B92381) or hexane/ethyl acetate (B1210297) mixtures are commonly used with good recovery.[9][12]

Question 4: How can I resolve this compound from other isobaric isomers like cholecalciferol and previtamin D3 chromatographically?

Answer: Co-elution of isomers is a major analytical challenge as they often have identical mass spectra.[13] Achieving chromatographic separation is crucial.

  • For HPLC-UV: Reverse-phase columns, such as a C18, are commonly used.[14] The mobile phase composition is critical; mixtures of acetonitrile (B52724) with methanol (B129727) or ethanol (B145695) can improve separation and recovery.[14]

  • For LC-MS/MS: While standard C18 columns can be used, specialized stationary phases like pentafluorophenyl (PFP) have been shown to resolve isomers that co-elute on other columns.[15][16]

  • Supercritical Fluid Chromatography (SFC): SFC is particularly effective for separating structurally similar, non-polar compounds and has been successfully used to quantify 5,6-trans-cholecalciferol in raw materials.[1]

Question 5: My LC-MS/MS signal for Vitamin D metabolites is low and noisy. How can I improve sensitivity?

Answer: Low sensitivity in LC-MS/MS can be due to poor ionization efficiency or matrix effects.[17][18]

  • Ionization Source: Atmospheric pressure chemical ionization (APCI) is often preferred over electrospray ionization (ESI) for Vitamin D metabolites as it can provide better sensitivity and is less prone to matrix effects.[13][19]

  • Mobile Phase: Modifying the mobile phase with additives like formic acid or ammonium (B1175870) acetate can significantly enhance the signal.[20][21]

  • Derivatization: Chemical derivatization can dramatically improve ionization efficiency and, consequently, sensitivity. Reagents like PTAD and Amplifex have been used, but the stability of the resulting derivatives must be considered, as some can degrade significantly upon storage.[7][17][22]

Quantitative Data Tables

Table 1: Stability of Vitamin D3 Metabolites in Solution
AnalyteConditionDurationDegradation / Disappearance RateReference
25-hydroxyvitamin D3Room Temperature (in solution)56 hours5.92%[23]
25-hydroxyvitamin D2Room Temperature (in solution)56 hours5.46%[23]
24(R),25-dihydroxyvitamin D2Room Temperature (in solution)48 hours5.37%[23]
Vitamin D3 (Non-derivatized)Stored Extract at -20°C1 month~10%[17]
PTAD-derivatized Vitamin D3Stored Extract at -20°C1 month54-72%[17]
Amplifex-derivatized Vitamin D3Stored Extract at -20°C1 month11-20%[17]
25(OH)DSerum stored at -20°C3 months~10% decrease[24]
25(OH)DSerum stored at -80°C3 monthsNo significant difference[24]
Table 2: Comparison of Sample Preparation Methods for Vitamin D Metabolites
MethodMatrixKey StepsRecovery (%)RSD (%)Reference
LLE with No-Heat SaponificationFood (Infant Formula)Saponification (KOH), LLE (Hexane)93.11 - 110.652.66 - 2.93[8]
LLE with Heat SaponificationMilkSaponification (70°C, 1h), LLE (Hexane:Ethyl Acetate)84 - 1081.6 - 4.5[12]
Protein PrecipitationMilkAcetonitrile addition81.1 - 102Not Specified[9]
Solid-Phase Extraction (SPE)MilkC18 Cartridge74 - 116Not Specified[12]
Captiva EMR-LipidPlasmaIn-well protein precipitation, lipid removal plateNot SpecifiedNot Specified[25]
Table 3: Performance of LC-MS/MS Methods for Vitamin D Metabolite Quantification
AnalyteMethodLOQ (Limit of Quantification)MatrixReference
25(OH)D3LC-MS/MS0.2 ng/mLAqueous Humour[9]
24,25(OH)2D3LC-MS/MS0.02 ng/mLAqueous Humour[9]
25(OH)D3-SulfateLC-MS/MS2.4 pMMilk[9]
Vitamin D3uPLC-MS/MSNot specified, but quantifiableSerum[16][26]
3-epi-25OHD3uPLC-MS/MSNot specified, but quantifiableSerum[16][26]

Detailed Experimental Protocols

Protocol 1: Sample Preparation by Saponification and Liquid-Liquid Extraction (LLE)

This protocol is adapted for the extraction of Vitamin D3 and its isomers from a complex lipid-rich matrix, such as fortified food or adipose tissue.[9][27]

  • Sample Aliquoting: Accurately weigh approximately 0.2-1.0 g of the homogenized sample into a glass tube with a screw cap.

  • Internal Standard Spiking: Add an appropriate deuterated internal standard (e.g., d6-Vitamin D3) to each sample, calibrator, and quality control.

  • Saponification:

    • Add 0.2 g of sodium ascorbate (B8700270) (as an antioxidant).[9]

    • Add 9 mL of ethanol and 3 mL of 60% (w/v) potassium hydroxide (B78521) (KOH).[9]

    • Vortex thoroughly and place in a water bath at 70-80°C for 60 minutes to ensure complete saponification and to bring Vitamin D3/previtamin D3 to thermal equilibrium.[8]

  • Cooling: Remove samples from the water bath and cool to room temperature.

  • Extraction:

    • Add 10 mL of deionized water and 15 mL of n-hexane.

    • Cap the tubes and vortex vigorously for 5 minutes.

    • Centrifuge at 3,000 rpm for 5 minutes to separate the layers.[9]

  • Collection: Carefully transfer the upper hexane layer to a clean glass tube.

  • Re-extraction: Repeat the extraction step (Step 5) on the remaining aqueous layer with another 15 mL of n-hexane to maximize recovery. Combine the hexane fractions.

  • Washing: Add 10 mL of water to the combined hexane extracts, vortex gently, and discard the lower aqueous layer. Repeat until the aqueous wash is neutral (checked with pH paper).[27]

  • Drying: Evaporate the final hexane extract to dryness under a gentle stream of nitrogen at 40-45°C.[9]

  • Reconstitution: Reconstitute the dried extract in 100-200 µL of the mobile phase (e.g., Methanol/Water 50:50, v/v) for LC-MS/MS analysis.[26]

Protocol 2: LC-MS/MS Analysis Method

This protocol provides a general framework for the chromatographic separation and detection of Vitamin D3 and its isomers.[16][20]

  • LC System: UPLC/HPLC system capable of binary gradient elution.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) or a PFP column for improved isomer separation.[15]

  • Column Temperature: 35-40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Injection Volume: 5-20 µL.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 70
    1.0 70
    5.0 98
    7.0 98
    7.1 70

    | 9.0 | 70 |

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Source: APCI or ESI, positive ion mode.

  • MS Parameters:

    • Capillary Voltage: ~3.5 kV

    • Desolvation Temperature: 500°C

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Example MRM Transitions (unit resolution):

      Compound Precursor Ion (m/z) Product Ion (m/z)
      Vitamin D3 385.3 259.2
      This compound 385.3 159.1
      Previtamin D3 385.3 271.2

      | d6-Vitamin D3 (IS) | 391.3 | 265.2 |

Visualizations: Pathways and Workflows

Isomerization_Pathway Vitamin D3 Isomerization Pathways cluster_photo Photoisomerization (UV Light) cluster_thermal Thermal Isomerization (Heat) D3 Cholecalciferol (cis-Vitamin D3) PreD3 Previtamin D3 D3->PreD3 Reversible TransD3 This compound D3->TransD3 Irreversible Tachysterol Tachysterol PreD3->Tachysterol Lumisterol Lumisterol PreD3->Lumisterol D3_h Cholecalciferol (cis-Vitamin D3) PreD3_h Previtamin D3 D3_h->PreD3_h Equilibrium

Caption: Logical diagram of Vitamin D3 isomerization due to light and heat.

Troubleshooting_Workflow Troubleshooting Workflow: Inaccurate Quantitation Start Inaccurate or Variable Results Observed Check_Standard 1. Check Standard Integrity - Recent prep? - Stored correctly? Start->Check_Standard Check_SamplePrep 2. Evaluate Sample Prep - Recovery consistent? - Matrix effects? Check_Standard->Check_SamplePrep Yes Sol_Standard Solution: Prepare fresh standards. Protect from light/heat. Check_Standard->Sol_Standard No Check_Chroma 3. Assess Chromatography - Peak shape good? - Isomers resolved? Check_SamplePrep->Check_Chroma Yes Sol_SamplePrep Solution: Optimize extraction (LLE/SPE). Check for ion suppression. Check_SamplePrep->Sol_SamplePrep No Check_MS 4. Verify MS Performance - Signal stable? - Correct transitions? Check_Chroma->Check_MS Yes Sol_Chroma Solution: Modify gradient/mobile phase. Use PFP or alternative column. Check_Chroma->Sol_Chroma No Sol_MS Solution: Clean ion source. Optimize MS parameters. Check_MS->Sol_MS No

Caption: Troubleshooting workflow for inaccurate Vitamin D analyte quantitation.

References

Technical Support Center: Overcoming 5,6-trans-Vitamin D3 Instability In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the in vitro instability of 5,6-trans-Vitamin D3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in vitro?

A1: this compound is a photoisomer of Vitamin D3.[1][2] Like Vitamin D3, it is a biologically active molecule that can induce cell differentiation and prevent the proliferation of cancer cells.[2] Its instability in vitro is a significant concern because it can degrade under common experimental conditions, leading to inaccurate and irreproducible results. The primary factors contributing to its degradation are exposure to light, heat, oxygen, and suboptimal pH.[3][4]

Q2: What are the main degradation pathways for this compound in vitro?

A2: While specific degradation pathways for this compound are not as extensively studied as those for Vitamin D3, it is known to be a photodegradation product of Vitamin D3.[1] It is susceptible to further isomerization and oxidation when exposed to light, heat, and acidic conditions. The degradation of the closely related Vitamin D3 involves isomerization to pre-vitamin D3 and tachysterol, as well as oxidation.[3]

Q3: How should I store my this compound stock solutions to ensure maximum stability?

A3: For optimal stability, stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to one month.[2] It is crucial to protect the solutions from light by using amber vials and to store them under an inert gas like nitrogen to prevent oxidation.[2]

Q4: I am seeing variable results in my cell culture experiments. Could this be due to the instability of this compound?

A4: Yes, the instability of this compound in cell culture media is a likely cause of variability. The compound can degrade when exposed to laboratory lighting and incubator temperatures over the course of an experiment. This degradation will lower the effective concentration of the active compound, leading to inconsistent biological effects. It is recommended to minimize light exposure during handling and to consider the stability of the compound in your experimental timeline.

Q5: What are some recommended solvents for preparing this compound stock solutions?

A5: this compound is soluble in several organic solvents. Commonly used solvents include ethanol (B145695), DMF, and DMSO.[5] When preparing stock solutions, it is advisable to use a solvent that is compatible with your experimental system and to be aware of the potential for solvent-mediated degradation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or lower-than-expected biological activity Degradation of this compound in stock solution or experimental setup.- Prepare fresh stock solutions regularly and store them under recommended conditions (-80°C, protected from light, under nitrogen).- Minimize the exposure of your experimental samples to light by using amber-colored plates or wrapping them in foil.- Reduce the incubation time if possible, or replenish the media with freshly prepared this compound during long-term experiments.
Precipitation of the compound in aqueous media Poor solubility of this compound in your cell culture medium or buffer.- Ensure the final concentration of the organic solvent from your stock solution is low and does not affect cell viability.- Consider using a carrier protein like bovine serum albumin (BSA) to improve solubility and stability in aqueous solutions.
High background signal or unexpected side effects in experiments Presence of degradation products that may have their own biological activity or interfere with assays.- Use freshly prepared solutions of high-purity this compound.- Analyze the purity of your stock solution periodically using HPLC to check for degradation products.
Difficulty in reproducing results between experiments Inconsistent handling and storage procedures leading to variable rates of degradation.- Standardize your experimental protocol for handling this compound, including light exposure, temperature, and preparation of solutions.- Always run a positive and negative control in your experiments to monitor for variability.

Quantitative Data on Vitamin D3 Stability

While comprehensive quantitative data specifically for this compound is limited, the following tables summarize the stability of the closely related Vitamin D3 under various conditions. This data can serve as a valuable guide for handling this compound.

Table 1: Effect of Temperature on Vitamin D3 Degradation in Aqueous Solution

Temperature (°C)Degradation Rate Constant (k)Half-life (t½)
4LowExtended
25Moderate~1 day in distilled water[3]
40HighSignificantly shorter than at 25°C[3]
Data is for Vitamin D3 and degradation follows first-order kinetics in most conditions.[3]

Table 2: Effect of pH on Vitamin D3 Stability in Aqueous Solution at 25°C

pHStability
1-4Very unstable, rapid degradation[3]
5-8Most stable range[3]
Vitamin D3 is most stable at a pH above 5.[3]

Table 3: Effect of Light and Oxygen on Vitamin D3 Stability in Aqueous Solution

ConditionEffect on Stability
Light Exposure Significant degradation compared to samples protected from light.[3]
Oxygen Exposure Increased degradation rate in the presence of oxygen.[3]
Degradation of Vitamin D3 under light and oxygen exposure does not follow simple first-order kinetics and is best described by the Weibull model.[3]

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous ethanol (or other suitable solvent like DMSO or DMF)

  • Amber glass vials with screw caps

  • Inert gas (Nitrogen or Argon)

  • Calibrated analytical balance

  • Pipettes and sterile tips

Procedure:

  • Equilibrate the this compound powder to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile microfuge tube using a calibrated balance.

  • Add the appropriate volume of anhydrous ethanol (or other solvent) to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the powder is completely dissolved.

  • Aliquot the stock solution into amber glass vials to avoid repeated freeze-thaw cycles.

  • Purge the headspace of each vial with a gentle stream of nitrogen or argon gas to displace oxygen.

  • Tightly cap the vials and seal with paraffin (B1166041) film for extra security.

  • Label the vials with the compound name, concentration, date, and your initials.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2]

Protocol 2: Assessment of this compound Stability in Cell Culture Medium using HPLC

Materials:

  • This compound stock solution

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., acetonitrile:water mixture)

  • Incubator (37°C, 5% CO2)

  • Sterile microcentrifuge tubes

  • 0.22 µm syringe filters

Procedure:

  • Prepare a working solution of this compound in your cell culture medium at the desired final concentration.

  • Immediately after preparation (t=0), take an aliquot of the medium, filter it through a 0.22 µm syringe filter, and inject it into the HPLC system to determine the initial concentration.

  • Incubate the remaining medium under your standard cell culture conditions (37°C, 5% CO2) in the dark (e.g., wrapped in foil).

  • At various time points (e.g., 6, 12, 24, 48 hours), collect aliquots of the incubated medium.

  • Filter each aliquot through a 0.22 µm syringe filter before HPLC analysis.

  • Analyze the samples by HPLC, monitoring the peak area of this compound at its maximum absorbance wavelength.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at t=0.

  • Plot the percentage of remaining compound against time to determine the degradation kinetics.

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Stability prep Prepare this compound working solution in media t0 Time zero (t=0) analysis: - Take initial aliquot - Filter and inject into HPLC prep->t0 incubate Incubate remaining solution under experimental conditions (e.g., 37°C, 5% CO2, dark) prep->incubate sampling Collect aliquots at defined time points (e.g., 6, 12, 24, 48h) incubate->sampling analysis Analyze aliquots by HPLC: - Filter each sample - Quantify peak area sampling->analysis data Calculate % remaining and plot degradation curve analysis->data

Caption: Workflow for assessing the in vitro stability of this compound.

VDR_signaling_pathway Genomic Signaling Pathway of this compound cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VDR VDR Complex 5,6-trans-D3-VDR-RXR Heterodimer VDR->Complex RXR RXR RXR->Complex VDRE Vitamin D Response Element (VDRE) on DNA Complex->VDRE Enters Nucleus and Binds Gene Target Gene Transcription (e.g., p21, p27) VDRE->Gene Regulates Response Cell Cycle Arrest, Differentiation Gene->Response transD3 This compound transD3->VDR Binds

Caption: VDR-mediated genomic signaling pathway of this compound.

References

Technical Support Center: Optimizing HPLC Separation of Vitamin D3 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of Vitamin D3 and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the HPLC separation of Vitamin D3 and its isomers?

A1: The successful separation of Vitamin D3 (cholecalciferol) and its isomers, such as pre-vitamin D3, tachysterol, and lumisterol, is primarily influenced by the choice of stationary phase (column), mobile phase composition, and temperature. Due to their structural similarity, achieving baseline separation can be challenging.[1][2][3] Reversed-phase HPLC is a common technique, but the selection of a C18 column with specific characteristics, or sometimes a more specialized phase like a pentafluorophenyl (PFP) column, is crucial for obtaining the desired selectivity.[1][4]

Q2: Why is sample preparation so important for Vitamin D3 analysis, and what are the recommended methods?

A2: Sample preparation is critical to remove interfering substances from the sample matrix, such as lipids in biological samples or excipients in pharmaceutical formulations, which can cause ion suppression in LC-MS/MS or co-elute with the analytes in UV detection.[5] Common methods include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[6][7] For high-throughput analysis of biological samples, specialized lipid removal products are also available.[5] The choice of method depends on the sample matrix and the required sensitivity.

Q3: What is the typical detection wavelength for Vitamin D3 and its isomers?

A3: Vitamin D3 and its common isomers exhibit a UV absorbance maximum around 265 nm.[8][9][10] Therefore, a UV detector set to this wavelength is commonly used for quantification. A diode array detector (DAD) can be beneficial to confirm peak purity and identity by examining the UV spectra of the eluted peaks.[8][10]

Q4: Can I use the same HPLC method for both Vitamin D2 and Vitamin D3?

A4: While Vitamin D2 (ergocalciferol) and Vitamin D3 (cholecalciferol) are structurally very similar, they can often be separated using the same HPLC method. However, achieving baseline resolution between them can be challenging and may require careful optimization of the mobile phase and column selectivity.[1][2] Some methods use Vitamin D2 as an internal standard for the quantification of Vitamin D3.[1]

Troubleshooting Guide

Issue 1: Poor Resolution or Co-elution of Vitamin D3 and its Isomers

  • Question: My chromatogram shows broad, overlapping peaks for Vitamin D3 and its isomers. How can I improve the separation?

  • Answer:

    • Optimize the Mobile Phase: The organic modifier composition in the mobile phase significantly impacts selectivity. For reversed-phase HPLC, mixtures of acetonitrile (B52724) and methanol (B129727) are commonly used.[6][9] Small additions of water or other solvents like ethanol (B145695) can also alter selectivity.[9] Experiment with different ratios of these solvents to improve resolution. A gradient elution may also provide better separation than an isocratic method.[11]

    • Change the Stationary Phase: Not all C18 columns are the same. A column with a higher carbon load or a different end-capping strategy can provide different selectivity.[2] Consider trying a column with a different chemistry, such as a Phenyl or a PFP column, which can offer alternative retention mechanisms.[4][12]

    • Adjust the Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence peak shape and resolution.[10] Experiment with temperatures between 25°C and 40°C to find the optimal condition.

    • Reduce the Flow Rate: A lower flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time.[1]

Issue 2: Low Analyte Recovery or Poor Sensitivity

  • Question: I am experiencing low peak areas for Vitamin D3, suggesting poor recovery or sensitivity. What could be the cause and solution?

  • Answer:

    • Evaluate Sample Preparation: Inefficient extraction from the sample matrix is a common cause of low recovery. For oily matrices, ensure complete dissolution and consider a saponification step.[13] For biological fluids, optimize your protein precipitation or SPE protocol.[5][7] Ensure that the final sample solvent is compatible with the mobile phase to avoid peak distortion.

    • Prevent Analyte Degradation: Vitamin D3 is sensitive to light, heat, and acidic conditions.[10][14] Protect samples and standards from light by using amber vials and minimize exposure to high temperatures. Acidic conditions can cause isomerization to isotachysterol.[14]

    • Increase Injection Volume: A larger injection volume can increase the signal, but be cautious of overloading the column, which can lead to peak broadening and decreased resolution.[1]

    • Consider a More Sensitive Detector: If using UV detection, ensure the wavelength is set to the absorbance maximum (around 265 nm). For very low concentrations, LC-MS/MS offers significantly higher sensitivity and specificity.[5][15]

Issue 3: Peak Tailing or Asymmetrical Peaks

  • Question: The peaks for Vitamin D3 and its isomers are showing significant tailing. How can I improve the peak shape?

  • Answer:

    • Check for Column Contamination: Matrix components or previously injected samples may accumulate on the column, leading to active sites that cause peak tailing. Flush the column with a strong solvent or consider replacing it if it is old.

    • Mobile Phase pH: Although less common for Vitamin D3 analysis in reversed-phase, the mobile phase pH can affect the ionization state of silanols on the silica (B1680970) support, leading to interactions with the analyte. Ensure the mobile phase is adequately buffered if necessary.

    • Sample Solvent Effects: Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion. If possible, dissolve the sample in the mobile phase or a weaker solvent.[9]

    • Column Overload: Injecting too much sample can lead to peak tailing. Try diluting the sample and re-injecting.[1]

Data and Protocols

HPLC Method Parameters for Vitamin D3 Isomer Separation
ParameterStationary PhaseMobile PhaseFlow Rate (mL/min)DetectionReference
Method 1 C18 (e.g., Agilent Zorbax Eclipse XDB-C18)Acetonitrile/Methanol/Water mixtures1.0 - 1.5UV at 265 nm[1][9]
Method 2 Silica (Normal Phase)n-Hexane/Ethyl Acetate (85:15 v/v)2.0UV at 292 nm[11]
Method 3 Gemini C18Acetonitrile/Water (99:1, v/v)1.0UV at 265 nm[8][10]
Method 4 Phenyl x Porous Graphitic Carbon (2D-LC)Complex Gradient-UV[12]
Method 5 Acquity UPLC HSS PFPWater (+0.1% Formic Acid), Methanol, Acetonitrile0.4MS/MS[4]
Experimental Protocol: Sample Preparation from Pharmaceutical Tablets

This protocol is a general guideline for the extraction of Vitamin D3 from tablet dosage forms.

  • Sample Weighing: Accurately weigh and crush a representative number of tablets to obtain a fine, homogeneous powder.

  • Dissolution: Transfer a known amount of the powdered sample into a volumetric flask.

  • Extraction: Add a suitable solvent, such as methanol or a mixture of methanol and a weak acid (e.g., 0.1% orthophosphoric acid), to the flask.[8]

  • Sonication and Vortexing: Sonicate the mixture for approximately 10 minutes and vortex for 2 minutes to ensure complete dissolution of the active ingredient.[8]

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 5,000 rpm) for 10 minutes to pelletize the excipients.[8]

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[8]

  • Injection: The sample is now ready for injection into the HPLC system.

Visual Guides

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Weigh and Crush Tablets dissolve Dissolve in Solvent start->dissolve extract Sonicate and Vortex dissolve->extract centrifuge Centrifuge extract->centrifuge filter Filter Supernatant centrifuge->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV/MS Detection separate->detect quantify Data Analysis & Quantification detect->quantify

Caption: A typical experimental workflow for the HPLC analysis of Vitamin D3 from pharmaceutical tablets.

Troubleshooting_Tree start Poor Chromatographic Results issue_res Poor Resolution? start->issue_res Check first issue_sens Low Sensitivity? start->issue_sens If resolution is ok issue_shape Peak Tailing? start->issue_shape If peaks are present sol_res_mp Optimize Mobile Phase issue_res->sol_res_mp Yes sol_sens_prep Review Sample Prep issue_sens->sol_sens_prep Yes sol_shape_flush Flush/Replace Column issue_shape->sol_shape_flush Yes sol_res_col Change Column sol_res_mp->sol_res_col Still poor sol_res_temp Adjust Temperature sol_res_col->sol_res_temp Still poor end Problem Solved sol_res_temp->end sol_sens_inj Increase Injection Volume sol_sens_prep->sol_sens_inj Still low sol_sens_det Use More Sensitive Detector sol_sens_inj->sol_sens_det Still low sol_sens_det->end sol_shape_solvent Check Sample Solvent sol_shape_flush->sol_shape_solvent Still tailing sol_shape_load Reduce Sample Load sol_shape_solvent->sol_shape_load Still tailing sol_shape_load->end

Caption: A decision tree for troubleshooting common issues in HPLC analysis of Vitamin D3 isomers.

References

Technical Support Center: 5,6-trans-Vitamin D3 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 5,6-trans-Vitamin D3 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from other Vitamin D3 forms?

This compound is a photoisomer of cholecalciferol (Vitamin D3) and is considered a biologically active form.[1][2] It is known to induce cell differentiation and prevent the proliferation of cancer cells.[1][2][3] It activates calcium-dependent signaling pathways and has demonstrated hypoglycemic and anti-inflammatory properties.[1][2] Unlike the hormonally active form of Vitamin D3, 1,25-dihydroxyvitamin D3 (calcitriol), this compound is hydroxylated in the liver and then the kidney to become fully active.[1][2]

Q2: What are the key considerations for handling and storing this compound?

Proper handling and storage are crucial to maintain the integrity of this compound. It should be stored at -20°C and protected from light.[3][4] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, under nitrogen and protected from light.[3] The compound is a crystalline solid and has varying solubility in different solvents.[4]

Q3: What are the expected binding affinity and potency of this compound in cell-based assays?

The dissociation constant (Kd) of this compound for the Vitamin D Receptor (VDR) is approximately 560 nM.[3][5] In cell proliferation assays using normal human keratinocytes, significant inhibition was observed at a concentration of 10-6 M (1 µM).[3] A synthesized analog, 1,25(OH)2-16-ene-5,6-trans-D3, has shown 10-100 times greater antiproliferative activity than 1,25(OH)2D3 in various cancer cell lines.[6]

Troubleshooting Guides

Issue 1: Low or No Biological Activity Observed

Potential Causes and Solutions:

  • Compound Degradation: this compound is light-sensitive.

    • Solution: Protect the compound and solutions from light at all times by using amber vials and minimizing exposure during experimental setup.[3] Prepare fresh dilutions for each experiment.

  • Improper Storage: Incorrect storage temperatures can lead to degradation.

    • Solution: Ensure the compound is stored at -20°C for solid form and at -80°C for stock solutions.[3][4]

  • Low Receptor Expression: The target cells may have low levels of the Vitamin D Receptor (VDR).

    • Solution: Verify VDR expression in your cell line using techniques like Western blot or qPCR. Consider using a cell line known to have robust VDR expression. The passage number of cell lines can affect protein expression, so it is advisable to use cells at a low passage number.

  • Suboptimal Assay Conditions: The concentration range or incubation time may not be optimal for this specific analog.

    • Solution: Given its lower affinity for VDR compared to calcitriol, higher concentrations of this compound may be required.[3] Perform a dose-response experiment with a wide range of concentrations (e.g., 10 nM to 10 µM) and vary the incubation time.

  • Serum Protein Interference: Vitamin D binding protein (DBP) in fetal bovine serum (FBS) can sequester this compound, reducing its bioavailability.

    • Solution: Consider using charcoal-stripped FBS to remove endogenous steroids and binding proteins. Alternatively, perform assays in serum-free media for short-term experiments, if tolerated by the cells. The concentration of DBP can vary, which may lead to inconsistent results.[7]

Issue 2: High Variability Between Replicates or Experiments

Potential Causes and Solutions:

  • Inconsistent Compound Handling: Variations in the preparation of stock solutions and dilutions can lead to inconsistent results.

    • Solution: Ensure the compound is fully dissolved. Sonication is recommended for dissolving this compound in solvents like ethanol, DMF, and DMSO.[5] Prepare a single stock solution and aliquot for single use to avoid repeated freeze-thaw cycles.[3]

  • Cell Seeding Density: Inconsistent cell numbers can lead to variability in assay readouts.

    • Solution: Optimize and standardize the cell seeding density for your specific assay. Ensure even cell distribution in the wells.

  • Edge Effects in Multi-well Plates: Evaporation from the outer wells of a microplate can concentrate reagents and affect cell health.

    • Solution: To minimize edge effects, fill the outer wells with sterile PBS or media without cells. Ensure a humidified environment in the incubator.

  • Photostability Issues: Exposure to light during incubation or measurement can degrade the compound.

    • Solution: Protect plates from light by wrapping them in foil during incubation. If using a plate reader, minimize the exposure time to the light source.

Quantitative Data Summary

ParameterValueCell Line/SystemReference
Dissociation Constant (Kd) for VDR560 nMIn vitro binding assay[3][5]
Effective Concentration (Inhibition of Proliferation)1 µM (10-6 M)Normal Human Keratinocytes[3]
Antiproliferative Activity of 1,25(OH)2-16-ene-5,6-trans-D310-100 fold > 1,25(OH)2D3MCF-7, LNCaP, HL-60[6]

Experimental Protocols

Vitamin D Receptor (VDR) Competitive Binding Assay

Objective: To determine the binding affinity of this compound to the VDR.

Methodology:

  • Prepare Reagents:

    • Assay Buffer: Prepare a suitable buffer (e.g., TEKGD: 50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).

    • Radioligand: Use [³H]-1α,25(OH)₂D₃ at a concentration at or below its Kd.

    • VDR Source: Use recombinant human VDR or nuclear extracts from VDR-expressing cells.

    • Test Compound: Prepare serial dilutions of this compound.

    • Unlabeled Ligand: Use a high concentration of unlabeled 1α,25(OH)₂D₃ for determining non-specific binding.

  • Assay Procedure:

    • In microtiter plates, combine the assay buffer, radioligand, and either the test compound, unlabeled ligand (for non-specific binding), or buffer alone (for total binding).

    • Add the VDR source to initiate the binding reaction.

    • Incubate to allow the binding to reach equilibrium.

    • Separate bound from free radioligand using a method like hydroxylapatite slurry or glass fiber filters.

    • Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression.

VDR-Mediated Reporter Gene Assay

Objective: To measure the ability of this compound to activate VDR-mediated gene transcription.

Methodology:

  • Cell Culture and Transfection:

    • Use a suitable cell line (e.g., HEK293T, MCF-7) and culture in appropriate media, preferably with charcoal-stripped FBS.

    • Co-transfect cells with a VDR expression vector and a reporter vector containing a luciferase gene downstream of a Vitamin D Response Element (VDRE).

  • Compound Treatment:

    • After transfection, treat the cells with serial dilutions of this compound.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., 1α,25(OH)₂D₃).

  • Luciferase Assay:

    • Incubate the cells for a predetermined time (e.g., 24-48 hours).

    • Lyse the cells and measure luciferase activity using a luminometer and a suitable luciferase assay reagent.

  • Data Analysis:

    • Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.

    • Plot the normalized luciferase activity against the log concentration of this compound.

    • Determine the EC50 value using non-linear regression.

Cell Proliferation Assay (e.g., MTS/XTT Assay)

Objective: To assess the effect of this compound on cell proliferation.

Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat cells with serial dilutions of this compound.

    • Include a vehicle control and a positive control for proliferation inhibition if available.

  • Incubation:

    • Incubate the cells for a period relevant to their doubling time (e.g., 48-72 hours).

  • Viability Measurement:

    • Add a viability reagent (e.g., MTS or XTT) to each well according to the manufacturer's protocol.

    • Incubate for the recommended time to allow for color development.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression.

Visualizations

VDR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5_6_trans_VD3 This compound VDR VDR 5_6_trans_VD3->VDR Binds to VDR_RXR_inactive Inactive VDR-RXR Heterodimer VDR->VDR_RXR_inactive Forms heterodimer with RXR RXR RXR RXR->VDR_RXR_inactive VDR_RXR_active Active VDR-RXR Heterodimer VDR_RXR_inactive->VDR_RXR_active Conformational Change VDRE Vitamin D Response Element (VDRE) VDR_RXR_active->VDRE Binds to Coactivators Coactivators VDRE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates

Caption: Simplified signaling pathway of this compound via the Vitamin D Receptor (VDR).

Experimental_Workflow_Reporter_Assay start Start seed_cells Seed cells in 96-well plate start->seed_cells transfect Co-transfect with VDR and VDRE-Luciferase vectors seed_cells->transfect treat Treat with this compound (serial dilutions) transfect->treat incubate Incubate for 24-48 hours treat->incubate lyse Lyse cells incubate->lyse measure Measure Luciferase Activity lyse->measure analyze Analyze Data (EC50) measure->analyze end End analyze->end

Caption: General experimental workflow for a VDR-mediated reporter gene assay.

Troubleshooting_Logic_Low_Activity start Low/No Activity Observed check_compound Check Compound Integrity (Storage, Handling, Photostability) start->check_compound check_cells Check Cell Health & VDR Expression (Passage number, Viability) start->check_cells check_assay Check Assay Conditions (Concentration, Incubation Time) start->check_assay check_serum Consider Serum Protein Interference start->check_serum solution_compound Solution: Protect from light, store properly, prepare fresh solutions. check_compound->solution_compound solution_cells Solution: Use low passage cells, confirm VDR expression. check_cells->solution_cells solution_assay Solution: Optimize dose-response and time-course. check_assay->solution_assay solution_serum Solution: Use charcoal-stripped serum or serum-free media. check_serum->solution_serum

References

minimizing degradation of 5,6-trans-Vitamin D3 during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the degradation of 5,6-trans-Vitamin D3 during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

This compound, like other Vitamin D3 isomers, is sensitive to several environmental factors. The primary drivers of degradation are:

  • Light: Exposure to light, particularly UV light, can cause isomerization and breakdown of the molecule.[1][2][3]

  • Heat: High temperatures accelerate the rate of degradation, including thermal isomerization.[1][2][4]

  • Oxygen: The presence of oxygen can lead to oxidation, forming less active or inactive metabolites.[1][2][3]

  • Acidic/Alkaline Conditions: Both low and high pH environments can destabilize the molecule.[1][4][5] Acidic conditions, in particular, can lead to the formation of isomers like isotachysterol.[5]

  • Metal Ions: The presence of certain metal ions (e.g., Fe²⁺, Cu²⁺) in aqueous solutions can catalyze degradation.[1]

Q2: How does this compound degrade? What are the common degradation products?

Degradation primarily occurs through isomerization and oxidation. Vitamin D3 is known to isomerize under various conditions, and its trans-isomer is susceptible to similar pathways. Key transformations include:

  • Thermal Isomerization: Reversible transformation to pre-vitamin D3 isomers when heated.[5]

  • Photoisomerization: In the presence of light or iodine, cis/trans isomerization can occur, leading to the formation of products like tachysterol (B196371) from pre-vitamin D3.[5]

  • Acid-Catalyzed Isomerization: Acidic conditions can promote the formation of isotachysterol.[5]

  • Oxidation: Reaction with atmospheric oxygen can lead to various oxidized byproducts.[2]

Q3: What are the recommended storage conditions for solid (powdered) this compound?

For optimal stability, solid this compound should be stored at -20°C .[6][7][8][9] It is critical to protect the compound from light by using an opaque or amber vial and to minimize oxygen exposure by storing it under an inert atmosphere, such as nitrogen or argon.[6][7] Under these conditions, the solid compound can be stable for several years.[8]

Q4: How should I prepare and store stock solutions of this compound?

For maximum stability in solution, it is recommended to store aliquots at -80°C .[6][7] This minimizes degradation and prevents issues associated with repeated freeze-thaw cycles. Solutions should be prepared in appropriate organic solvents (see solubility table below) and stored in tightly sealed, light-protected (amber) vials. For long-term storage (e.g., 6 months to a year), -80°C is preferable to -20°C.[6][7]

Q5: My experiment requires an aqueous solution. How can I stabilize this compound in water-based media?

Aqueous environments are particularly challenging for Vitamin D3 stability. Metal ions and acidic conditions are major destabilizing factors in water.[1][10] To improve stability:

  • Use Chelating Agents: Add ethylenediaminetetraacetic acid (EDTA) to chelate and sequester destabilizing metal ions. EDTA has shown a significant stabilizing effect.[1][10]

  • Add Antioxidants: Incorporate antioxidants like ascorbic acid or citric acid to mitigate oxidative degradation.[1]

  • Control pH: Maintain a neutral pH, as acidic conditions are particularly detrimental.[1][10]

Q6: I see unexpected peaks in my HPLC chromatogram after storing my sample. What are they?

The appearance of new peaks typically indicates degradation. These peaks are likely isomers such as pre-vitamin D3, tachysterol, isotachysterol, or various oxidation products.[5][11] A stability-indicating HPLC method is essential to separate the parent compound from these degradation products for accurate quantification.[12][13]

Data Presentation

Table 1: Recommended Storage Conditions
FormTemperatureLight ProtectionAtmosphereTypical Stability
Solid (Powder) -20°CMandatory (Amber Vial)Inert Gas (Nitrogen)≥ 3 years[6][8]
In Solvent -80°CMandatory (Amber Vial)Tightly Sealed~1 year[6]
In Solvent -20°CMandatory (Amber Vial)Tightly Sealed~1 month[7]
Table 2: Solubility of this compound in Common Solvents
SolventSolubilityReference
Ethanol≥ 30 mg/mL[6][8]
DMF≥ 25 mg/mL[8]
Ethyl Acetate≥ 20 mg/mL[6]
DMSO~3 mg/mL[8]

Troubleshooting Guide

ProblemPossible CausesRecommended Solutions
Rapid loss of active compound concentration in stock solution. • Exposure to light during handling.• Storage at an incorrect temperature (e.g., 4°C or room temp).• Oxygen exposure in the vial's headspace.• Repeated freeze-thaw cycles.• Work under yellow light or cover labware with aluminum foil.• Aliquot stock solutions into single-use volumes.• Store aliquots at -80°C for long-term use.[7]• Purge the vial headspace with nitrogen or argon before sealing.
Inconsistent results between assays using the same stock solution. • Degradation between experiments.• The stock solution was not fully dissolved or has precipitated out of solution upon freezing.• Prepare fresh dilutions from a frozen stock aliquot for each experiment.• Before use, ensure the thawed aliquot is at room temperature and vortex briefly to ensure homogeneity.• Use sonication to aid initial dissolution if necessary.[6]
Compound precipitates in the vial upon thawing. • The concentration exceeds the solvent's solubility limit, especially at lower temperatures.• Solvent evaporation has increased the concentration.• Confirm the stock concentration is below the solvent's saturation point.• Ensure vials are sealed tightly with high-quality caps (B75204) (e.g., PTFE-lined).• If precipitation occurs, gently warm to room temperature and vortex/sonicate to redissolve before use.

Visualizations

DegradationPathway cluster_main Vitamin D3 Isomerization VD3 Vitamin D3 (5,6-cis) PreVD3 Pre-Vitamin D3 VD3->PreVD3 Heat (Δ) (Reversible) TransVD3 This compound VD3->TransVD3 Iodine / Light (I₂/hν) (cis/trans isomerization) PreVD3->VD3 Tachysterol Tachysterol PreVD3->Tachysterol Iodine / Light (I₂/hν) Isotachysterol Isotachysterol PreVD3->Isotachysterol Acid (H⁺)

Caption: Isomerization pathways of Vitamin D3 under different stress conditions.

ExperimentalWorkflow cluster_prep Sample Preparation & Storage cluster_analysis Analysis cluster_data Data Interpretation A Prepare Stock Solution (e.g., in Ethanol) B Aliquot into Amber Vials A->B C Store Under Stress Conditions (e.g., 40°C, Light, etc.) B->C D Store Control at -80°C B->D E Withdraw Timepoint Sample C->E At t=0, 1, 2...n F Dilute to Working Concentration E->F G Inject into HPLC-UV System F->G H Integrate Peak Areas (Parent & Degradants) G->H I Calculate % Remaining of This compound H->I J Determine Degradation Rate I->J

Caption: Experimental workflow for a typical stability study of this compound.

TroubleshootingLogic Start Problem: Low Potency or Inconsistent Results CheckStorage Are storage conditions correct? (-80°C, dark, inert gas) Start->CheckStorage CheckHandling Is light exposure minimized during handling? CheckStorage->CheckHandling Yes Sol_Storage Solution: Correct storage. Store at -80°C in amber vials, purge with N₂/Ar. CheckStorage->Sol_Storage No CheckAliquots Are single-use aliquots being used? CheckHandling->CheckAliquots Yes Sol_Handling Solution: Use yellow light or foil-wrapped tubes during sample prep. CheckHandling->Sol_Handling No Sol_Aliquots Solution: Aliquot stock to avoid freeze-thaw cycles. CheckAliquots->Sol_Aliquots No Final If issues persist, prepare fresh stock from solid material. CheckAliquots->Final Yes

Caption: Troubleshooting logic for diagnosing degradation issues.

Experimental Protocol: Stability-Indicating HPLC-UV Method

This protocol describes a general method for quantifying this compound and separating it from its process- and degradation-related impurities.[11][12][13]

1. Objective: To develop and validate a stability-indicating HPLC-UV method for the determination of this compound. The method should effectively separate the main compound from products formed under stress conditions (e.g., hydrolysis, oxidation, photolysis, and thermal stress).[11][12]

2. Materials and Equipment:

  • HPLC system with UV/Vis or Diode Array Detector (DAD)

  • Analytical column: Gemini C18, 100 x 3.0 mm, or equivalent reversed-phase C18 column.[11][13]

  • This compound reference standard

  • HPLC-grade acetonitrile, methanol (B129727), and water.[11][14]

  • Class A volumetric flasks and pipettes

  • Amber HPLC vials

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile / Water (99:1, v/v).[11][13]

  • Flow Rate: 1.0 mL/min.[14]

  • Column Temperature: Ambient or controlled at 25°C.

  • Detection Wavelength: 265 nm or 272 nm.[8][13] The optimal wavelength should be determined by analyzing the UV spectrum of the reference standard.

  • Injection Volume: 10-20 µL

  • Run Time: Approximately 5-10 minutes (adjust as needed to ensure elution of all degradation products).[11][12]

4. Preparation of Solutions:

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve the this compound reference standard in methanol in an amber volumetric flask.[1] Sonicate briefly if necessary.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create a calibration curve (e.g., 1-50 µg/mL).

5. Forced Degradation Study (Method Validation): To confirm the stability-indicating nature of the method, expose a solution of this compound (e.g., 20 µg/mL) to the following stress conditions as per ICH guidelines[13]:

  • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 2 hours. Neutralize before injection.

  • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 2 hours. Neutralize before injection.

  • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

  • Thermal Degradation: Store the solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solution to direct sunlight or a photostability chamber for 24-48 hours.

6. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the blank (mobile phase), followed by the working standard solutions to generate a calibration curve.

  • Inject the stressed samples and the unstressed control sample.

  • Assess the results for peak purity of the main this compound peak in the stressed samples using a DAD detector. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak.

References

Technical Support Center: Refining and Extraction of 5,6-trans-Vitamin D3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the refining and extraction of 5,6-trans-Vitamin D3.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification of this compound.

Question: I am observing low yields of this compound after isomerization of Vitamin D3. What are the potential causes and solutions?

Answer:

Low yields of this compound can stem from several factors related to the isomerization process. A primary cause can be incomplete conversion of Vitamin D3. The iodine-catalyzed isomerization is a common method, and its efficiency is influenced by reaction time, temperature, and the amount of iodine used.[1] Additionally, photoisomerization is a key process in the formation of 5,6-trans-cholecalciferol.[2]

Troubleshooting Steps:

  • Optimize Iodine Concentration: Insufficient iodine will lead to an incomplete reaction. Conversely, excessive iodine can promote the formation of side products. Experiment with varying catalytic amounts of iodine to find the optimal concentration for your specific reaction conditions.

  • Control Light Exposure: When using photoisomerization, ensure consistent and appropriate light exposure. The wavelength and intensity of the light source are critical parameters.

  • Monitor Reaction Time: Track the reaction progress over time using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the point of maximum conversion before significant degradation or side product formation occurs.[1]

  • Maintain Inert Atmosphere: Vitamin D3 and its isomers are sensitive to oxidation.[3] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize degradation and improve yield.[4]

Question: My HPLC analysis shows poor separation between this compound and other Vitamin D3 isomers like pre-vitamin D3, tachysterol, and lumisterol. How can I improve the resolution?

Answer:

Co-elution of Vitamin D3 isomers is a common challenge due to their structural similarity.[2][5] Achieving baseline separation is crucial for accurate quantification. The choice of HPLC column and mobile phase composition are the most critical factors to optimize.

Troubleshooting Steps:

  • Column Selection: While standard C18 columns are often used, specialized stationary phases can offer better selectivity for Vitamin D isomers.[5] Consider using a C18 column with a different bonding chemistry or a phenyl-based column, which can provide alternative selectivity.[6] For complex mixtures, two-dimensional liquid chromatography (2D-LC) can offer significantly higher resolving power.[6]

  • Mobile Phase Optimization:

    • Solvent Composition: Fine-tuning the ratio of organic solvents in the mobile phase is critical. A common mobile phase is a mixture of acetonitrile (B52724) and methanol (B129727) or acetonitrile and water.[3][7] Small adjustments to the solvent ratios can significantly impact retention times and resolution.

    • Isocratic vs. Gradient Elution: If isocratic elution does not provide adequate separation, a shallow gradient may help to resolve closely eluting peaks.

  • Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution, although it will increase the run time. Optimizing the column temperature can also affect selectivity.

  • Injection Volume: Overloading the column can lead to peak broadening and poor resolution. Ensure you are injecting an appropriate sample volume and concentration.

Question: I am having difficulty removing oily matrix components from my sample, leading to interference in my analysis. What are effective sample preparation techniques?

Answer:

Oily matrices, such as those in pharmaceutical formulations or biological samples, can cause significant interference.[6] A robust sample preparation protocol is essential to remove these interfering substances before chromatographic analysis.

Troubleshooting Steps:

  • Saponification: For samples with a high lipid content, saponification can be an effective cleanup step. This process involves hydrolyzing the fats and esters into soaps and alcohols, which can then be more easily separated from the non-saponifiable Vitamin D3.

  • Solid-Phase Extraction (SPE): SPE is a powerful technique for sample cleanup and concentration.[6][8] A C18 or silica-based SPE cartridge can be used to retain the Vitamin D3 isomers while allowing the more polar matrix components to be washed away. A subsequent elution with a non-polar solvent will then recover the purified analytes.

  • Liquid-Liquid Extraction (LLE): LLE can be used to partition the Vitamin D3 isomers from the oily matrix into an immiscible solvent.[8] The choice of extraction solvent is critical for achieving good recovery.

  • Protein Precipitation: For biological samples like plasma or serum, protein precipitation is a necessary first step to remove proteins that can interfere with the analysis.[5][8] Acetonitrile is a commonly used precipitating agent.[5]

Frequently Asked Questions (FAQs)

What is the typical purity of this compound that can be achieved with standard laboratory methods?

With a combination of alumina (B75360) column chromatography and subsequent crystallization, it is possible to obtain snow-white crystalline this compound.[1] Commercially available standards often have a purity of ≥90% as determined by HPLC.[9] For more rigorous applications, purities of ≥98% can be achieved.[10]

How should I store this compound to prevent degradation?

This compound is sensitive to light, temperature, and air.[4] For long-term storage, it is recommended to keep the compound as a solid at -20°C or -86°C under an inert atmosphere.[4][9] If in solution, store at -80°C and use within one year.[11] Always protect from direct sunlight.[11]

What are the key differences between HPLC, UHPLC, and SFC for the analysis of this compound?

  • HPLC (High-Performance Liquid Chromatography) is a widely used and robust technique for the separation and quantification of Vitamin D3 isomers.[3][5][7]

  • UHPLC (Ultra-High-Performance Liquid Chromatography) uses smaller particle size columns and higher pressures to achieve faster analysis times and better resolution compared to traditional HPLC.[5]

  • SFC (Supercritical Fluid Chromatography) utilizes supercritical CO2 as the mobile phase and can offer different selectivity for isomeric separation, sometimes providing better resolution for challenging separations.[2]

Can I use UV detection for the quantification of this compound?

Yes, UV detection is commonly used for the quantification of Vitamin D3 isomers. The UV maximum for Vitamin D3 and its isomers is around 265 nm.[5]

Quantitative Data Summary

Table 1: HPLC and UHPLC Parameters for Vitamin D Isomer Separation

ParameterMethod 1 (HPLC)Method 2 (UHPLC)Method 3 (HPLC)
Analyte(s) Vitamin D2, Vitamin D325-OH-D2, 25-OH-D3Vitamin D3 and isomers
Column YMC-Triart C18 ExRS (5 µm, 150 × 3.0 mm)[5]Kinetex® 2.6 µm C18, 50 × 4.6 mm[5]Agilent Zorbax Eclipse XDB-C18 (4.6 mm × 250 mm, 5 µm)[7]
Mobile Phase Isocratic: Tetrahydrofuran:Acetonitrile (10:90 v/v)[5]Gradient with 0.05% Formic Acid[5]Acetonitrile:Methanol or Acetonitrile:Ethanol mixtures[7]
Flow Rate 0.425 mL/min[5]Not Specified1 mL/min[7]
Column Temp. 30 °C[5]Not Specified25 °C[7]
UV Detection 265 nm[5]Not Specified265 nm[7]

Experimental Protocols

Protocol 1: Isomerization of Vitamin D3 to this compound and Purification

This protocol is adapted from a modified procedure for the synthesis and purification of this compound.[1]

Materials:

  • Vitamin D3

  • n-Hexane

  • Iodine

  • Alumina (for column chromatography)

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve Vitamin D3 in n-hexane.

  • Add a small quantity of iodine to the solution.

  • Expose the solution to visible light to catalyze the isomerization.

  • Monitor the reaction progress by taking aliquots and analyzing them by thin-layer chromatography (TLC). The reaction mixture will show several spots, including Vitamin D3 and this compound.[1]

  • Once the desired level of conversion is reached, quench the reaction (e.g., by adding a reducing agent like sodium thiosulfate (B1220275) to remove excess iodine).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product using alumina column chromatography. Elute with a suitable solvent system to separate the this compound from other isomers and unreacted starting material.

  • Collect the fractions containing this compound and combine them.

  • Evaporate the solvent to obtain a colorless oil.

  • Crystallize the oil from n-hexane to yield snow-white crystalline this compound.[1]

Protocol 2: Sample Preparation of Oily Formulations for HPLC Analysis

This protocol outlines a general procedure for extracting Vitamin D3 and its isomers from an oily matrix using solid-phase extraction (SPE).

Materials:

  • Oily sample containing this compound

  • C18 SPE cartridge

  • Methanol

  • Water

  • n-Hexane

  • Nitrogen gas supply

Procedure:

  • Accurately weigh a portion of the oily sample and dissolve it in a suitable solvent like n-hexane.

  • Condition a C18 SPE cartridge by washing it with methanol followed by water.

  • Equilibrate the SPE cartridge with the initial mobile phase conditions or a solvent similar to the sample solvent.

  • Load the dissolved sample onto the SPE cartridge.

  • Wash the cartridge with a polar solvent (e.g., a mixture of methanol and water) to remove polar interferences.

  • Elute the Vitamin D3 isomers from the cartridge using a non-polar solvent (e.g., n-hexane or a less polar solvent than the wash solvent).

  • Collect the eluate and evaporate it to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the HPLC mobile phase for analysis.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Isomerization cluster_purification Purification cluster_analysis Analysis start Vitamin D3 in n-Hexane reaction Iodine Catalysis + Visible Light start->reaction Isomerization mixture Crude Reaction Mixture reaction->mixture column_chrom Alumina Column Chromatography mixture->column_chrom fractions Collect 5,6-trans-D3 Fractions column_chrom->fractions crystallization Crystallization from n-Hexane fractions->crystallization product Crystalline this compound crystallization->product hplc HPLC/UHPLC Analysis product->hplc

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_hplc cluster_column Column Optimization cluster_mobile_phase Mobile Phase Optimization cluster_conditions Instrumental Conditions issue Poor Peak Resolution in HPLC col_select Select Specialized Column (e.g., Phenyl, different C18) issue->col_select use_2d_lc Consider 2D-LC for complex samples issue->use_2d_lc solvent_ratio Adjust Solvent Ratios (e.g., ACN:MeOH) issue->solvent_ratio gradient Implement Gradient Elution issue->gradient flow_rate Decrease Flow Rate issue->flow_rate temperature Optimize Column Temperature issue->temperature solution Improved Resolution col_select->solution use_2d_lc->solution solvent_ratio->solution gradient->solution flow_rate->solution temperature->solution

Caption: Troubleshooting logic for poor HPLC peak resolution.

References

Technical Support Center: Analysis of 5,6-trans-Vitamin D3 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the LC-MS/MS analysis of 5,6-trans-Vitamin D3.

Troubleshooting Guide

This guide addresses specific issues related to matrix effects in a question-and-answer format, offering potential causes and solutions.

Question 1: I'm observing significant ion suppression for this compound, leading to low sensitivity and poor reproducibility. What are the likely causes and how can I fix this?

Answer:

Ion suppression is a common manifestation of matrix effects where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source.[1][2] For vitamin D metabolites, phospholipids (B1166683) are a major cause of this interference.[3][4]

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inadequate Sample Cleanup: Co-elution of phospholipids and other matrix components.Implement Advanced Sample Preparation: - Solid-Phase Extraction (SPE): Use SPE cartridges to selectively extract this compound while removing interfering compounds. Polymeric mixed-mode SPE, combining reversed-phase and ion exchange, can be particularly effective.[5]- Phospholipid Removal Plates/Cartridges: Employ specialized products like HybridSPE® or Ostro™ plates that specifically target and remove phospholipids from the sample.[6][7]- Liquid-Liquid Extraction (LLE): A double LLE procedure can enhance selectivity. An initial extraction with a non-polar solvent like hexane (B92381) can remove hydrophobic interferences, followed by extraction of the analyte with a moderately non-polar solvent.[5] Supported liquid-liquid extraction (SLE) is a faster alternative to traditional LLE and is effective at removing phospholipids.[8]
Suboptimal Chromatographic Separation: The analyte is co-eluting with matrix components.Optimize LC Method: - Column Choice: Screen different stationary phases (e.g., C18, Phenyl-Hexyl, Pentafluorophenyl) to achieve better separation of this compound from matrix interferences.[9]- Gradient Optimization: Adjust the mobile phase gradient to improve the resolution between the analyte and interfering peaks.[1]
Inappropriate Ionization Technique: Electrospray ionization (ESI) can be more susceptible to ion suppression than other techniques.Consider Alternative Ionization: - Atmospheric Pressure Chemical Ionization (APCI): APCI is often less prone to matrix effects than ESI for the analysis of vitamin D metabolites and may offer improved sensitivity.[10]
Absence of a Suitable Internal Standard: Variations in matrix effects between samples are not being corrected.Use a Stable Isotope-Labeled Internal Standard (SIL-IS): - A SIL-IS for this compound will co-elute and experience similar matrix effects as the analyte, allowing for accurate correction and improved reproducibility.[1][11][12][13][14]

Question 2: My results for this compound are inconsistent and show high variability between replicate injections of the same sample. What could be causing this?

Answer:

High variability is often a symptom of inconsistent matrix effects, where the degree of ion suppression or enhancement fluctuates. This can be due to issues with the sample preparation, chromatography, or the mass spectrometer source.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inconsistent Sample Preparation: Variability in the efficiency of matrix component removal.Standardize and Validate Sample Preparation Protocol: - Ensure precise and consistent execution of the chosen sample preparation method (SPE, LLE, etc.).- Automate the sample preparation process if possible to minimize human error.
Column Fouling: Accumulation of phospholipids and other matrix components on the analytical column.Implement Column Protection and Cleaning: - Use a guard column to protect the analytical column from strongly retained matrix components.- Develop a robust column washing procedure to be used between analytical runs or batches.
MS Source Contamination: Buildup of non-volatile matrix components in the ion source.Regular Source Cleaning and Maintenance: - Follow the manufacturer's recommendations for routine cleaning of the ion source components (e.g., capillary, cone).
Matrix Effects Varying Across the Analytical Run: Changes in the elution profile of interfering compounds over time.Employ a Robust Internal Standard: - As mentioned previously, a stable isotope-labeled internal standard is crucial for correcting for such variations.[1][11][12][13][14]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte by the presence of co-eluting compounds in the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), impacting the accuracy, precision, and sensitivity of the analysis.[1][2]

Q2: Why are phospholipids a major concern for matrix effects in the analysis of vitamin D metabolites?

A2: Phospholipids are abundant in biological matrices like plasma and serum and have a high tendency to cause ion suppression in ESI-MS.[3][4] They can also accumulate on the analytical column, leading to shifts in retention time and deteriorating chromatographic performance.[7]

Q3: How can I quantitatively assess the extent of matrix effects in my assay for this compound?

A3: The matrix effect can be quantified by comparing the peak area of the analyte in a post-extraction spiked sample (analyte added to a blank matrix extract) to the peak area of the analyte in a pure solution at the same concentration. The matrix factor is calculated as:

Matrix Factor = (Peak Area in presence of matrix) / (Peak Area in absence of matrix)

A value less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement.

Q4: What is the role of a stable isotope-labeled internal standard (SIL-IS) in mitigating matrix effects?

A4: A SIL-IS is considered the gold standard for correcting matrix effects.[1] It is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C). Because it has the same physicochemical properties, it co-elutes with the analyte and is affected by matrix effects in the same way. By calculating the ratio of the analyte response to the SIL-IS response, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[11][12][13][14]

Q5: Can derivatization help in addressing matrix effects for this compound?

A5: While derivatization is primarily used to improve the ionization efficiency and sensitivity for vitamin D metabolites, it can also indirectly help with matrix effects.[10] By shifting the analyte to a different region of the chromatogram, it may move it away from co-eluting interferences. Reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) are commonly used for this purpose.[15][16]

Quantitative Data Summary

The following tables summarize quantitative data related to the impact of different sample preparation techniques on phospholipid removal and analyte recovery, which are key to mitigating matrix effects.

Table 1: Phospholipid Removal Efficiency of Different Sample Preparation Techniques

Sample Preparation MethodMatrixPhospholipid Removal EfficiencyReference
Protein Precipitation (PPT) with Acetonitrile (B52724)PlasmaLow (significant phospholipids remain)[4]
HybridSPE®-PhospholipidPlasma>95%[7]
Ostro™ Pass-through Sample Preparation PlatePlasmaHigh (removes all phospholipid components)[6]
Solid-Phase Extraction (SPE)PlasmaMethod dependent, can be high with optimization[17]
Supported Liquid-Liquid Extraction (SLE)SerumEffective at removing phospholipids[8]

Table 2: Analyte Recovery with Different Sample Preparation Techniques

Sample Preparation MethodAnalyte ClassRecoveryReference
HybridSPE® On-line CartridgeVarious Compounds94-102%[7]
Microlute® PLR 96 well plateAcidic, basic, and neutral compounds>90%[17]
Liquid-Liquid Extraction followed by SPE (LLE-SPE)Vitamin D metabolites>85%[15]

Experimental Protocols

Protocol 1: Sample Preparation using Phospholipid Removal Plates (e.g., HybridSPE®-Phospholipid)

  • Add 100 µL of plasma or serum sample to the well of the HybridSPE®-Phospholipid plate.

  • Add 300 µL of a protein precipitation solvent (e.g., acetonitrile with 1% formic acid).

  • Mix thoroughly by vortexing or aspirating to ensure complete protein precipitation.

  • Apply a vacuum or positive pressure to force the sample through the phospholipid removal sorbent.

  • Collect the filtrate, which contains the analyte with phospholipids removed.

  • Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solution for LC-MS/MS analysis.

Protocol 2: Sample Preparation using Supported Liquid-Liquid Extraction (SLE)

  • Pre-treat 220 µL of serum by adding an internal standard solution and a protein precipitation solvent.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to the SLE plate and allow it to absorb into the sorbent material.

  • Elute the vitamin D metabolites from the SLE plate using an appropriate organic solvent (e.g., a mixture of MTBE and ethyl acetate).

  • Evaporate the elution solvent under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for injection onto the LC-MS/MS system.[8]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma, Serum) Add_IS Add Stable Isotope-Labeled Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Phospholipid_Removal Phospholipid Removal (e.g., HybridSPE®, SLE) Protein_Precipitation->Phospholipid_Removal Evaporation Evaporation Phospholipid_Removal->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (Optimized Gradient) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Analyte/IS Ratio) MS_Detection->Data_Analysis

Caption: Workflow for LC-MS/MS analysis with enhanced sample preparation.

Troubleshooting_Workflow Start Poor Sensitivity or High Variability? Check_IS Using Stable Isotope-Labeled Internal Standard? Start->Check_IS Implement_IS Implement SIL-IS Check_IS->Implement_IS No Assess_Sample_Prep Assess Sample Preparation Check_IS->Assess_Sample_Prep Yes End Problem Resolved Implement_IS->End Improve_Cleanup Is Cleanup Sufficient? (e.g., PPT only) Assess_Sample_Prep->Improve_Cleanup Advanced_Prep Implement Advanced Cleanup (SPE, SLE, PLR) Improve_Cleanup->Advanced_Prep No Check_LC Review Chromatography Improve_Cleanup->Check_LC Yes Advanced_Prep->End Coelution Co-elution with Matrix? Check_LC->Coelution Optimize_LC Optimize Gradient and/or Change Column Coelution->Optimize_LC Yes Check_Source Consider Ion Source Coelution->Check_Source No Optimize_LC->End Ionization Using ESI? Check_Source->Ionization Try_APCI Test APCI Ionization->Try_APCI Yes Ionization->End No Try_APCI->End

Caption: Troubleshooting decision tree for matrix effects.

References

improving the resolution of 5,6-trans-Vitamin D3 from other metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of vitamin D metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the chromatographic resolution of vitamin D compounds, with a particular focus on separating 5,6-trans-Vitamin D3 from other metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in chromatographically separating this compound from other vitamin D metabolites?

A1: The primary challenges stem from the structural similarity between this compound and other vitamin D isomers and metabolites. Many of these compounds are stereoisomers or isobaric, meaning they have the same mass-to-charge ratio (m/z), making them difficult to distinguish by mass spectrometry alone without adequate chromatographic separation.[1][2][3][4] Standard reversed-phase columns, like C18, often fail to provide the necessary resolution to separate these closely related compounds.[5]

Q2: Which type of HPLC column is best suited for improving the resolution of vitamin D isomers?

A2: For enhanced resolution of vitamin D isomers, moving beyond standard C18 columns is often necessary. Consider the following stationary phases:

  • Pentafluorophenyl (PFP) phases: These have been shown to resolve vitamin D homologs that are not separable on a C18 column.[3]

  • Highly hydrophobic C18 columns: Columns with a high carbon load (e.g., 25%) can provide the hydrophobicity needed to separate structurally similar compounds like vitamin D2 and D3.[5]

  • Cholesterol-based phases: A novel core-shell HPLC column with cholesterol as the functional group has demonstrated baseline separation of vitamin D2/D3, their 25-OH metabolites, and C3-epimers.[6]

  • Chiral stationary phases: These are specifically designed to separate stereoisomers and can be effective for resolving epimers of vitamin D metabolites.[7][8]

Q3: How does the mobile phase composition affect the separation of this compound?

A3: The mobile phase is a critical factor in achieving successful chromatographic separation.[1]

  • Organic Modifiers: The choice and ratio of organic solvents like methanol, acetonitrile, and tetrahydrofuran (B95107) (THF) can significantly alter selectivity. For example, a mobile phase of THF/acetonitrile (10/90) has been used effectively with a highly hydrophobic C18 column.[5]

  • Additives: Mobile phase additives such as formic acid or ammonium (B1175870) formate (B1220265) can impact the ionization of vitamin D metabolites in the mass spectrometer source, with ammonium formate nearly doubling the signal response in some cases.[9]

Q4: Can sample preparation impact the resolution and sensitivity of the analysis?

A4: Yes, effective sample preparation is crucial. The hydrophobic nature of vitamin D metabolites means that high organic mobile phases are often used for elution, which can also elute endogenous interferences like phospholipids.[3] Techniques such as protein precipitation followed by phospholipid removal (e.g., using HybridSPE®-Phospholipid plates) can significantly reduce matrix effects, leading to a higher analyte response and more accurate quantification.[3]

Q5: Are there advanced analytical techniques that can improve the separation of vitamin D metabolites?

A5: Beyond conventional HPLC, several advanced techniques can enhance resolution:

  • Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC): This technique has been used to separate a group of 12 vitamin D analogues, including hydroxylated and esterified forms, in a single 8-minute run.[10]

  • Differential Mobility Spectrometry (DMS) or Field Asymmetric Ion Mobility Spectrometry (FAIMS): When coupled with LC-MS, these techniques can separate isomeric interferences, such as the 3-epi-analog of 25-OH D3, without requiring lengthy chromatographic run times.[7][11]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Poor resolution between this compound and other isomers. Inadequate column selectivity.- Switch from a standard C18 to a PFP, highly hydrophobic C18, or cholesterol-based column.[3][5][6]- Consider using a chiral column if separating epimers.[7]
Suboptimal mobile phase composition.- Experiment with different organic modifiers (methanol, acetonitrile, THF) and their ratios.[5]- Evaluate the effect of mobile phase additives like formic acid versus ammonium formate on resolution and sensitivity.[9]
Low signal intensity or poor sensitivity. Ion suppression due to matrix effects.- Implement a robust sample preparation method that includes phospholipid removal.[3]- Ensure efficient protein precipitation.[1]
Inefficient ionization.- Optimize the mobile phase additive; ammonium formate can significantly enhance ionization compared to formic acid.[9]- Investigate different ionization sources, such as APCI, which may offer better efficiency for certain vitamin D compounds.[10]
Co-elution of isobaric metabolites. Insufficient chromatographic separation for compounds with the same m/z.- Increase the column length or use a column with smaller particles (UHPLC) to improve efficiency.[5]- Employ advanced separation techniques like UHPSFC or couple your LC-MS with an ion mobility device (DMS/FAIMS).[10][11]
Inconsistent retention times. Fluctuations in temperature or mobile phase composition.- Use a column oven to maintain a stable temperature.[5]- Ensure the mobile phase is well-mixed and degassed.

Experimental Protocols

Key Experiment 1: High-Resolution Separation using a Highly Hydrophobic Stationary Phase

This protocol is based on the separation of Vitamin D2 and D3, which can be adapted for this compound and its isomers due to their structural similarities.

Parameter UHPLC Conditions HPLC Conditions
Column YMC-Triart C18 ExRS (1.9 µm, 8 nm), 75 x 2.1 mmYMC-Triart C18 ExRS (5 µm, 8 nm), 150 x 3.0 mm
Mobile Phase Isocratic: THF/acetonitrile (10/90)Isocratic: THF/acetonitrile (10/90)
Flow Rate 0.425 mL/min0.425 mL/min
Temperature 30 °C30 °C
Detection UV at 265 nmUV at 265 nm

Data adapted from YMC-Triart C18 ExRS application note.[5]

Key Experiment 2: LC-MS Method with PFP Column for Isobaric Separation

This protocol is designed for the separation of isobaric vitamin D metabolites.

Parameter Condition
Column Ascentis® Express F5, 10 cm x 2.1 mm, 2.7 µm
Mobile Phase 5 mM ammonium formate in water:methanol (25:75)
Flow Rate 0.4 mL/min
Temperature 40 °C
Detection ESI(+)

This method has been shown to achieve baseline resolution of isobaric vitamin D metabolites in under 6 minutes.[3]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Serum/Plasma Sample Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Protein_Precipitation Step 1 Phospholipid_Removal Phospholipid Removal (e.g., HybridSPE) Protein_Precipitation->Phospholipid_Removal Step 2 HPLC HPLC/UHPLC Separation (PFP or High C-load C18 Column) Phospholipid_Removal->HPLC Injection MS Mass Spectrometry (ESI+, MRM mode) HPLC->MS Elution Data_Acquisition Data Acquisition MS->Data_Acquisition Quantification Quantification & Resolution Check Data_Acquisition->Quantification Troubleshooting_Logic Start Poor Resolution of This compound Check_Column Is the column chemistry optimized for isomers? Start->Check_Column Change_Column Action: Switch to PFP, Chiral, or high-load C18 Check_Column->Change_Column No Check_Mobile_Phase Is the mobile phase providing enough selectivity? Check_Column->Check_Mobile_Phase Yes Change_Column->Check_Mobile_Phase Optimize_Mobile_Phase Action: Adjust organic solvent ratio or additives Check_Mobile_Phase->Optimize_Mobile_Phase No Consider_Advanced_Tech Consider Advanced Techniques (UHPSFC, DMS/FAIMS) Check_Mobile_Phase->Consider_Advanced_Tech Yes Resolved Resolution Improved Optimize_Mobile_Phase->Resolved Consider_Advanced_Tech->Resolved

References

Technical Support Center: Prevention of Vitamin D3 Photoisomerization in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photoisomerization of Vitamin D3 during laboratory experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the stability and integrity of your Vitamin D3 samples.

Troubleshooting Guides

This section addresses common issues encountered during the handling and analysis of Vitamin D3.

Problem Possible Causes Recommended Solutions
Inconsistent or low Vitamin D3 concentration in analytical results. 1. Photoisomerization: Exposure of samples to UV or ambient light.[1][2][3] 2. Thermal Degradation: High temperatures during storage or sample preparation.[4][5] 3. Oxidation: Presence of oxygen or oxidizing agents.[1][3] 4. Acidic Conditions: pH of the solution is below 5.[1][6]1. Work under amber or red light. Use amber-colored vials for storage and sample preparation.[1] 2. Store stock solutions and samples at refrigerated (4°C) or frozen (-20°C) temperatures.[3] Avoid repeated freeze-thaw cycles. 3. Degas solvents and solutions. Consider working in an inert atmosphere (e.g., nitrogen or argon). Add antioxidants like ascorbic acid or EDTA.[1][7] 4. Maintain a pH above 5 for aqueous solutions.[1]
Appearance of unknown peaks in chromatograms (HPLC, LC-MS). 1. Formation of Photoisomers: Exposure to light can lead to the formation of previtamin D3, lumisterol (B196343), and tachysterol (B196371).[8][9][10] 2. Formation of Thermal Isomers: High temperatures can produce pyrocholecalciferol (B12401525) and isopyrocholecalciferol.[5][11] 3. Formation of Oxidation Products. 1. Confirm the identity of the peaks by comparing retention times with known standards of Vitamin D3 isomers. Use a photodiode array (PDA) detector to check UV spectra, as isomers have distinct absorption maxima.[12] 2. Review heating steps in the experimental protocol. If high temperatures are necessary, minimize the duration of exposure. 3. Implement measures to prevent oxidation as described above.
Poor recovery of Vitamin D3 during sample extraction. 1. Adsorption to surfaces: Vitamin D3 is lipophilic and can adsorb to plasticware. 2. Degradation during sample processing: Exposure to light, heat, or incompatible solvents during extraction steps.1. Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption. 2. Protect samples from light throughout the extraction process. Perform extraction steps on ice or at reduced temperatures. Ensure solvents are of high purity and free of peroxides.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Vitamin D3 photoisomerization?

A1: Vitamin D3 photoisomerization is primarily initiated by exposure to ultraviolet (UV) radiation, particularly in the UVB range (290-315 nm).[8] This energy causes the opening of the B-ring of the Vitamin D3 molecule to form previtamin D3.[13] Previtamin D3 can then undergo further isomerization to form other photoproducts like lumisterol and tachysterol, or it can thermally convert to Vitamin D3.[8][9] Sunlight itself can also cause the photodegradation of Vitamin D3 into other products like 5,6-transvitamin D3, suprasterol I, and suprasterol II.[10]

Q2: What are the best practices for storing Vitamin D3 stock solutions?

A2: To ensure the stability of Vitamin D3 stock solutions, they should be stored in amber glass vials to protect from light, at low temperatures (4°C for short-term and -20°C or lower for long-term storage), and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[3] It is also advisable to prepare smaller aliquots to avoid repeated freeze-thaw cycles.

Q3: Can I use antioxidants to stabilize my Vitamin D3 solutions? Which ones are most effective?

A3: Yes, antioxidants can significantly improve the stability of Vitamin D3 solutions, especially in aqueous media.[1] Ethylenediaminetetraacetic acid (EDTA) has been shown to have a very significant stabilizing effect, likely by chelating metal ions that can catalyze degradation.[1][7] Ascorbic acid and citric acid are also effective stabilizers.[1][7]

Q4: How does pH affect the stability of Vitamin D3 in aqueous solutions?

A4: Vitamin D3 is most stable in aqueous solutions with a pH above 5.[1] Acidic conditions (pH below 5) can significantly increase the rate of degradation.[1][6] Therefore, it is crucial to control the pH of your buffers and solutions when working with Vitamin D3.

Q5: What analytical methods are best for separating and quantifying Vitamin D3 and its isomers?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for the separation and quantification of Vitamin D3 and its isomers.[12][14] For enhanced sensitivity and specificity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[15] Supercritical Fluid Chromatography (SFC) coupled with mass spectrometry has also been successfully used.[16]

Quantitative Data on Vitamin D3 Stability

The following tables summarize the stability of Vitamin D3 under various conditions.

Table 1: Effect of Light and Stabilizers on Vitamin D3 Retention in Aqueous Solution

Condition Storage Time Vitamin D3 Retention (%) Reference
Exposed to Light (5,000 Lux)2 months20%[2]
Protected from Light (Dark)2 months80% (in cocrystal form)[2]
Distilled Water (Exposed to UV)6 hours~40%[1]
Distilled Water (Protected from UV)6 hours~80%[1]
Aqueous Solution with EDTA-Significantly Stabilized[1]
Aqueous Solution with Ascorbic Acid-Significantly Stabilized[1]
Aqueous Solution with Citric Acid-Significantly Stabilized[1]

Table 2: Effect of Temperature and pH on Vitamin D3 Stability in Aqueous Solution

Parameter Condition Observation Reference
Temperature 4°C vs. 25°C vs. 40°CDegradation increases with higher temperature.[1][3]
pH pH 1-4Rapid degradation.[1]
pH pH 5-8Significantly more stable.[1]

Experimental Protocols

Protocol 1: Preparation and Storage of a Standard Vitamin D3 Solution

Objective: To prepare a stable stock solution of Vitamin D3 for experimental use.

Materials:

  • Crystalline Vitamin D3

  • Ethanol (B145695) (200 proof, peroxide-free)

  • Amber glass volumetric flasks and vials

  • Inert gas (Nitrogen or Argon)

  • Analytical balance

Procedure:

  • Equilibrate the crystalline Vitamin D3 to room temperature in a desiccator before weighing.

  • Accurately weigh the desired amount of Vitamin D3 in a low-light environment, preferably under red or amber light.

  • Dissolve the Vitamin D3 in a small amount of ethanol in an amber volumetric flask.

  • Once dissolved, bring the solution to the final volume with ethanol.

  • Purge the headspace of the flask with an inert gas (nitrogen or argon) before sealing.

  • For storage, dispense the stock solution into smaller amber glass vials, purge with inert gas, and seal tightly.

  • Store the vials at -20°C or below, protected from light.

Protocol 2: Analysis of Vitamin D3 and its Photoisomers by HPLC-UV

Objective: To separate and quantify Vitamin D3 and its major photoisomers.

Instrumentation and Columns:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[12]

Mobile Phase and Conditions:

  • Mobile Phase: Acetonitrile is often used as the mobile phase for isocratic separation.[12] A mixture of methanol (B129727) and water can also be used.

  • Flow Rate: Typically 1.0 - 1.5 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 20°C).[12]

  • Detection Wavelength: 265 nm is the common wavelength for detecting Vitamin D3 and previtamin D3.[12] Other isomers have different absorption maxima (e.g., tachysterol at ~280 nm). A PDA detector is ideal for identifying different isomers.

Sample Preparation:

  • Dilute the sample to an appropriate concentration with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Protect the sample from light during preparation and while in the autosampler.

Analysis:

  • Inject the prepared sample onto the HPLC system.

  • Identify and quantify the peaks by comparing their retention times and UV spectra with those of known standards.

Visualizations

Photoisomerization_Pathway 7-Dehydrocholesterol 7-Dehydrocholesterol Previtamin D3 Previtamin D3 7-Dehydrocholesterol->Previtamin D3 UVB Light (290-315 nm) Vitamin D3 Vitamin D3 Previtamin D3->Vitamin D3 Thermal Isomerization Lumisterol Lumisterol Previtamin D3->Lumisterol UV Light Tachysterol Tachysterol Previtamin D3->Tachysterol UV Light Suprasterols Suprasterols Vitamin D3->Suprasterols Sunlight Exposure

Caption: Photoisomerization pathway of Vitamin D3.

Experimental_Workflow cluster_prep Sample Preparation (Low Light) cluster_storage Storage cluster_analysis Analysis Weighing Weighing Dissolution Dissolution Weighing->Dissolution Dilution Dilution Dissolution->Dilution Amber Vials Amber Vials Dilution->Amber Vials HPLC_LCMS HPLC / LC-MS Amber Vials->HPLC_LCMS Inert Atmosphere Inert Atmosphere Low Temperature Low Temperature Data_Acquisition Data Acquisition HPLC_LCMS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Experimental workflow for handling Vitamin D3.

Troubleshooting_Tree Inconsistent Results Inconsistent Results Check Light Exposure Check Light Exposure Inconsistent Results->Check Light Exposure Check Temperature Check Temperature Check Light Exposure->Check Temperature No Use Amber Vials Use Amber Vials Check Light Exposure->Use Amber Vials Yes Check pH Check pH Check Temperature->Check pH No Store at Low Temp Store at Low Temp Check Temperature->Store at Low Temp Yes Check for Oxidation Check for Oxidation Check pH->Check for Oxidation No Adjust pH > 5 Adjust pH > 5 Check pH->Adjust pH > 5 Yes Use Antioxidants Use Antioxidants Check for Oxidation->Use Antioxidants Yes

Caption: Troubleshooting decision tree for Vitamin D3 experiments.

References

Technical Support Center: Optimizing Dosage of 5,6-trans-Vitamin D3 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in vivo application of 5,6-trans-Vitamin D3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental design, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a photoisomer of Vitamin D3, formed upon exposure to light.[1][2] Like other vitamin D compounds, its biological effects are primarily mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor.[2] Upon binding to the VDR, it can influence the expression of numerous genes involved in calcium and phosphate (B84403) metabolism, bone health, immune function, and cellular growth.[2][3] The dissociation constant (Kd) of this compound for the VDR has been reported to be 560 nM.[2]

Q2: What are the reported in vivo effects of this compound?

A2: In vivo studies have demonstrated that this compound can:

  • Increase tibia ash weight and promote bone mineralization in vitamin D-deficient chicks.[4]

  • Induce intestinal calcium transport and bone calcium mobilization in anephric rats.[4]

Q3: What are common animal models used for in vivo studies with this compound?

A3: Published studies have primarily utilized rat and chick models, often with induced vitamin D deficiency to better observe the compound's effects.[4][5] Anephric rat models (rats with kidneys removed) have also been used to study the compound's activity in the absence of renal vitamin D metabolism.[5]

Q4: What are the recommended administration routes for this compound in vivo?

A4: Common administration routes for vitamin D analogs in rodents include intraperitoneal (i.p.) injection and oral gavage.[2] The choice of administration route should be determined based on the experimental objectives and the formulation of the compound.

Troubleshooting Guide

Problem 1: Inconsistent or unexpected experimental results.

  • Possible Cause 1: Compound Instability. Vitamin D analogs can be sensitive to light, oxygen, and acidic conditions.

    • Solution: Prepare fresh solutions for each experiment and store stock solutions under nitrogen at -20°C or -80°C, protected from light.[6] Consider the use of antioxidants or chelating agents like EDTA in aqueous formulations to improve stability.

  • Possible Cause 2: Improper Vehicle Formulation. As a lipophilic compound, this compound requires a suitable vehicle for in vivo administration.

    • Solution: For intraperitoneal or oral administration, consider oil-based vehicles such as corn oil, or solubilizing agents like PEG300 and Tween 80 in a saline or PBS solution.[2] A common formulation involves dissolving the compound in a small amount of DMSO first, then diluting with a mixture of PEG300, Tween 80, and saline/PBS.[2] Always include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.

  • Possible Cause 3: Incorrect Dosage. The optimal dose can vary significantly between different animal models and disease states.

    • Solution: Conduct a dose-response study to determine the optimal dosage for your specific experimental model and endpoints. Refer to the quantitative data in the tables below for reported effective doses in other models.

Problem 2: No observable biological effect.

  • Possible Cause 1: Insufficient Dosage. The administered dose may be too low to elicit a measurable response.

    • Solution: Increase the dosage in a stepwise manner, carefully monitoring for any signs of toxicity. Review published studies for dose ranges that have been shown to be effective.

  • Possible Cause 2: Rapid Metabolism. this compound and its analogs can be rapidly metabolized in vivo.

    • Solution: Consider more frequent administration or a different route of administration that may alter the pharmacokinetic profile.

  • Possible Cause 3: Animal Model Considerations. The specific strain, age, or sex of the animal model may influence its response.

    • Solution: Ensure that the chosen animal model is appropriate for the study and that baseline characteristics are consistent across experimental groups.

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies involving this compound and a related analog.

Table 1: In Vivo Dosages and Effects of this compound

Animal ModelDosageAdministration RouteObserved EffectReference
Vitamin D-deficient chicks1, 3, and 10 µ g/day Not specifiedIncreased tibia ash weight and bone mineralization[4]
Anephric rats on a low-calcium, vitamin D-deficient diet25 µ g/animal Not specifiedInduced intestinal calcium transport and bone calcium mobilization[4]
Sham-operated and anephric rats25 µgNot specifiedSignificant elevation in intestinal calcium transport[5]

Table 2: In Vivo Toxicity Data for a Related this compound Analog (1,25-(OH)2-16-ene-23-yne Vitamin D3)

Animal ModelDosageAdministration RouteObservationReference
Transgene-negative mice≥ 1.0 µgi.p. (5 times/week for 5 weeks)Systemic toxic effects due to hypercalcemia[7]
Transgene-negative mice< 1.0 µgi.p. (5 times/week for 5 weeks)No observed toxicity[7]

Experimental Protocols

Protocol 1: General Procedure for In Vivo Administration of this compound in Rodents

  • Preparation of Dosing Solution:

    • Dissolve the required amount of this compound in a minimal volume of a suitable organic solvent such as DMSO.

    • For a final formulation, a suggested vehicle is a mixture of PEG300, Tween 80, and Saline or PBS. A reference formulation is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.[2]

    • Slowly add the DMSO stock solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation.

    • Prepare the dosing solution fresh on the day of administration and protect it from light.

  • Animal Dosing:

    • Administer the solution to the animals via the chosen route (e.g., intraperitoneal injection or oral gavage).

    • The dosing volume should be calculated based on the animal's body weight and the desired final dose.

    • Include a control group that receives the vehicle only.

  • Monitoring and Endpoint Analysis:

    • Monitor the animals regularly for any signs of toxicity, such as changes in weight, behavior, or food and water intake.

    • At the end of the study period, collect relevant tissues and/or blood samples for analysis of the desired endpoints (e.g., serum calcium levels, bone density, gene expression analysis).

Signaling Pathways and Experimental Workflows

The primary mechanism of action for this compound is through its interaction with the Vitamin D Receptor (VDR), leading to changes in gene expression. While the direct downstream signaling of this compound is not fully elucidated, studies on related analogs suggest potential pathways.

G cluster_extracellular Extracellular Space cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5_6_trans_D3 This compound VDR VDR 5_6_trans_D3->VDR Binds Complex VDR/RXR Heterodimer VDR->Complex RXR RXR RXR->Complex VDRE Vitamin D Response Element (VDRE) Complex->VDRE Binds to Gene_Expression Target Gene Transcription VDRE->Gene_Expression Regulates

Caption: General signaling pathway of this compound via the Vitamin D Receptor.

G start Start: Prepare Dosing Solution animal_model Select Animal Model (e.g., Vitamin D-deficient rat) start->animal_model dosing Administer this compound (e.g., i.p. or oral gavage) animal_model->dosing monitoring Monitor Animals (Weight, Behavior, etc.) dosing->monitoring collection Collect Samples (Blood, Tissues) monitoring->collection analysis Analyze Endpoints (e.g., Serum Calcium, Bone Density) collection->analysis end End: Data Interpretation analysis->end

References

troubleshooting poor reproducibility in 5,6-trans-Vitamin D3 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with 5,6-trans-Vitamin D3. The information is tailored for researchers, scientists, and drug development professionals to improve experimental reproducibility.

Troubleshooting Guide

Poor reproducibility in experiments involving this compound can arise from various factors, ranging from sample integrity to procedural inconsistencies. This guide provides a systematic approach to identifying and resolving these issues.

Issue 1: Inconsistent or lower-than-expected biological activity in cell-based assays.

Potential Cause Recommended Solution
Degradation of this compound This compound is sensitive to light and temperature.[1][2][3] Store the powder at -20°C for up to 3 years and solutions at -80°C for up to 1 year, protected from direct sunlight and under a nitrogen atmosphere.[1][2] Prepare fresh working solutions for each experiment.
Improper solvent or dissolution This compound is a fat-soluble compound.[3] For cell culture, dissolve it in a small amount of an organic solvent like ethanol (B145695) or DMSO before diluting in the culture medium.[3] The final solvent concentration should be kept low (e.g., <0.1% for DMSO) to avoid solvent-induced cytotoxicity.[3] Sonication is recommended to aid dissolution in solvents like ethanol and DMF.[1]
Suboptimal cell culture conditions Ensure consistent cell passage number, confluency, and serum concentration in your experiments. Variations in these parameters can alter cellular responses to vitamin D analogs. For general cell culture troubleshooting, refer to established guides on maintaining healthy cultures.
Incorrect dosage It is crucial to perform a dose-response curve to determine the optimal working concentration for your specific cell line and endpoint.[1] Published IC50 values for the parent compound, Vitamin D3, in various cancer cell lines can provide a starting point for concentration ranges.[4][5][6][7][8]

Issue 2: High variability in analytical quantification (e.g., by HPLC).

Potential Cause Recommended Solution
Sample degradation during preparation Protect samples from light and heat during preparation for HPLC analysis. Use amber vials and minimize the time samples are left at room temperature.
Inadequate chromatographic separation Isomers of Vitamin D3 can be challenging to separate. Optimize the mobile phase composition and column type. For instance, a mobile phase of acetonitrile (B52724) and ethanol (90:10) has been used successfully for separating Vitamin D3 and its isomers on a C18 column.[9] The detection wavelength for this compound is typically around 276 nm.[9]
Matrix effects from complex samples When analyzing samples from biological matrices (e.g., cell lysates, serum), matrix components can interfere with quantification. Implement a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering substances before HPLC analysis.
Instrument variability Ensure the HPLC system is properly maintained and calibrated. Fluctuations in pump pressure, detector lamp intensity, or column temperature can all contribute to poor reproducibility. Refer to general HPLC troubleshooting guides for addressing these issues.[10][11][12][13]

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: this compound is sensitive to light and temperature. The powdered form should be stored at -20°C under an inert atmosphere like nitrogen and can be stable for up to three years.[1] Solutions should be stored at -80°C and are typically stable for up to one year.[1] Always protect the compound from direct sunlight.[1][3]

Q2: What is the best way to dissolve this compound for cell culture experiments?

A2: As a fat-soluble molecule, this compound should first be dissolved in a small volume of an organic solvent such as sterile ethanol or DMSO.[3] This stock solution can then be further diluted to the final working concentration in the cell culture medium. It is recommended to keep the final concentration of the organic solvent in the medium below 0.1% to avoid toxicity to the cells.[3]

Q3: What are the expected cellular effects of this compound treatment?

A3: this compound, like other vitamin D analogs, is known to induce cell differentiation and inhibit the proliferation of cancer cells.[2][14] Its effects are mediated through the Vitamin D Receptor (VDR).[9] In cancer cell lines, treatment can lead to cell cycle arrest and apoptosis.[4][7]

Q4: My HPLC results for this compound are not reproducible. What should I check?

A4: For inconsistent HPLC results, first ensure the stability of your compound by protecting it from light and heat. Optimize your chromatographic conditions, including the mobile phase composition and column, to achieve good separation from other isomers.[9] A C18 column with a mobile phase of acetonitrile and an alcohol is often a good starting point.[9] Also, consider potential matrix effects from your sample and incorporate a sample clean-up step if necessary. Finally, regular maintenance and calibration of your HPLC system are crucial for reproducible results.[10][11][12][13]

Q5: What is the mechanism of action of this compound?

A5: The biological effects of this compound are primarily mediated through its binding to the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.[9] Upon binding, the VDR forms a heterodimer with the retinoid-X receptor (RXR).[9] This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Responsive Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.[9] This can lead to a variety of cellular responses, including the regulation of cell proliferation, differentiation, and apoptosis.[2][4][7][14]

Data Presentation

Table 1: Solubility of this compound

SolventConcentration
Ethanol30 mg/mL (78 mM)
DMF10 mg/mL (26.00 mM)
Ethyl Acetate20 mg/mL (52 mM)
DMSO1 mg/mL (2.60 mM)

Data sourced from TargetMol. Sonication is recommended to aid dissolution.[1]

Table 2: VDR Binding Affinity

CompoundDissociation Constant (Kd)
This compound 560 nM
25-hydroxy-5,6-trans-vitamin D358 nM
25-hydroxytachysterol322 nM

Data sourced from TargetMol.[1]

Table 3: Exemplary IC50 Values for Vitamin D3 in Breast Cancer Cell Lines (as a reference)

Cell Line24h (mM)48h (mM)72h (mM)
MCF-7 0.350.200.15
MDA-MB-231 0.250.150.10
MDA-MB-468 0.300.200.15

These values are for the parent compound Vitamin D3 and should be used as a starting point for determining the optimal concentration of this compound in your experiments.[4][7]

Experimental Protocols

1. Synthesis and Purification of this compound

This protocol is a modified procedure for the synthesis and purification of this compound from Vitamin D3.

Materials:

  • Vitamin D3

  • n-hexane

  • Iodine

  • Alumina (B75360) for column chromatography

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Dissolve Vitamin D3 in n-hexane.

  • Add a small quantity of iodine to the solution.

  • Expose the reaction mixture to visible light. The reaction progress can be monitored by TLC, which should show the formation of several spots, including this compound.[15]

  • Once the reaction is complete, purify the mixture using alumina column chromatography.[15]

  • Collect the fractions containing this compound.

  • Evaporate the solvent from the collected fractions to obtain a colorless oil.

  • Crystallize the oil from n-hexane to yield snow-white crystalline this compound.[15]

2. Cell Proliferation Assay (MTT/XTT Assay)

This protocol outlines a general procedure for assessing the effect of this compound on the proliferation of adherent cancer cells.

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (e.g., in ethanol or DMSO)

  • MTT or XTT reagent

  • Solubilization buffer (for MTT assay)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 4,000 cells/well and allow them to adhere overnight.[16]

  • Prepare serial dilutions of this compound in a complete culture medium from your stock solution. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.

  • Incubate the plate for the desired period (e.g., 24, 48, 72 hours).

  • At the end of the incubation, add the MTT or XTT reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for the formation of formazan (B1609692) crystals.

  • If using MTT, add the solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

3. Quantification of this compound by HPLC

This is a general protocol for the quantitative analysis of this compound. Specific parameters may need to be optimized for your instrument and sample matrix.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Ethanol (HPLC grade)

  • This compound standard

  • Sample containing this compound

Procedure:

  • Prepare a standard stock solution of this compound in a suitable solvent (e.g., ethanol).

  • Prepare a series of working standards by diluting the stock solution to create a calibration curve.

  • Prepare your sample for injection. This may involve extraction, dilution, and/or filtration.

  • Set up the HPLC system with a mobile phase of acetonitrile:ethanol (e.g., 90:10 v/v) at a flow rate of 1 mL/min.[9]

  • Set the UV detector to a wavelength of 276 nm.[9]

  • Inject the standards and the sample onto the column.

  • Identify the peak corresponding to this compound based on the retention time of the standard.

  • Quantify the amount of this compound in your sample by comparing its peak area to the calibration curve.

Visualizations

VDR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Examples of Cellular Responses 5_6_trans_VD3 This compound VDR VDR 5_6_trans_VD3->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR RXR RXR->VDR_RXR VDRE VDRE (Vitamin D Responsive Element) VDR_RXR->VDRE Binds to Gene_Transcription Gene Transcription (Activation/Repression) VDRE->Gene_Transcription Regulates Cellular_Response Cellular Response Gene_Transcription->Cellular_Response Leads to Cell_Cycle_Arrest Cell Cycle Arrest Cellular_Response->Cell_Cycle_Arrest Differentiation Differentiation Cellular_Response->Differentiation Apoptosis Apoptosis Cellular_Response->Apoptosis Troubleshooting_Workflow cluster_compound Compound Integrity Checks cluster_protocol Protocol Consistency Checks cluster_analysis Analytical Method Validation Start Poor Reproducibility in Experiment Check_Compound Step 1: Verify Compound Integrity Start->Check_Compound Check_Protocol Step 2: Review Experimental Protocol Check_Compound->Check_Protocol Compound OK Storage Proper Storage? (-20°C powder, -80°C solution) Check_Compound->Storage Handling Light Protection? Fresh Solutions? Check_Compound->Handling Check_Analysis Step 3: Evaluate Analytical Method Check_Protocol->Check_Analysis Protocol Consistent Dissolution Correct Solvent? Complete Dissolution? Check_Protocol->Dissolution Cell_Conditions Consistent Cell Passage, Confluency, Serum? Check_Protocol->Cell_Conditions Dosage Dose-Response Performed? Check_Protocol->Dosage Resolved Issue Resolved Check_Analysis->Resolved Analysis Validated HPLC_Conditions Optimized HPLC Method? (Mobile Phase, Column) Check_Analysis->HPLC_Conditions Sample_Prep Sample Clean-up? (e.g., SPE) Check_Analysis->Sample_Prep Instrument_Cal Instrument Calibrated and Maintained? Check_Analysis->Instrument_Cal

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 5,6-trans-Vitamin D3 and Calcitriol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 5,6-trans-Vitamin D3 and calcitriol (B1668218), supported by experimental data. The information is intended to assist researchers in understanding the distinct properties of these two vitamin D3 analogs.

Introduction

Calcitriol (1α,25-dihydroxyvitamin D3) is the hormonally active form of vitamin D3 and a key regulator of calcium and phosphate (B84403) homeostasis, bone metabolism, and cellular differentiation.[1][2] Its biological effects are primarily mediated through high-affinity binding to the vitamin D receptor (VDR), a nuclear transcription factor.[3][4] this compound is a photoisomer of vitamin D3, formed upon exposure to ultraviolet light.[5] While structurally similar to the native cis-isomer, this conformational change impacts its biological activity. This guide compares the performance of this compound and calcitriol across key biological parameters.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data on the biological activities of this compound and calcitriol.

ParameterThis compoundCalcitriol (1α,25(OH)₂D₃)Reference(s)
VDR Binding Affinity (Kd) 560 nM~0.1 nM[6][7]
ParameterThis compoundCalcitriol (1α,25(OH)₂D₃)Reference(s)
Gene Transcription Activation (EC50) Significant inhibition of proliferation at 10⁻⁶ MEC50 for CYP24A1 induction: 6.4 nM; IC50 for NPPB suppression: 1.9 nM[6][8]
Cell Differentiation Induces differentiation of various cell types.Potent inducer of differentiation in numerous cell lines, including myeloid leukemia cells.[7][9]
ParameterThis compound (or its 25-hydroxy metabolite)CalcitriolReference(s)
In Vivo Effects on Calcium Metabolism 5,6-trans-25(OH)D3 enhances intestinal calcium absorption and normalizes serum calcium in hypoparathyroidism.[10]Increases serum calcium levels by promoting intestinal absorption and renal reabsorption.[2][11] A daily dose of 0.25 µg significantly increased serum calcium from 2.36 to 2.44 mmol/L in postmenopausal women.[11][2][10][11]
In Vivo Effects on Phosphate Metabolism 5,6-trans-25(OH)D3 increased urinary phosphate excretion.[10]Influences phosphate transport in the intestines, bones, and kidneys.[2][2][10]
In Vivo Effects on Bone Turnover 5,6-trans-25(OH)D3 increased urinary hydroxyproline (B1673980) excretion, suggesting an effect on bone resorption.[10]A daily dose of 0.25 µg significantly decreased the bone resorption marker β-CTX in postmenopausal women.[11] Along with parathyroid hormone, it stimulates bone resorption by activating osteoclasts.[2][2][10][11]

Signaling Pathways

The primary genomic signaling pathway for calcitriol involves its binding to the VDR. This compound is also known to interact with the VDR, albeit with lower affinity.

Vitamin_D_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Vitamin_D Calcitriol or This compound VDR VDR Vitamin_D->VDR Binding VDR_RXR VDR-RXR Heterodimer VDRE VDRE (Vitamin D Response Element) VDR_RXR->VDRE Binding VDR->VDR_RXR RXR RXR RXR->VDR_RXR Gene Target Gene Transcription VDRE->Gene Activation/ Repression Biological_Response Biological Response (e.g., Calcium Homeostasis, Cell Differentiation) Gene->Biological_Response

Genomic Signaling Pathway of Vitamin D Analogs.

Experimental Workflows

The following diagrams illustrate the general workflows for key experiments used to characterize and compare the biological activities of vitamin D analogs.

VDR_Binding_Assay_Workflow A Prepare VDR Source (e.g., nuclear extract) B Incubate VDR with Radiolabeled Calcitriol ([³H]-1α,25(OH)₂D₃) and unlabeled competitor (Calcitriol or this compound) A->B C Separate Bound from Free Radioligand (e.g., hydroxylapatite assay) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis: Determine Kd or IC50 D->E

Workflow for a Competitive VDR Binding Assay.

Reporter_Gene_Assay_Workflow A Transfect cells with VDR expression vector and VDRE-luciferase reporter vector B Treat cells with varying concentrations of Calcitriol or this compound A->B C Incubate for 24-48 hours B->C D Lyse cells and add luciferase substrate C->D E Measure Luminescence D->E F Data Analysis: Determine EC50 E->F

Workflow for a Luciferase Reporter Gene Assay.

Experimental Protocols

Competitive Vitamin D Receptor (VDR) Binding Assay

Objective: To determine the binding affinity (Kd) of this compound and calcitriol to the VDR.

Materials:

  • Recombinant human VDR

  • [³H]-1α,25(OH)₂D₃ (radiolabeled calcitriol)

  • Unlabeled calcitriol

  • Unlabeled this compound

  • Binding buffer (e.g., 50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol, pH 7.4)

  • Hydroxylapatite slurry

  • Wash buffer (e.g., 50 mM Tris-HCl, 0.5% Triton X-100, pH 7.4)

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of unlabeled calcitriol and this compound in binding buffer.

  • In microcentrifuge tubes, combine the VDR preparation, a fixed concentration of [³H]-1α,25(OH)₂D₃ (typically at or below its Kd), and varying concentrations of the unlabeled competitor (or buffer for total binding).

  • For non-specific binding control, add a saturating concentration of unlabeled calcitriol.

  • Incubate the mixture at 4°C for 16-18 hours to reach equilibrium.

  • Add ice-cold hydroxylapatite slurry to each tube and incubate on ice for 15 minutes with intermittent vortexing to capture the VDR-ligand complex.

  • Centrifuge the tubes at 3,000 x g for 5 minutes at 4°C.

  • Discard the supernatant and wash the hydroxylapatite pellet three times with ice-cold wash buffer.

  • Resuspend the final pellet in scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.

  • Calculate the dissociation constant (Kd) for each compound using the Cheng-Prusoff equation.

Luciferase Reporter Gene Assay for VDR Activation

Objective: To measure the potency (EC50) of this compound and calcitriol in activating VDR-mediated gene transcription.

Materials:

  • A suitable human cell line (e.g., HEK293T, MCF-7)

  • VDR expression plasmid

  • Luciferase reporter plasmid containing a promoter with Vitamin D Response Elements (VDREs) (e.g., pCYP24A1-luc)

  • Transfection reagent

  • Cell culture medium and supplements

  • Calcitriol and this compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Co-transfect the cells with the VDR expression plasmid and the VDRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. A co-transfection with a Renilla luciferase plasmid can be used for normalization of transfection efficiency.

  • After 24 hours, replace the medium with fresh medium containing serial dilutions of calcitriol or this compound. Include a vehicle control (e.g., ethanol (B145695) or DMSO).

  • Incubate the cells for another 24-48 hours.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Lyse the cells using the lysis buffer provided in the luciferase assay kit.

  • Transfer the cell lysate to a white, opaque 96-well plate suitable for luminescence measurements.

  • Add the luciferase substrate to each well and immediately measure the luminescence using a luminometer. If using a dual-luciferase system, follow the manufacturer's instructions for sequential measurement.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable).

  • Plot the normalized luciferase activity against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

This guide provides a comparative overview of the biological activities of this compound and calcitriol. The presented data indicates that while both compounds interact with the VDR and exhibit biological activity, calcitriol is significantly more potent in VDR binding and subsequent gene transcription activation. This compound demonstrates biological effects, such as influencing cell proliferation and calcium metabolism, but at substantially higher concentrations. The discrepancy between its VDR binding affinity and its biological activity suggests that its mechanism of action may involve metabolic activation to more potent forms or potentially VDR-independent pathways, warranting further investigation. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the distinct biological profiles of these vitamin D3 analogs.

References

A Comparative Guide to the Validation of Analytical Methods for 5,6-trans-Vitamin D3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 5,6-trans-Vitamin D3, a significant isomer and potential impurity in Vitamin D3 drug products, is crucial for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of validated analytical methods for the determination of this compound, supported by experimental data and detailed protocols. The focus is on providing a clear comparison between High-Performance Liquid Chromatography (HPLC) with UV detection and Supercritical Fluid Chromatography coupled with Mass Spectrometry (SFC-MS).

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for the validation of this compound depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. While traditional HPLC-UV methods are robust and widely used for the analysis of Vitamin D3 and its isomers, modern techniques like SFC-MS offer enhanced resolution and sensitivity, particularly for complex matrices.[1]

The following tables summarize the quantitative performance data from validated analytical methods, providing a clear comparison for researchers to select the most suitable technique for their specific needs.

Table 1: Comparison of Validated HPLC-UV Methods for Vitamin D3 Analysis

ParameterMethod 1[2][3]Method 2[4]
Linearity Range 80-120% of test concentration0.25-1.25 µg/mL
Correlation Coefficient (r²) ≥0.999≥0.999
Limit of Detection (LOD) 0.0539 µg/mL0.0001 µg/mL
Limit of Quantification (LOQ) 0.1633 µg/mL0.0005 µg/mL
Accuracy (% Recovery) Not explicitly stated95-105%
Precision (% RSD) <2%<2%

Table 2: Performance Data for a Validated SFC-MS Method for this compound

ParameterSFC-MS Method[1]
Application Quantification of Vitamin D3 impurities, including 5,6-trans-cholecalciferol, in oily drug products.
Validation Approach Total error approach.
Concentration Levels for Validation 0.1, 0.2, 0.5, 1.0, and 2.0% relative to Vitamin D3 concentration.
Internal Standard Ergocalciferol.
Ionization Mode Electrospray Ionization (ESI), positive mode.
Mass Spectrometry Single Ion Recording (SIR).

Experimental Protocols

Detailed and robust experimental protocols are fundamental for the successful validation and implementation of any analytical method. The following sections provide methodologies for the HPLC-UV and SFC-MS techniques discussed.

Protocol 1: HPLC-UV Method for the Determination of Vitamin D3[2][3]

This protocol describes a normal-phase HPLC method for the quantification of Vitamin D3 in tablet dosage forms.

1. Chromatographic Conditions:

  • Column: L3 silica (B1680970) column (5 µm, 4.6 mm × 250 mm).

  • Mobile Phase: n-hexane:ethyl acetate (B1210297) (85:15 v/v).

  • Flow Rate: 2.0 mL/min.

  • Detection Wavelength: 292 nm.

  • Injection Volume: Not specified.

  • Column Temperature: Not specified.

2. Standard Solution Preparation:

  • Prepare a stock solution of Vitamin D3 reference standard in a suitable solvent.

  • Prepare a series of working standard solutions by diluting the stock solution to concentrations within the linear range of the method.

3. Sample Preparation:

  • Accurately weigh and finely powder a representative number of tablets.

  • Extract the Vitamin D3 from a portion of the powdered tablets using a suitable solvent.

  • Filter the extract and dilute to a concentration within the calibration range.

4. Validation Parameters:

  • Linearity: Analyze a series of standard solutions at different concentrations to establish the linear range.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of Vitamin D3 standard at different concentration levels.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample.

  • Specificity: Demonstrate that the method is able to unequivocally assess the analyte in the presence of components which may be expected to be present.

  • LOD & LOQ: Determine the lowest concentration of analyte that can be reliably detected and quantified.

Protocol 2: SFC-MS Method for the Determination of this compound in Oily Formulations[1]

This protocol details a supercritical fluid chromatography-mass spectrometry method for the quantification of this compound as an impurity in oily drug products.

1. Chromatographic and MS Conditions:

  • SFC System: Waters Acquity UPC2 system.[5]

  • Column: Acquity UPC2 BEH column (3.0 × 100 mm; 1.7 µm).[5]

  • Mobile Phase: CO2 and ethanol (B145695) (98:2 v/v).[5]

  • Flow Rate: 2.0 mL/min.[5]

  • Back Pressure: 110 bar.[5]

  • Column Temperature: 41 °C.[5]

  • Injection Volume: 2.0 µL.[5]

  • Mass Spectrometer: Operated in positive ion mode with Single Ion Recording (SIR).

  • Ionization Source: Electrospray Ionization (ESI).

  • Capillary Voltage: +3.5 kV.

  • Desolvation Temperature: 400 °C.

  • Source Temperature: 150 °C.

  • Cone Gas Flow: 75 L/h.

  • Desolvation Gas Flow: 750 L/h.

  • Cone Voltage: 30 V.

  • Make-up Solvent: MeOH/H2O 90/10 (v/v) + 0.5 % FA at a flow rate of 0.15 mL/min.

  • Targeted m/z: 385.40 for 5,6-trans-cholecalciferol.

2. Standard and Sample Preparation:

  • Stock Solutions: Prepare individual stock solutions of 5,6-trans-cholecalciferol and the internal standard (ergocalciferol) in a suitable solvent.

  • Working Solutions: Prepare mixed working solutions of the impurity and internal standard at various concentration levels corresponding to 0.1%, 0.2%, 0.5%, 1.0%, and 2.0% of the nominal Vitamin D3 concentration.

  • Sample Preparation (Saponification):

    • Pipette 0.25 mL of the oily matrix sample into a centrifuge tube.

    • Add a known concentration of Vitamin D3.

    • Add the appropriate volumes of the mixed impurity working solutions.

    • Add the internal standard.

    • Follow a validated saponification protocol to hydrolyze the oily matrix.

    • Extract the analytes using a suitable organic solvent.

    • Evaporate the solvent and reconstitute the residue in the injection solvent.

Visualizing the Validation Workflow

To provide a clear overview of the logical steps involved in validating an analytical method for this compound, the following diagram illustrates a typical experimental workflow.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Application & Reporting A Literature Review & Method Selection B Initial Parameter Optimization (e.g., Mobile Phase, Flow Rate) A->B C System Suitability Testing B->C D Specificity/ Selectivity C->D E Linearity & Range D->E F Accuracy (% Recovery) E->F G Precision (Repeatability & Intermediate) F->G H Limit of Detection (LOD) G->H I Limit of Quantification (LOQ) H->I J Robustness I->J K Routine Sample Analysis J->K L Validation Report Generation K->L

References

Unveiling the Potency of Vitamin D3 Isomers: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative potency of Vitamin D3 isomers reveals a clear hierarchy in their biological activity, with calcitriol (B1668218) reigning as the most potent form. This guide provides a comprehensive analysis of the key Vitamin D3 isomers—cholecalciferol, calcifediol (B1668214), and calcitriol—supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

The biological potency of Vitamin D3 and its metabolites is a critical factor in both physiological processes and the development of therapeutic agents. The journey from the dietary precursor, cholecalciferol, to the active hormone, calcitriol, involves sequential hydroxylation steps that dramatically alter the molecule's affinity for the Vitamin D Receptor (VDR) and its subsequent downstream effects. Understanding the nuances of each isomer's potency is paramount for researchers in endocrinology, drug discovery, and nutritional science.

Quantitative Comparison of Vitamin D3 Isomer Potency

The potency of Vitamin D3 isomers is primarily determined by their binding affinity to the Vitamin D Receptor (VDR), which dictates their ability to activate gene transcription, and their in vivo efficacy in regulating calcium homeostasis. Calcitriol (1,25-dihydroxyvitamin D3) is the most biologically active metabolite.[1]

ParameterCholecalciferol (Vitamin D3)Calcifediol (25-hydroxyvitamin D3)Calcitriol (1,25-dihydroxyvitamin D3)
VDR Binding Affinity NegligibleLow (approx. 1000-fold lower than calcitriol)[1]High
Relative Potency Least PotentIntermediate PotencyMost Potent
Primary Role ProhormoneMajor circulating form, prohormoneActive hormone
In Vivo Effect on Serum Calcium Indirect and delayed, requires conversionMore direct and rapid than cholecalciferolDirect and most rapid effect

Vitamin D Signaling Pathway

The biological effects of Vitamin D3 isomers are mediated through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.[2] Upon binding its most potent ligand, calcitriol, the VDR undergoes a conformational change, leading to the formation of a heterodimer with the Retinoid X Receptor (RXR).[3] This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[3] This genomic action is the primary mechanism by which Vitamin D regulates calcium and phosphate (B84403) homeostasis, cellular differentiation, and immune function.[2][3]

Vitamin_D_Signaling_Pathway cluster_blood Bloodstream cluster_liver Liver cluster_kidney Kidney cluster_cell Target Cell cluster_nucleus Nucleus Cholecalciferol Cholecalciferol (Vitamin D3) Liver_Enzyme 25-hydroxylase Cholecalciferol->Liver_Enzyme Ingested or Sunlight Exposure Calcifediol Calcifediol (25(OH)D3) Kidney_Enzyme 1α-hydroxylase Calcifediol->Kidney_Enzyme Liver_Enzyme->Calcifediol Calcitriol Calcitriol (1,25(OH)2D3) Kidney_Enzyme->Calcitriol VDR VDR Calcitriol->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds to Gene_Transcription Gene Transcription VDRE->Gene_Transcription Regulates Biological_Effects Biological Effects (Calcium Homeostasis, Cell Differentiation, etc.) Gene_Transcription->Biological_Effects

Caption: Simplified Vitamin D signaling pathway. (Within 100 characters)

Experimental Protocols

The assessment of Vitamin D3 isomer potency relies on a variety of in vitro and in vivo experimental assays. Below are detailed methodologies for two key in vitro experiments.

Competitive Radioligand Binding Assay for VDR Affinity

This assay determines the binding affinity of a test compound (e.g., a Vitamin D3 isomer) to the Vitamin D Receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) of a Vitamin D3 isomer for the VDR.

Materials:

  • Receptor Source: Recombinant human VDR or nuclear extracts from cells expressing VDR.

  • Radioligand: Tritiated calcitriol ([³H]-1α,25(OH)₂D₃).

  • Test Compounds: Cholecalciferol, calcifediol, and calcitriol.

  • Assay Buffer: Tris-HCl buffer containing EDTA, DTT, and KCl.

  • Separation Method: Hydroxylapatite slurry or glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Preparation: Prepare serial dilutions of the unlabeled Vitamin D3 isomers (competitors) and the radiolabeled calcitriol in the assay buffer.

  • Incubation: In microcentrifuge tubes, incubate a constant amount of the VDR preparation with a fixed concentration of [³H]-calcitriol and varying concentrations of the unlabeled competitor. Include tubes with only [³H]-calcitriol and VDR (total binding) and tubes with [³H]-calcitriol, VDR, and a large excess of unlabeled calcitriol (non-specific binding).

  • Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specified time (e.g., 2-4 hours) at a controlled temperature (e.g., 4°C).

  • Separation: Separate the VDR-bound radioligand from the free radioligand using hydroxylapatite slurry (which binds the receptor-ligand complex) followed by centrifugation and washing, or by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Kd can be calculated from the IC50 using the Cheng-Prusoff equation.

VDR-Mediated Transcriptional Activity (Luciferase Reporter Assay)

This cell-based assay measures the ability of a Vitamin D3 isomer to activate the VDR and induce the transcription of a reporter gene.

Objective: To quantify the transcriptional potency (EC50) of a Vitamin D3 isomer.

Materials:

  • Cell Line: A suitable mammalian cell line (e.g., HEK293, COS-7) that can be transiently transfected.

  • Expression Plasmids: An expression vector for human VDR and a reporter plasmid containing a luciferase gene under the control of a promoter with one or more VDREs. A control plasmid (e.g., expressing Renilla luciferase) is also used for normalization.

  • Transfection Reagent.

  • Vitamin D3 Isomers: Cholecalciferol, calcifediol, and calcitriol.

  • Luciferase Assay Reagents.

  • Luminometer.

Procedure:

  • Cell Culture and Transfection: Culture the cells in appropriate media. Co-transfect the cells with the VDR expression plasmid, the VDRE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent.

  • Treatment: After an initial incubation period (e.g., 24 hours) to allow for plasmid expression, treat the transfected cells with various concentrations of the Vitamin D3 isomers.

  • Incubation: Incubate the cells with the test compounds for a further period (e.g., 18-24 hours) to allow for VDR activation and luciferase expression.

  • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using a specific lysis buffer provided with the luciferase assay kit.

  • Luminometry: Measure the firefly luciferase activity in the cell lysates using a luminometer. Subsequently, measure the Renilla luciferase activity in the same samples for normalization.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the logarithm of the isomer concentration and fit the data to a dose-response curve to determine the EC50 value, which represents the concentration required to achieve 50% of the maximal transcriptional activation.

Experimental Workflow for Potency Determination

The determination of the potency of Vitamin D3 isomers typically follows a logical workflow, starting from receptor binding and progressing to cellular and in vivo studies.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Binding_Assay VDR Competitive Binding Assay Reporter_Assay VDR Transactivation (Luciferase) Assay Binding_Assay->Reporter_Assay Provides initial affinity data Data_Analysis Data Analysis and Potency Comparison Binding_Assay->Data_Analysis Animal_Model Animal Model (e.g., Vitamin D deficient rats) Reporter_Assay->Animal_Model Confirms cellular activity Reporter_Assay->Data_Analysis Dosing Administration of Vitamin D3 Isomers Animal_Model->Dosing Measurement Measurement of Serum Calcium Levels Dosing->Measurement Measurement->Data_Analysis

Caption: Workflow for determining Vitamin D3 isomer potency. (Within 100 characters)

References

Cross-Reactivity of 5,6-trans-Vitamin D3 in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding Vitamin D Metabolism

Vitamin D undergoes a series of metabolic steps to become biologically active. This complex pathway involves various metabolites that can potentially cross-react in immunoassays.

graph "Vitamin D Metabolism Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.05"]; edge [fontname="Arial", fontsize=9];

"7-dehydrocholesterol" [fillcolor="#FBBC05", fontcolor="#202124"]; "Vitamin D3 (Cholecalciferol)" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "5,6-trans-Vitamin D3" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "25-hydroxyvitamin D3 (Calcifediol)" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "1,25-dihydroxyvitamin D3 (Calcitriol)" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "24,25-dihydroxyvitamin D3" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Vitamin D2 (Ergocalciferol)" [fillcolor="#FBBC05", fontcolor="#202124"]; "25-hydroxyvitamin D2" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Liver" [shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Kidney" [shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Skin" [shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Diet" [shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

"7-dehydrocholesterol" -> "Vitamin D3 (Cholecalciferol)" [label="UVB Light (in Skin)"]; "Vitamin D3 (Cholecalciferol)" -> "this compound" [label="UVB Light (in Skin)"]; "Vitamin D3 (Cholecalciferol)" -> "Liver"; "Diet" -> "Vitamin D2 (Ergocalciferol)"; "Vitamin D2 (Ergocalciferol)" -> "Liver"; "Liver" -> "25-hydroxyvitamin D3 (Calcifediol)"; "Liver" -> "25-hydroxyvitamin D2"; "25-hydroxyvitamin D3 (Calcifediol)" -> "Kidney"; "25-hydroxyvitamin D2" -> "Kidney"; "Kidney" -> "1,25-dihydroxyvitamin D3 (Calcitriol)" [label="Active Form"]; "Kidney" -> "24,25-dihydroxyvitamin D3" [label="Inactive Form"]; }

Figure 1: Simplified Vitamin D Metabolism Pathway.

Immunoassay Cross-Reactivity Data

The following tables summarize the reported cross-reactivity of major automated immunoassays for key vitamin D metabolites. It is important to note the absence of specific data for this compound in the available manufacturer's documentation and scientific literature. The primary focus of these studies has been on 25-hydroxyvitamin D2 (25(OH)D2), 25-hydroxyvitamin D3 (25(OH)D3), and the C3-epimer of 25-hydroxyvitamin D3 (3-epi-25(OH)D3).

Manufacturer/Assay25(OH)D325(OH)D23-epi-25(OH)D3Other Metabolites
Siemens ADVIA Centaur Vitamin D Total ~100%[1][2]~100%[1][2]1.1%[1][2][3]Vitamin D3: 0.3%, Vitamin D2: 0.5%, 1,25(OH)2D3: 1.0%, 1,25(OH)2D2: 4.0%
Abbott Architect 25-OH Vitamin D 100%[4]80.5% - 82.4%[4]1.3%[5]24,25(OH)2D3: 101.9% - 189.2%, 24,25(OH)2D2: 71.4% - 114.2%[5]
Roche Elecsys Vitamin D Total II 98.0%81.0%High cross-reactivity reported with enriched samplesDiscrepant results have been noted, suggesting cross-reactivity with other metabolites[4]
DiaSorin LIAISON 25 OH Vitamin D TOTAL 100%[6]100%[6]No interference reported[6]Data not consistently available

Note: Cross-reactivity percentages can vary between studies and assay lots. The data presented here is based on available information and should be considered as a general guide.

Experimental Protocols for Cross-Reactivity Assessment

A standardized protocol for assessing immunoassay cross-reactivity is crucial for comparing the performance of different assays. The general workflow for such an experiment is outlined below.

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A [label="Prepare base serum pools with known low levels of endogenous 25-OH Vitamin D", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Spike base serum pools with known concentrations of the test metabolite (e.g., this compound)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Measure the total 25-OH Vitamin D concentration in the spiked samples using the immunoassay under evaluation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Measure the total 25-OH Vitamin D concentration in unspiked (control) samples", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Calculate the apparent increase in 25-OH Vitamin D concentration due to the spiked metabolite", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Calculate the percent cross-reactivity:\n\n[(Measured concentration in spiked sample - Measured concentration in control sample) / Concentration of spiked metabolite] x 100%", fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> B; B -> C; A -> D; C -> E; D -> E; E -> F; }

Figure 2: General workflow for determining immunoassay cross-reactivity.

Detailed Methodological Considerations:

  • Base Matrix: Use human serum stripped of endogenous vitamin D metabolites to provide a clean background for spiking experiments.

  • Analyte Purity: The purity of the spiked metabolite (e.g., this compound) should be confirmed by a reference method like LC-MS/MS.

  • Concentration Range: A range of concentrations of the test metabolite should be evaluated to assess linearity of the cross-reactivity.

  • Replicates: Multiple replicates should be run for each concentration to ensure statistical validity.

  • Reference Method: A highly specific and sensitive method, such as LC-MS/MS, should be used to confirm the concentration of all relevant metabolites in the samples.

Discussion and Conclusion

The lack of specific cross-reactivity data for this compound in major commercial immunoassays represents a significant knowledge gap. As a photoproduct of vitamin D3, its presence in patient samples, particularly those with significant sun exposure, could potentially interfere with the accuracy of vitamin D measurements. The discrepancies observed between different immunoassays, as highlighted in various studies, are often attributed to varying cross-reactivities with a range of vitamin D metabolites.[7]

For researchers, scientists, and drug development professionals, it is imperative to be aware of the limitations of the immunoassays being used. When precise quantification of specific vitamin D metabolites is critical, the use of a reference method such as LC-MS/MS is recommended.[8] Further studies are warranted to investigate the cross-reactivity of this compound and other less-studied metabolites in commercially available immunoassays to improve the accuracy and reliability of clinical vitamin D assessment. Laboratories should also be encouraged to perform their own validation studies to understand the performance characteristics of their chosen assay.

References

A Comparative Guide to the Structural Confirmation of Synthetic 5,6-trans-Vitamin D3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural confirmation of synthetic 5,6-trans-Vitamin D3 against its native 5,6-cis isomer. It includes a summary of key experimental data, detailed methodologies for structural elucidation, and a visualization of the Vitamin D signaling pathway.

Structural Isomers: 5,6-cis vs. This compound

Vitamin D3 naturally exists in the 5,6-cis configuration. The synthetic 5,6-trans isomer is a photoisomer that can be formed upon exposure of Vitamin D3 to light.[1][2] The key structural difference lies in the geometry around the C5-C6 double bond, which influences the overall shape and biological activity of the molecule. While both isomers can elicit biological responses, the 6-s-cis conformation is suggested to be preferred for rapid non-genomic actions, whereas genomic responses do not show a preference for either the 6-s-cis or 6-s-trans locked analogs.[3][4]

Experimental Data for Structural Confirmation

The definitive structure of synthetic this compound is established through a combination of spectroscopic and crystallographic techniques. This section compares the expected data for the trans isomer with available data for the native cis form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the detailed structure of organic molecules. Differences in the chemical environment of atomic nuclei in the cis and trans isomers lead to distinct chemical shifts and coupling constants in their ¹H and ¹³C NMR spectra.

Table 1: Comparative ¹H and ¹³C NMR Data (Expected for trans vs. Reported for cis)

Isomer Technique Key Resonances and Chemical Shifts (δ, ppm) Coupling Constants (J, Hz)
This compound ¹H NMRExpected differences in olefinic protons (H-6, H-7) and adjacent protons due to altered spatial arrangement.Changes in vicinal coupling constants (³J) involving olefinic protons are anticipated.
¹³C NMRShifts in the signals for C-5, C-6, and surrounding carbons are expected due to the change in geometry.
5,6-cis-Vitamin D3 (Cholecalciferol) ¹H NMR (600 MHz, CDCl₃)H-6: ~6.23; H-7: ~6.03; H-19a: ~5.05; H-19b: ~4.82[5][6]J(6,7) = ~11.3 Hz
¹³C NMR (100 MHz, CDCl₃)C-5: ~141.2; C-6: ~122.5; C-7: ~117.5; C-8: ~135.8[7]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure. While the molecular weight of 5,6-cis and this compound is identical, subtle differences in their fragmentation patterns under techniques like Electron Ionization (EI)-MS may be observed due to the different stereochemistry.

Table 2: Comparative Mass Spectrometry Data

Isomer Technique Molecular Ion (M⁺) Key Fragment Ions (m/z)
This compound EI-MS384.3Expected to show a similar fragmentation pattern to the cis isomer, with potential differences in the relative abundance of certain fragments. Key fragments would arise from cleavage of the seco-B ring and side chain.
5,6-cis-Vitamin D3 (Cholecalciferol) EI-MS384.3366 ([M-H₂O]⁺), 271 ([M-side chain]⁺), 136 (A-ring fragment), 118 ([136-H₂O]⁺)[1][8]
X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its crystalline form. While crystallographic data for Vitamin D3 hydroxylase and complexes involving Vitamin D are available, specific X-ray crystal structure data for synthetic this compound was not found in the performed searches.[9] Such data, if obtained, would provide precise bond lengths, bond angles, and the overall conformation of the molecule, unequivocally confirming the trans configuration of the C5-C6 double bond.

Experimental Protocols

Synthesis of this compound via Iodine Isomerization

A common method for the synthesis of this compound is the iodine-catalyzed isomerization of 5,6-cis-Vitamin D3 (cholecalciferol).[10]

Protocol:

  • Dissolve 5,6-cis-Vitamin D3 in an inert solvent such as n-hexane.

  • Add a small quantity of iodine to the solution.

  • Expose the reaction mixture to visible light. The progress of the isomerization can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture will contain this compound, unreacted 5,6-cis-Vitamin D3, and other minor photoproducts.

Purification of this compound

The purification of the synthesized this compound from the reaction mixture is typically achieved using column chromatography.[10]

Protocol:

  • Concentrate the reaction mixture under reduced pressure.

  • Load the concentrated mixture onto a chromatography column packed with a suitable stationary phase, such as alumina.

  • Elute the column with a non-polar solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

  • Collect fractions and analyze them by TLC to identify those containing pure this compound.

  • Combine the pure fractions and evaporate the solvent to yield the purified product.

  • The purified oil can be crystallized from a solvent like n-hexane to obtain snow-white crystalline this compound.[10]

Visualization of Key Pathways

Experimental Workflow: Synthesis and Purification of this compound

G cluster_synthesis Synthesis cluster_purification Purification start Start: 5,6-cis-Vitamin D3 in n-hexane add_iodine Add Iodine start->add_iodine expose_light Expose to Visible Light add_iodine->expose_light reaction_mixture Reaction Mixture expose_light->reaction_mixture concentrate Concentrate Mixture reaction_mixture->concentrate column_chrom Alumina Column Chromatography concentrate->column_chrom collect_fractions Collect Fractions (TLC Analysis) column_chrom->collect_fractions combine_pure Combine Pure Fractions collect_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate crystallize Crystallize from n-hexane evaporate->crystallize final_product Final Product: Crystalline this compound crystallize->final_product

Caption: Workflow for the synthesis and purification of this compound.

Vitamin D Signaling Pathway

The biological effects of Vitamin D are mediated through its interaction with the Vitamin D receptor (VDR), which leads to genomic and non-genomic responses.[11][12]

VitaminD_Signaling cluster_intracellular Intracellular Signaling cluster_membrane Membrane Signaling (Non-Genomic) VitD 1,25(OH)₂D₃ (Active Vitamin D) VDR Vitamin D Receptor (VDR) VitD->VDR Binds mem_VDR Membrane VDR (mVDR) VitD->mem_VDR Binds to VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR->VDRE Binds to Transcription Modulation of Gene Transcription VDRE->Transcription Regulates Bio_Effects Biological Effects (e.g., Calcium Homeostasis, Cell Differentiation) Transcription->Bio_Effects Leads to signaling_cascades Intracellular Signaling Cascades (e.g., MAPK, PI3K) mem_VDR->signaling_cascades Activates rapid_response Rapid Cellular Responses signaling_cascades->rapid_response Induces

Caption: Overview of the genomic and non-genomic Vitamin D signaling pathways.

References

A Comparative In Vivo Analysis of 5,6-trans-Vitamin D3 and Native Vitamin D3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo effects of 5,6-trans-Vitamin D3 and native Vitamin D3 (cholecalciferol). The information presented is collated from various experimental studies to assist researchers and drug development professionals in understanding the biological activities and potential therapeutic applications of these two forms of Vitamin D3.

Summary of In Vivo Effects

Native Vitamin D3 is a prohormone that requires sequential hydroxylation in the liver and kidneys to become the biologically active calcitriol (B1668218) (1,25-dihydroxyvitamin D3). This compound is a synthetic isomer of Vitamin D3, which exhibits biological activity without the need for 1α-hydroxylation in the kidney. This property makes it a compound of interest, particularly in conditions where renal function is compromised.

The primary in vivo effects of both compounds are centered on calcium and phosphate (B84403) homeostasis and bone metabolism. However, their potency and metabolic pathways differ significantly.

Data Presentation

The following tables summarize the quantitative data from comparative in vivo studies.

Table 1: Relative Potency on Bone Mineralization in Vitamin D-Deficient Chicks

CompoundRelative Potency (Compared to Native Vitamin D3)
Native Vitamin D3 (Cholecalciferol)1.0
This compoundLess potent

Data synthesized from a study by Boris et al. (1977) which established a linear log dose-response relationship for bone mineralization.

Table 2: Comparative Effects on Calcium Metabolism in Anephric Rats

ParameterNative Vitamin D3This compound
Intestinal Calcium TransportIneffectiveEffective
Serum Calcium LevelsNo significant effectNo significant effect at doses effective for intestinal calcium transport
Bone Calcium MobilizationIneffectiveEffective

Anephric rats lack kidneys and therefore cannot perform the final hydroxylation of native Vitamin D3 to its active form. The effectiveness of this compound in this model highlights its ability to bypass this metabolic step.

Experimental Protocols

In Vivo Bone Mineralization Assay in Vitamin D-Deficient Chicks

Objective: To determine the relative potency of Vitamin D3 analogs in promoting bone mineralization.

Animal Model: Day-old White Leghorn cockerels are fed a vitamin D-deficient diet for a period of 3-4 weeks to induce rickets.

Dosage and Administration:

  • Test Compounds: Native Vitamin D3 and this compound are dissolved in a suitable vehicle such as corn oil.

  • Dosing: A range of doses for each compound is administered orally or via intraperitoneal injection daily for a period of 7-10 days.

  • Control Group: Receives the vehicle only.

Outcome Measurement:

  • At the end of the treatment period, the chicks are euthanized.

  • The tibias are excised, cleaned of soft tissue, and dried to a constant weight.

  • The dried bones are then ashed in a muffle furnace at 600°C for 24 hours.

  • The weight of the resulting ash is measured, and the percentage of bone ash is calculated as an indicator of bone mineralization.

Data Analysis: A log dose-response curve is generated for each compound, and the relative potencies are calculated based on the dose required to achieve a specific level of bone ash.

In Vivo Intestinal Calcium Transport Assay in Anephric Rats

Objective: To assess the ability of Vitamin D3 analogs to stimulate intestinal calcium transport in the absence of renal 1α-hydroxylase activity.

Animal Model: Male Sprague-Dawley rats are subjected to bilateral nephrectomy (anephric model) or a sham operation. They are then maintained on a vitamin D-deficient, low-calcium diet.

Dosage and Administration:

  • Test Compounds: Native Vitamin D3 and this compound are administered as a single dose, typically via intraperitoneal injection, dissolved in a vehicle like propylene (B89431) glycol or ethanol.

  • Timing: The assay is performed 24-48 hours after administration of the test compound.

Outcome Measurement (Everted Gut Sac Method):

  • Rats are anesthetized, and a segment of the duodenum is excised.

  • The duodenal segment is everted, filled with a buffer containing a known concentration of calcium and a non-absorbable marker, and tied at both ends to form a sac.

  • The sac is incubated in an oxygenated buffer solution also containing a known concentration of radiolabeled calcium (e.g., ⁴⁵Ca).

  • After a specific incubation period (e.g., 60-90 minutes), the concentration of radiolabeled calcium inside and outside the sac is measured.

  • The ratio of the final concentration of calcium inside the sac to that outside (serosal/mucosal ratio) is calculated as an index of active calcium transport.

Data Analysis: The serosal/mucosal calcium ratios of the groups treated with the Vitamin D3 analogs are compared to the control (vehicle-treated) group.

Mandatory Visualization

Signaling Pathways

The biological effects of both native Vitamin D3 and this compound are mediated through the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression. The key difference lies in the metabolic activation required for native Vitamin D3.

VitaminD_Signaling cluster_native Native Vitamin D3 Pathway cluster_trans This compound Pathway Native_D3 Native Vitamin D3 (Cholecalciferol) Liver Liver (25-hydroxylase) Native_D3->Liver Calcidiol 25(OH)D3 (Calcidiol) Liver->Calcidiol Kidney Kidney (1α-hydroxylase) Calcidiol->Kidney Calcitriol 1,25(OH)2D3 (Calcitriol) Kidney->Calcitriol VDR_native VDR Calcitriol->VDR_native RXR_native RXR VDR_native->RXR_native Heterodimerization VDRE_native VDRE (Vitamin D Response Element) RXR_native->VDRE_native Binds to Gene_Expression_native Gene Expression (e.g., Calbindin, RANKL) VDRE_native->Gene_Expression_native Regulates Biological_Effect_native Biological Effect (Calcium Absorption, Bone Resorption) Gene_Expression_native->Biological_Effect_native Trans_D3 This compound VDR_trans VDR Trans_D3->VDR_trans Directly binds RXR_trans RXR VDR_trans->RXR_trans Heterodimerization VDRE_trans VDRE (Vitamin D Response Element) RXR_trans->VDRE_trans Binds to Gene_Expression_trans Gene Expression (e.g., Calbindin, RANKL) VDRE_trans->Gene_Expression_trans Regulates Biological_Effect_trans Biological Effect (Calcium Absorption, Bone Resorption) Gene_Expression_trans->Biological_Effect_trans

Caption: Simplified signaling pathways of Native Vitamin D3 and this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo comparative study.

Experimental_Workflow cluster_endpoints Endpoint Analysis Animal_Model Animal Model Selection (e.g., Vitamin D-deficient chicks, Anephric rats) Diet Acclimatization & Dietary Intervention (e.g., Vitamin D-deficient diet) Animal_Model->Diet Grouping Randomized Grouping (Control, Native D3, 5,6-trans-D3) Diet->Grouping Dosing Compound Administration (Vehicle, Native D3, 5,6-trans-D3) Grouping->Dosing Monitoring In-life Monitoring (Health, Body Weight) Dosing->Monitoring Endpoint Endpoint Measurement Monitoring->Endpoint Blood Blood Collection (Serum Calcium, Phosphate, Bone Markers) Endpoint->Blood Tissue Tissue Collection (Intestine for transport assay, Bones for mineralization) Endpoint->Tissue Data_Analysis Data Analysis & Statistical Comparison Blood->Data_Analysis Tissue->Data_Analysis Conclusion Conclusion on Relative Efficacy Data_Analysis->Conclusion

5,6-trans-Vitamin D3: An Unvalidated Biomarker in the Shadow of Established Analytes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the current standing of 5,6-trans-Vitamin D3 in clinical biomarker validation, presenting available data and comparing its potential to established and emerging markers of Vitamin D status.

Executive Summary

While this compound, a photoisomer of Vitamin D3, exhibits biological activity, it is not a clinically validated or utilized biomarker for assessing Vitamin D status or any specific disease state. The established biomarker for Vitamin D sufficiency is 25-hydroxyvitamin D (25(OH)D), due to its high concentration and long half-life in circulation. This guide provides a comparative overview of this compound and established Vitamin D biomarkers, details the standard analytical methodologies, and illustrates the relevant biological pathways. The available data underscores a significant research gap in the clinical validation of this compound.

Introduction to this compound

This compound is a form of Vitamin D3 that can be produced through the exposure of Vitamin D3 to light.[1] It is also considered a human metabolite.[2] This compound has demonstrated some biological activities, such as inducing cell differentiation and inhibiting the proliferation of cancer cells in laboratory settings.[2] Additionally, it is known to activate calcium-dependent signaling pathways, which are crucial for bone metabolism and immune function. Despite these activities, its affinity for the Vitamin D Receptor (VDR) is significantly lower than that of the active form of Vitamin D, 1,25-dihydroxyvitamin D3.

Comparison of Vitamin D Biomarkers

Currently, there is a lack of clinical studies validating this compound as a reliable biomarker. Therefore, a direct quantitative comparison of its performance against established markers is not possible. The following table summarizes the characteristics of this compound in contrast to the gold standard biomarker, 25-hydroxyvitamin D, and other emerging markers.

BiomarkerTypeClinical UtilityAdvantagesDisadvantages
This compound Photoisomer/MetaboliteNot clinically validated or in use. Investigated in preclinical studies for biological activity.[3]-Lack of clinical data, unknown correlation with disease states, not routinely measured.
25-Hydroxyvitamin D (25(OH)D) Major circulating metaboliteGold Standard for assessing Vitamin D status.[4] Used to diagnose deficiency, insufficiency, and toxicity.Long half-life (2-3 weeks), stable, reflects intake from all sources (diet, sun).[4]Levels can be influenced by Vitamin D Binding Protein (VDBP) concentrations.
1,25-Dihydroxyvitamin D (Calcitriol) Active hormonal formMeasured in specific clinical situations like chronic kidney disease and certain disorders of calcium and phosphate (B84403) metabolism.Reflects the biologically active form of Vitamin D.Short half-life (~4 hours), tightly regulated by PTH, FGF23, calcium, and phosphate, not a good indicator of overall Vitamin D stores.[4]
Vitamin D Metabolite Ratio (VMR) Ratio (e.g., 24,25(OH)2D3/25(OH)D3)Emerging biomarker for Vitamin D catabolism and status, particularly in chronic kidney disease.[5]May provide a more functional assessment of Vitamin D metabolism and be less influenced by VDBP.[5]Not yet widely adopted in routine clinical practice, requires more standardization.

Signaling and Metabolic Pathways

The metabolism of Vitamin D is a multi-step process primarily occurring in the skin, liver, and kidneys. This compound is an isomer of cholecalciferol (Vitamin D3). The canonical pathway leads to the production of the active hormone 1,25-dihydroxyvitamin D3, which then binds to the Vitamin D Receptor (VDR) to regulate gene expression.

VitaminD_Metabolism cluster_skin Skin (UVB Exposure) cluster_liver Liver cluster_kidney Kidney cluster_target Target Cells 7-Dehydrocholesterol 7-Dehydrocholesterol Pre-Vitamin_D3 Pre-Vitamin_D3 7-Dehydrocholesterol->Pre-Vitamin_D3 UVB Light Vitamin_D3_Cholecalciferol Vitamin_D3_Cholecalciferol Pre-Vitamin_D3->Vitamin_D3_Cholecalciferol Thermal Isomerization 5_6_trans_Vitamin_D3 5_6_trans_Vitamin_D3 Vitamin_D3_Cholecalciferol->5_6_trans_Vitamin_D3 Isomerization 25-Hydroxyvitamin_D3 25-Hydroxyvitamin D3 (25(OH)D3) - Established Biomarker - Vitamin_D3_Cholecalciferol->25-Hydroxyvitamin_D3 CYP2R1, CYP27A1 1_25-Dihydroxyvitamin_D3 1,25-Dihydroxyvitamin D3 (Calcitriol) - Active Hormone - 25-Hydroxyvitamin_D3->1_25-Dihydroxyvitamin_D3 CYP27B1 24_25-Dihydroxyvitamin_D3 24_25-Dihydroxyvitamin_D3 25-Hydroxyvitamin_D3->24_25-Dihydroxyvitamin_D3 CYP24A1 VDR_Activation VDR Activation & Gene Regulation 1_25-Dihydroxyvitamin_D3->VDR_Activation

Vitamin D Metabolic Pathway

Experimental Protocols

General Protocol for Vitamin D Metabolite Analysis by LC-MS/MS

  • Sample Collection and Preparation:

    • Collect whole blood in serum separator tubes.

    • Centrifuge to separate serum and store at -80°C until analysis.

    • Thaw samples and add an internal standard (typically a stable isotope-labeled version of the analyte).

  • Protein Precipitation and Extraction:

    • Add a protein precipitating agent (e.g., acetonitrile, methanol) to the serum to release the protein-bound Vitamin D metabolites.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the supernatant and remove interfering substances like lipids and salts.

  • Derivatization (Optional):

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Inject the extracted sample into an HPLC or UPLC system. A C18 reversed-phase column is commonly used to separate the different Vitamin D metabolites based on their polarity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol (B129727) or acetonitrile) is typically employed.[7]

    • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) is used to ionize the analytes.[8] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte and internal standard.

  • Data Analysis:

    • Quantify the concentration of each metabolite by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared in a similar matrix (e.g., charcoal-stripped serum).[9]

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing serum Serum Sample add_is Add Internal Standard serum->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt extract Liquid-Liquid or Solid-Phase Extraction ppt->extract lc LC Separation (e.g., C18 column) extract->lc Prepared Extract ms Tandem MS Detection (MRM Mode) lc->ms quant Quantification vs. Calibration Curve ms->quant result Concentration Results quant->result

References

A Comparative Analysis of 5,6-trans-Vitamin D3 and Other VDR Agonists for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative overview of 5,6-trans-Vitamin D3 and other Vitamin D Receptor (VDR) agonists. This document provides a synthesis of available experimental data on their performance, detailed experimental protocols for key assays, and visual representations of critical biological pathways and workflows.

The Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily, plays a crucial role in a multitude of physiological processes, including calcium and phosphate (B84403) homeostasis, immune modulation, and cell proliferation and differentiation.[1][2] Its activation by agonists, most notably the biologically active form of Vitamin D3, calcitriol (B1668218) (1α,25-dihydroxyvitamin D3), has therapeutic implications for a range of diseases.[3] In the quest for more potent and safer VDR agonists, various synthetic analogs have been developed. Among these, this compound and its derivatives have emerged as compounds of interest due to their unique biological activity profiles. This guide focuses on a comparative study of this compound and other VDR agonists, presenting key performance data in a structured format to aid in research and development decisions.

Comparative Performance of VDR Agonists

The efficacy of VDR agonists is primarily evaluated based on their binding affinity to the VDR, their ability to transactivate VDR-responsive genes, and their cellular effects, such as inhibition of proliferation and induction of differentiation. The following tables summarize the available quantitative data for this compound and the benchmark VDR agonist, calcitriol.

CompoundDissociation Constant (Kd) for VDRSource
This compound560 nM[4][5]
25-hydroxy-5,6-trans-vitamin D358 nM[5]
Calcitriol (Reference)Not directly compared in this study

Table 1: VDR Binding Affinity. This table shows the dissociation constants (Kd) of this compound and its hydroxylated form for the Vitamin D Receptor. A lower Kd value indicates a higher binding affinity.

CompoundCell LinesAntiproliferative ActivityCalcemic Activity in MiceSource
1,25(OH)2-16-ene-5,6-trans-D3MCF-7 (breast cancer), LNCaP (prostate cancer), HL-60 (myeloid leukemia)10-100-fold greater than 1,25(OH)2D3 (calcitriol)At least 40-fold less calcemic than 1,25(OH)2D3[6][7]
This compoundCultured human keratinocytesSignificant inhibition of proliferation at 10⁻⁶ MNot specified in this study[5][8]
Calcitriol (Reference)Various cancer cell linesPotent inhibitor of proliferation and inducer of differentiationHigh calcemic activity is a major side effect[6][7]

Table 2: Antiproliferative and Calcemic Activity. This table compares the antiproliferative and calcemic effects of a this compound analog and the parent compound to calcitriol.

Note on VDR Transactivation: Direct comparative data for the VDR transactivation activity (EC50 values) of this compound against other VDR agonists were not available in the reviewed literature. Further experimental investigation using reporter gene assays is recommended for a comprehensive comparison.

VDR Signaling Pathway

The biological effects of VDR agonists are mediated through the VDR signaling pathway. Upon binding to its ligand, the VDR undergoes a conformational change, leading to the recruitment of co-regulators and the regulation of target gene expression. This pathway is central to the therapeutic effects of these compounds.

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VDR_agonist VDR Agonist (e.g., this compound) VDR VDR VDR_agonist->VDR Binds VDR_agonist->VDR RXR RXR VDR_RXR VDR-RXR Heterodimer VDRE VDRE (Vitamin D Response Element) VDR_RXR->VDRE Binds to Coactivators Coactivators VDRE->Coactivators Recruits Gene_Transcription Target Gene Transcription Coactivators->Gene_Transcription Initiates Biological_Effects Biological Effects (Cell Differentiation, Antiproliferation, etc.) Gene_Transcription->Biological_Effects Leads to

Caption: VDR Signaling Pathway.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

VDR Competitive Binding Assay

This assay determines the binding affinity of a test compound to the VDR by measuring its ability to compete with a radiolabeled VDR ligand.

Objective: To determine the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) of a test compound for the VDR.

Materials:

  • Receptor Source: Recombinant human VDR or nuclear extracts from cells overexpressing VDR.

  • Radioligand: [³H]-1α,25(OH)₂D₃ (Tritiated calcitriol).

  • Test Compounds: this compound and other VDR agonists of interest.

  • Unlabeled Ligand: A high concentration of unlabeled calcitriol to determine non-specific binding.

  • Assay Buffer: Typically contains Tris-HCl, EDTA, DTT, KCl, and glycerol.

  • Separation Method: Hydroxylapatite (HAP) slurry or glass fiber filters to separate bound from free radioligand.

  • Scintillation Cocktail and Counter.

Procedure:

  • Reaction Setup: Incubate a fixed concentration of recombinant VDR and [³H]-calcitriol with varying concentrations of the test compound. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled calcitriol).

  • Incubation: Allow the binding reaction to reach equilibrium (e.g., 2-4 hours at 4°C).

  • Separation: Separate the VDR-bound radioligand from the free radioligand using either HAP slurry followed by centrifugation and washing, or by vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC50 value is determined using non-linear regression analysis. The Kd can be calculated from the IC50 using the Cheng-Prusoff equation.

VDR_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (VDR, [3H]-Calcitriol, Test Compounds) Start->Prepare_Reagents Incubate Incubate Reaction Mixtures Prepare_Reagents->Incubate Separate Separate Bound and Free Ligand (HAP or Filtration) Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis (Calculate IC50/Kd) Quantify->Analyze End End Analyze->End

Caption: VDR Competitive Binding Assay Workflow.

VDR-Mediated Reporter Gene Assay

This cell-based assay measures the functional ability of a compound to activate the VDR and induce the transcription of a reporter gene.[9][10]

Objective: To determine the half-maximal effective concentration (EC50) of a VDR agonist for transcriptional activation.

Materials:

  • Reporter Cell Line: A suitable human cell line (e.g., HEK293, MCF-7) co-transfected with:

    • An expression vector for the human VDR.

    • A reporter plasmid containing a luciferase gene under the control of a promoter with one or more Vitamin D Response Elements (VDREs).

  • Cell Culture Medium and Reagents.

  • Test Compounds: this compound and other VDR agonists.

  • Luciferase Assay Reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Plate the reporter cells in a multi-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a vehicle control.

  • Incubation: Incubate the cells for a sufficient period to allow for gene transcription and protein expression (e.g., 24-48 hours).

  • Cell Lysis: Lyse the cells to release the luciferase enzyme.

  • Luminescence Measurement: Add the luciferase assay reagent and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter). Plot the normalized activity against the log concentration of the agonist and determine the EC50 value using non-linear regression.

Reporter_Gene_Assay_Workflow Start Start Seed_Cells Seed Reporter Cells in Multi-well Plate Start->Seed_Cells Treat_Cells Treat Cells with VDR Agonists Seed_Cells->Treat_Cells Incubate Incubate for 24-48 hours Treat_Cells->Incubate Lyse_Cells Lyse Cells Incubate->Lyse_Cells Measure_Luminescence Measure Luciferase Activity Lyse_Cells->Measure_Luminescence Analyze Data Analysis (Calculate EC50) Measure_Luminescence->Analyze End End Analyze->End

Caption: VDR Reporter Gene Assay Workflow.

Cell Differentiation Assay (Example: HL-60 Cells)

This assay assesses the ability of VDR agonists to induce the differentiation of leukemia cells into more mature cell types, such as monocytes or macrophages.[11][12]

Objective: To evaluate the prodifferentiation activity of VDR agonists.

Materials:

  • Cell Line: Human promyelocytic leukemia cell line (HL-60).

  • Cell Culture Medium and Reagents.

  • Test Compounds: this compound and other VDR agonists.

  • Differentiation Markers:

    • Nitroblue Tetrazolium (NBT) Reduction Assay: To measure superoxide (B77818) production, a characteristic of mature phagocytes.

    • Flow Cytometry: To detect the expression of cell surface markers of differentiation (e.g., CD11b, CD14).

    • Wright-Giemsa Staining: For morphological assessment of differentiation.

Procedure (NBT Reduction Assay):

  • Cell Treatment: Culture HL-60 cells in the presence of various concentrations of the VDR agonists for a period of 3-5 days.

  • NBT Incubation: Harvest the cells and incubate them with NBT solution and a stimulant (e.g., phorbol (B1677699) 12-myristate 13-acetate, PMA).

  • Microscopic Examination: Prepare cytospin slides and examine the cells under a microscope. Differentiated cells will contain dark blue formazan (B1609692) deposits.

  • Quantification: Count the percentage of NBT-positive cells in at least 200 cells per sample.

Procedure (Flow Cytometry):

  • Cell Treatment: Treat HL-60 cells with VDR agonists as described above.

  • Antibody Staining: Harvest the cells and stain them with fluorescently labeled antibodies against differentiation markers (e.g., anti-CD11b, anti-CD14).

  • Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing the differentiation markers.

This guide provides a foundational comparison of this compound and other VDR agonists. The presented data highlights the potential of this compound analogs as potent antiproliferative agents with reduced calcemic side effects. The detailed experimental protocols and pathway diagrams are intended to support further investigation and development in this promising area of research.

References

head-to-head comparison of different 5,6-trans-Vitamin D3 synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of vitamin D analogs is a critical endeavor. Among these, 5,6-trans-Vitamin D3 stands out as a significant photoisomer of Vitamin D3. Its synthesis has been approached through various methodologies, each with distinct advantages and drawbacks. This guide provides a head-to-head comparison of the primary synthetic methods for this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for specific research and development needs.

Comparative Analysis of Synthesis Methods

The synthesis of this compound is primarily achieved through two main routes: iodine-catalyzed isomerization and direct photochemical isomerization. A third, less direct method, involves the use of a sulfur dioxide adduct as a protective strategy. Below is a summary of the key performance indicators for each method.

MethodStarting MaterialKey Reagents/ConditionsYieldPurityKey AdvantagesKey Disadvantages
Iodine-Catalyzed Isomerization Vitamin D3Iodine, n-hexane, visible lightGood (not specified)CrystallineSimple, inexpensive reagents, avoids harsh conditions.Requires chromatographic purification, potential for side reactions.
Photochemical Isomerization Vitamin D3UV light (prolonged exposure)VariableMixture of isomersMimics natural formation, can be controlled in modern reactors.Often produces a mixture of photoproducts requiring separation, potential for degradation.
Sulfur Dioxide (SO2) Adduct Method Vitamin D3SO2, thermal or chemical cleavagePotentially highHighProtects the diene system, can offer stereochemical control.Requires additional steps for adduct formation and cleavage.

Detailed Experimental Protocols

Iodine-Catalyzed Isomerization of Vitamin D3

This method offers a straightforward approach to the synthesis of this compound.

Reaction:

A solution of Vitamin D3 in n-hexane is treated with a catalytic amount of iodine and exposed to visible light. The iodine facilitates the isomerization of the 5,6-cis double bond to the more stable trans configuration.

Purification:

The resulting reaction mixture contains unreacted Vitamin D3, this compound, and other minor byproducts. Purification is achieved through column chromatography on alumina, followed by crystallization from n-hexane to yield pure, snow-white crystalline this compound.[1] This purification method is noted as an improvement over older techniques that required the use of expensive esterification reagents.[1]

G Vitamin_D3 Vitamin D3 in n-hexane Reaction Iodine (catalyst) Visible Light Vitamin_D3->Reaction Mixture Reaction Mixture (Vitamin D3, this compound, etc.) Reaction->Mixture Purification Alumina Column Chromatography Mixture->Purification Product This compound (Crystalline) Purification->Product

Iodine-Catalyzed Isomerization Workflow
Photochemical Isomerization of Vitamin D3

This method mimics the natural process of photoisomerization that occurs upon prolonged exposure of Vitamin D3 to ultraviolet (UV) light.

Reaction:

Exposure of Vitamin D3 to UV radiation can lead to the formation of a mixture of photoisomers, including this compound, as well as other products like suprasterol. In the context of the natural synthesis of Vitamin D3 in the skin from 7-dehydrocholesterol (B119134) (7-DHC), this compound is considered an inactive terminal compound formed upon excessive sun exposure.

Modern photochemical synthesis often employs microreactors and specific UV wavelengths to control the reaction and improve the yield of the desired product. However, for the specific synthesis of this compound, the conditions would need to be optimized to favor its formation over other isomers.

G 7_DHC 7-Dehydrocholesterol UVB UVB Light 7_DHC->UVB Pre_D3 Previtamin D3 UVB->Pre_D3 Thermal Thermal Isomerization Pre_D3->Thermal Vitamin_D3 Vitamin D3 Thermal->Vitamin_D3 Prolonged_UV Prolonged UVB Vitamin_D3->Prolonged_UV trans_D3 This compound Prolonged_UV->trans_D3 Other Other Photoisomers (Suprasterol, etc.) Prolonged_UV->Other

Photochemical Formation of Vitamin D3 and its Isomers
Synthesis via Sulfur Dioxide (SO2) Cycloaddition

This synthetic strategy involves the protection of the s-cis diene system of Vitamin D3 through a reversible cycloaddition reaction with sulfur dioxide.

Adduct Formation:

Vitamin D3 reacts with SO2 to form a crystalline adduct. This protects the conjugated double bonds from undesired reactions.

Cleavage and Isomerization:

The SO2 adduct can be cleaved under specific conditions to regenerate the diene system. By controlling the conditions of this cleavage (e.g., thermal or chemical), it may be possible to favor the formation of the thermodynamically more stable 5,6-trans isomer. This approach is particularly useful in the synthesis of modified Vitamin D analogs where the diene system needs to be protected during other transformations.

G Vitamin_D3 Vitamin D3 SO2_add + SO2 Vitamin_D3->SO2_add Adduct Vitamin D3-SO2 Adduct SO2_add->Adduct Cleavage Thermal/Chemical Cleavage Adduct->Cleavage trans_D3 This compound Cleavage->trans_D3

SO2 Adduct Strategy for this compound Synthesis

Conclusion

The choice of synthesis method for this compound depends on the specific requirements of the research or development project. The iodine-catalyzed isomerization offers a simple and cost-effective route, particularly when high purity is required and chromatographic separation is feasible. Photochemical isomerization is a more direct method that mimics the natural formation of this isomer, but it often results in a mixture of products that necessitates careful purification. The sulfur dioxide adduct method provides a more controlled, albeit multi-step, approach that can be advantageous when synthesizing complex Vitamin D analogs. Further research into optimizing the yields and simplifying the purification processes for each of these methods will continue to be of high interest to the scientific community.

References

A Comparative Guide to 5,6-trans-Vitamin D3 and Calcitriol in Calcium Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 5,6-trans-Vitamin D3 and the biologically active form of Vitamin D3, calcitriol (B1668218) (1,25-dihydroxyvitamin D3), in the regulation of calcium homeostasis. The information presented is supported by experimental data to aid in the evaluation of this compound as a potential therapeutic agent.

Introduction

Vitamin D3 is a crucial regulator of calcium and phosphate (B84403) metabolism, essential for maintaining skeletal health and various physiological functions. Its most active metabolite, calcitriol, is synthesized through hydroxylation steps in the liver and kidneys. This compound is a photoisomer of Vitamin D3, and its role in calcium homeostasis presents a topic of interest for research and drug development due to its distinct chemical structure and potential for alternative activation pathways. This guide compares the performance of this compound with calcitriol, focusing on their effects on intestinal calcium transport, bone metabolism, and interaction with the Vitamin D Receptor (VDR).

Quantitative Data Summary

The following tables summarize the key quantitative data comparing this compound and its derivatives with the established activity of calcitriol.

Table 1: Vitamin D Receptor (VDR) Binding Affinity

CompoundDissociation Constant (Kd) for VDRReference
This compound 560 nM[1]
25-hydroxy-5,6-trans-vitamin D358 nM[1]
Calcitriol (1,25-dihydroxyvitamin D3) 0.1 - 1 nM[2]
25-hydroxytachysterol322 nM[1]

Table 2: In Vivo Effects on Calcium Homeostasis in Anephric Rats

CompoundDoseEffect on Intestinal Calcium TransportEffect on Serum Calcium Levels
This compound 25 µgSignificant elevationNo significant effect
25-hydroxycholecalciferol Not specifiedNo stimulationNot specified
Calcitriol (1,25-dihydroxyvitamin D3) Not specifiedStimulationNot specified

Signaling Pathways and Experimental Workflows

Vitamin D Receptor (VDR) Signaling Pathway

The canonical signaling pathway for Vitamin D compounds involves binding to the Vitamin D Receptor (VDR), a nuclear receptor that heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) on the DNA, initiating the transcription of target genes involved in calcium homeostasis. Evidence suggests that this compound can activate this pathway, potentially after being metabolized to its hydroxylated forms. However, studies in anephric rats indicate a direct effect on intestinal calcium transport, suggesting a possible activation mechanism that bypasses the need for 1-alpha-hydroxylation in the kidneys.

VDR Signaling Pathway Vitamin D Receptor (VDR) Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5_6_trans_D3 This compound VDR VDR 5_6_trans_D3->VDR Binds with lower affinity Calcitriol Calcitriol (1,25(OH)2D3) Calcitriol->VDR Binds with high affinity VDR_RXR_complex VDR-RXR Heterodimer VDR->VDR_RXR_complex RXR RXR RXR->VDR_RXR_complex VDR_RXR_DNA_complex VDR-RXR-VDRE Complex VDR_RXR_complex->VDR_RXR_DNA_complex VDRE VDRE VDR_RXR_DNA_complex->VDRE Target_Gene Target Gene Transcription (e.g., TRPV6, Calbindin) VDRE->Target_Gene Initiates Calcium_Homeostasis Calcium Homeostasis (Increased Intestinal Ca2+ Absorption) Target_Gene->Calcium_Homeostasis Regulates

Caption: VDR signaling pathway for Vitamin D compounds.

Experimental Workflow: VDR Competitive Binding Assay

This workflow outlines the process of determining the binding affinity of a test compound, such as this compound, to the Vitamin D Receptor.

VDR_Binding_Assay_Workflow Experimental Workflow: VDR Competitive Binding Assay Start Start Prepare_Reagents Prepare Reagents: - VDR - Radiolabeled Calcitriol - Test Compound (5,6-trans-D3) - Unlabeled Calcitriol (Control) Start->Prepare_Reagents Incubation Incubate VDR with Radiolabeled Calcitriol and varying concentrations of Test Compound or Control Prepare_Reagents->Incubation Separation Separate VDR-bound from free radioligand (e.g., charcoal adsorption) Incubation->Separation Quantification Quantify bound radioactivity using scintillation counting Separation->Quantification Data_Analysis Data Analysis: - Plot % inhibition vs. log[Test Compound] - Determine IC50 and Kd Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for VDR competitive binding assay.

Experimental Protocols

Vitamin D Receptor (VDR) Competitive Binding Assay

Objective: To determine the binding affinity (Kd) of this compound to the VDR in comparison to calcitriol.

Materials:

  • Recombinant human VDR

  • [³H]-1α,25(OH)₂D₃ (Radiolabeled calcitriol)

  • This compound (Test compound)

  • Unlabeled 1α,25(OH)₂D₃ (Competitor)

  • Binding buffer (e.g., 50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.1 M KCl, pH 7.4)

  • Dextran-coated charcoal suspension

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of unlabeled calcitriol and this compound in the binding buffer.

  • In microcentrifuge tubes, add a fixed amount of recombinant VDR and [³H]-1α,25(OH)₂D₃.

  • Add varying concentrations of either unlabeled calcitriol (for standard curve) or this compound.

  • Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.

  • To separate bound from free radioligand, add ice-cold dextran-coated charcoal suspension to each tube.

  • Incubate on ice for 10 minutes with occasional vortexing.

  • Centrifuge at 3000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant (containing VDR-bound radioligand) to scintillation vials.

  • Add scintillation cocktail to each vial and measure radioactivity using a scintillation counter.

  • Data Analysis: Generate a standard curve by plotting the percentage of bound radioligand against the concentration of unlabeled calcitriol. From this, determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Kd for this compound using the Cheng-Prusoff equation.

In Vivo Intestinal Calcium Transport Assay (Everted Gut Sac Technique)

Objective: To compare the effects of this compound and calcitriol on active calcium transport in the rat intestine.

Materials:

  • Male Sprague-Dawley rats (vitamin D-deficient diet)

  • This compound

  • Calcitriol

  • Krebs-Ringer bicarbonate buffer (pH 7.4) containing 0.5 mM CaCl₂, 11 mM glucose, and ⁴⁵CaCl₂

  • Surgical instruments

  • Syringes and needles

  • Shaking water bath at 37°C

  • Scintillation counter

Procedure:

  • Administer this compound, calcitriol, or vehicle control to vitamin D-deficient rats for a specified period (e.g., 7 days).

  • Euthanize the rats and excise the duodenum.

  • Gently flush the duodenal segment with ice-cold saline.

  • Evert the segment over a glass rod and tie off one end.

  • Fill the everted sac with a known volume of Krebs-Ringer buffer.

  • Tie off the other end to form a sealed sac.

  • Incubate the sac in a flask containing Krebs-Ringer buffer with ⁴⁵CaCl₂ in a shaking water bath at 37°C for 1-2 hours.

  • After incubation, remove the sac, blot it dry, and collect the serosal fluid (inside the sac).

  • Measure the volume of the serosal fluid.

  • Take aliquots of the initial mucosal buffer and the final serosal fluid for scintillation counting to determine the concentration of ⁴⁵Ca.

  • Data Analysis: Calculate the amount of ⁴⁵Ca transported into the serosal fluid per unit of time and per gram of tissue. Compare the transport rates between the different treatment groups.

Bone Resorption Assay (Pit Assay)

Objective: To assess the effect of this compound on osteoclast-mediated bone resorption.

Materials:

  • Osteoclast precursor cells (e.g., bone marrow macrophages)

  • M-CSF (Macrophage Colony-Stimulating Factor)

  • RANKL (Receptor Activator of Nuclear Factor kappa-B Ligand)

  • Dentin or bone slices

  • This compound

  • Calcitriol (positive control)

  • Culture medium (e.g., α-MEM with 10% FBS)

  • Toluidine blue stain

  • Light microscope with image analysis software

Procedure:

  • Culture osteoclast precursor cells in the presence of M-CSF for 3 days.

  • Seed the cells onto dentin or bone slices in a 96-well plate.

  • Induce osteoclast differentiation by adding RANKL and M-CSF to the culture medium.

  • Treat the cells with varying concentrations of this compound, calcitriol, or vehicle control.

  • Culture for an additional 7-10 days, replacing the medium and treatments every 2-3 days.

  • At the end of the culture period, remove the cells from the slices (e.g., using sonication or bleach).

  • Stain the slices with toluidine blue to visualize the resorption pits.

  • Capture images of the pits using a light microscope.

  • Data Analysis: Quantify the total area of resorption pits per slice using image analysis software. Compare the resorbed area between the different treatment groups.

Conclusion

The presented data indicates that this compound exhibits biological activity related to calcium homeostasis, although with a lower affinity for the Vitamin D Receptor compared to calcitriol. A key finding is its ability to stimulate intestinal calcium transport in anephric rats, suggesting a potential therapeutic advantage in conditions where renal 1-alpha-hydroxylation is impaired. Further research, particularly direct dose-response comparisons with calcitriol for effects on serum calcium and more detailed investigations into its molecular mechanism of VDR activation, is warranted to fully elucidate the therapeutic potential of this compound. The provided experimental protocols offer a framework for conducting such comparative studies.

References

Comparative Transcriptomics of Vitamin D3 Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of the Gene Regulatory Effects of Calcitriol (B1668218), Calcifediol (B1668214), and a Novel Hydroxylated Isomer

For researchers and professionals in drug development, understanding the nuanced biological activities of Vitamin D3 isomers is crucial for harnessing their therapeutic potential. While the most biologically active form, 1α,25-dihydroxyvitamin D3 (calcitriol), is well-studied, other isomers and synthetic analogs present unique profiles of gene regulation. This guide provides a comparative analysis of the transcriptomic effects of key Vitamin D3 isomers, supported by experimental data, to inform research and development efforts in areas such as oncology, immunology, and dermatology.

Introduction to Vitamin D3 Isomers and their Genomic Action

Vitamin D3 is a prohormone that undergoes sequential hydroxylation to become biologically active. The two primary metabolites are 25-hydroxyvitamin D3 (calcifediol), the major circulating form, and 1α,25-dihydroxyvitamin D3 (calcitriol), the hormonally active form.[1] Calcitriol exerts its genomic effects by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor.[2][3] This VDR-ligand complex heterodimerizes with the Retinoid X Receptor (RXR) and binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[3] This signaling pathway is central to the diverse physiological roles of vitamin D, including calcium homeostasis, immune modulation, and control of cell proliferation and differentiation.[2][4]

Recent research has also highlighted the biological activities of other Vitamin D3 derivatives, such as 20,23(OH)2D3, a product of the alternative CYP11A1-mediated pathway, which may act through different or overlapping mechanisms.[5] Understanding the distinct transcriptomic signatures of these isomers is key to developing targeted therapies with improved efficacy and reduced side effects.

Comparative Analysis of Gene Expression Profiles

Transcriptomic studies reveal both unique and overlapping gene regulation by different Vitamin D3 isomers. The extent and nature of the transcriptional response are dependent on the specific isomer, its concentration, the cell type, and the duration of treatment.

Calcitriol (1,25(OH)2D3) vs. Calcifediol (25(OH)D3) in Immune Cells

A study on human peripheral blood mononuclear cells (PBMCs) provides a direct comparison of the transcriptomic effects of calcitriol and its precursor, calcifediol.[6] While calcitriol is a high-affinity VDR ligand, calcifediol, which has a 100- to 1000-fold lower affinity, can also regulate gene expression, particularly at supraphysiological concentrations.[6]

Treatment ConditionNumber of Significantly Regulated GenesPercentage Down-regulated
10 nM 1,25(OH)2D3625Not specified
250 nM 25(OH)D30N/A
1000 nM 25(OH)D339867.1%
10000 nM 25(OH)D347775.3%
Table 1: Comparative gene regulation by 1,25(OH)2D3 and 25(OH)D3 in human PBMCs. Data extracted from a study by Hanel et al. (2021)[6].

The study found that at physiological concentrations (250 nM), 25(OH)D3 had no significant effect on the PBMC transcriptome.[6] However, at higher concentrations (1000 nM and 10000 nM), it regulated a substantial number of genes, comparable to the effect of 10 nM 1,25(OH)2D3.[6] Notably, the vast majority of genes regulated by 1000 nM 25(OH)D3 (85.9%) were also responsive to 1,25(OH)2D3, suggesting a similar mechanism of action, likely through the VDR.[6] However, the study also identified genes specifically targeted by high-concentration 25(OH)D3, such as MYLIP and ABCG1.[6]

Calcitriol (1,25(OH)2D3) vs. 20,23(OH)2D3 in Keratinocytes

A comparative microarray analysis in human epidermal keratinocytes revealed marked differences in the gene expression profiles induced by the classical VDR ligand, 1,25(OH)2D3, and the alternative isomer, 20,23(OH)2D3.[5] This suggests that 20,23(OH)2D3 may act through alternative receptors, with the study identifying the Aryl Hydrocarbon Receptor (AhR) as a potential candidate.[5]

Treatment IsomerTime PointNumber of Regulated Genes (≥1.5-fold change)Number of Regulated Genes (≥2-fold change)Number of Regulated Genes (≥4-fold change)
1,25(OH)2D36 h148383
20,23(OH)2D36 h37210
1,25(OH)2D324 h41011912
20,23(OH)2D324 h40791611199
Table 2: Comparative gene regulation by 1,25(OH)2D3 and 20,23(OH)2D3 in human epidermal keratinocytes. Data extracted from a study by Slominski et al. (2015)[5].

The results show a striking difference in the kinetics and magnitude of the transcriptomic response. While 1,25(OH)2D3 induced a more rapid response at 6 hours, 20,23(OH)2D3 elicited a much larger and more potent response at 24 hours, regulating nearly ten times as many genes.[5] Despite these differences, bioinformatics analysis revealed functional similarities, with both isomers affecting pathways related to cancer and organismal injury.[5] This suggests that while their primary mechanisms of transcriptional regulation may differ, they can converge on similar biological functions.[5]

Key Signaling Pathways and Experimental Workflows

Visualizing the underlying molecular pathways and experimental designs is essential for understanding and replicating transcriptomic studies.

Vitamin_D_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Vitamin_D3_Isomer Vitamin D3 Isomer (e.g., 1,25(OH)2D3) VDR_cyto VDR Vitamin_D3_Isomer->VDR_cyto Binds VDR_RXR_complex VDR-RXR Heterodimer VDR_cyto->VDR_RXR_complex Translocates & Dimerizes with RXR RXR_cyto RXR RXR_cyto->VDR_RXR_complex VDRE VDRE VDR_RXR_complex->VDRE Binds Target_Gene Target Gene VDRE->Target_Gene Regulates Transcription mRNA mRNA Target_Gene->mRNA Protein Protein mRNA->Protein Translation Biological_Response Biological Response (e.g., Cell Cycle Arrest, Differentiation) Protein->Biological_Response

Caption: Classical Vitamin D signaling pathway.

Transcriptomics_Workflow cluster_treatment Cell Treatment cluster_processing Sample & Data Processing cluster_analysis Bioinformatics Analysis Cell_Culture Cell Culture (e.g., PBMCs, Keratinocytes) Treatment Treatment with Vitamin D3 Isomers (Control, Isomer A, Isomer B) Cell_Culture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Library_Prep Library Preparation (for RNA-Seq) RNA_Extraction->Library_Prep Sequencing RNA Sequencing or Microarray Library_Prep->Sequencing Data_QC Data Quality Control Sequencing->Data_QC Alignment Read Alignment (to Reference Genome) Data_QC->Alignment DEG_Analysis Differential Gene Expression Analysis Alignment->DEG_Analysis Pathway_Analysis Pathway & Functional Enrichment Analysis DEG_Analysis->Pathway_Analysis

Caption: Experimental workflow for comparative transcriptomics.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following summarizes the methodologies employed in the key comparative studies cited in this guide.

Protocol 1: Comparative RNA-Seq of 1,25(OH)2D3 and 25(OH)D3 in PBMCs
  • Cell Source: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy adult donors.[6]

  • Cell Culture and Treatment: PBMCs were cultured and treated for 24 hours with either 10 nM 1,25(OH)2D3, or 250 nM, 1000 nM, or 10000 nM 25(OH)D3.[6] A solvent control was also included.

  • RNA Isolation and Sequencing: Total RNA was isolated, and library preparation was performed for RNA sequencing.

  • Data Analysis: Raw sequencing reads were processed, aligned to the human reference genome, and quantified. Differential gene expression was determined using established bioinformatics pipelines, with a threshold of a >2-fold change in expression and a false discovery rate of <0.05 considered significant.[6]

Protocol 2: Comparative Microarray of 1,25(OH)2D3 and 20,23(OH)2D3 in Keratinocytes
  • Cell Source: Human epidermal keratinocytes were used for this study.[5]

  • Cell Culture and Treatment: Keratinocytes were treated with either 1,25(OH)2D3 or 20,23(OH)2D3 for 6 or 24 hours.[5]

  • RNA Isolation and Microarray: mRNA was isolated from the treated cells and analyzed using Illumina's HumanWG-6 chip/arrays.[5]

  • Data Analysis: Microarray data was processed and analyzed to identify differentially expressed genes. A fold change of ≥ ±1.5 was used as the initial cutoff for identifying regulated genes, with further analysis at higher fold-change thresholds.[5] Subsequent bioinformatics analyses were performed to identify affected biological functions and pathways.[5]

Conclusion

The comparative transcriptomic analysis of Vitamin D3 isomers reveals a complex and nuanced landscape of gene regulation. While calcitriol (1,25(OH)2D3) remains the most potent classical activator of the VDR signaling pathway, its precursor, calcifediol (25(OH)D3), can elicit significant transcriptomic changes at higher concentrations, largely overlapping with those of calcitriol.[6] Furthermore, alternative isomers like 20,23(OH)2D3 demonstrate distinct and powerful gene regulatory activities, potentially through non-classical receptors such as AhR.[5]

For researchers and drug development professionals, these findings underscore the importance of looking beyond calcitriol to explore the full therapeutic potential of the Vitamin D metabolome. The differential gene expression profiles of these isomers offer opportunities for developing novel therapeutics with enhanced cell-type specificity and improved safety profiles. The experimental frameworks detailed in this guide provide a foundation for further research into the comparative biology of these promising compounds.

References

Confirming the Endogenous Presence of 5,6-trans-Vitamin D3: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of vitamin D metabolites are crucial for understanding their physiological roles and therapeutic potential. This guide provides a comparative overview of analytical methods for confirming the endogenous presence of 5,6-trans-Vitamin D3, a biologically active photoisomer of Vitamin D3. We present supporting experimental data, detailed methodologies, and visualizations of relevant pathways to aid in the selection of appropriate analytical strategies.

Introduction to this compound

This compound, also known as 5,6-trans-cholecalciferol, is a human metabolite and a significant photoisomer of Vitamin D3.[1] It is formed upon exposure of the skin to ultraviolet B (UVB) radiation. While it is a recognized biologically active form of cholecalciferol, its endogenous presence and specific physiological functions are areas of ongoing research.[1] This guide focuses on the methods available to confirm its presence in biological samples and compares their performance.

Comparison of Analytical Methods

The accurate measurement of Vitamin D and its isomers is challenging due to their structural similarity. The two primary methods employed are immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

FeatureImmunoassaysLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Antibody-based detection of specific epitopes.Separation based on physico-chemical properties followed by mass-based detection.
Specificity for Isomers Prone to cross-reactivity with other Vitamin D metabolites, leading to potential over- or under-estimation.High specificity, capable of separating and distinctly quantifying structurally similar isomers like this compound.[2][3]
Sensitivity Varies depending on the assay kit.Generally offers high sensitivity, enabling the detection of low-abundance metabolites.
Accuracy Can be less accurate due to interferences from other metabolites and matrix effects.Considered the "gold standard" for accuracy in Vitamin D metabolite quantification.[3]
Throughput High-throughput capabilities.Can be adapted for high-throughput analysis.[2]
Cost Generally lower cost per sample.Higher initial instrument cost and operational expenses.
Expertise Required Relatively simple to perform.Requires specialized expertise for method development, validation, and data analysis.

Experimental Protocols

The method of choice for the definitive confirmation and quantification of endogenous this compound is LC-MS/MS due to its superior specificity and accuracy. Below is a generalized protocol for the analysis of Vitamin D metabolites in human plasma, which can be adapted and validated for the specific quantification of this compound.

LC-MS/MS Method for Vitamin D Metabolite Analysis

1. Sample Preparation:

  • Protein Precipitation: To 200 µL of human plasma, add 400 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte). Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. Chromatographic Separation (Example Conditions):

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column with appropriate particle size and dimensions for optimal separation of Vitamin D isomers.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient Elution: A linear gradient from 70% to 95% Mobile Phase B over 10 minutes, followed by a wash and re-equilibration step.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

3. Mass Spectrometric Detection:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for this compound and the internal standard.

Note: For a validated method, it is crucial to determine the specific MRM transitions, collision energies, and other MS parameters for this compound using a certified reference standard.

Signaling Pathways

Vitamin D3 and its metabolites primarily exert their biological effects through the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor.[4] However, the lower binding affinity of this compound to the VDR compared to other metabolites like 1,25-dihydroxyvitamin D3 suggests that it may have different or less potent genomic effects.[1] It is also hypothesized that some Vitamin D isomers may have non-genomic actions, which are rapid and not dependent on gene transcription.[5][6][7][8][9]

Vitamin D3 Metabolic Pathway

VitaminD_Metabolism 7-dehydrocholesterol 7-dehydrocholesterol Pre-Vitamin D3 Pre-Vitamin D3 7-dehydrocholesterol->Pre-Vitamin D3 UVB Vitamin D3 Vitamin D3 Pre-Vitamin D3->Vitamin D3 Thermal Isomerization Tachysterol Tachysterol Pre-Vitamin D3->Tachysterol UVB Lumisterol Lumisterol Pre-Vitamin D3->Lumisterol UVB This compound This compound Vitamin D3->this compound UVB 25-hydroxyvitamin D3 25-hydroxyvitamin D3 Vitamin D3->25-hydroxyvitamin D3 Liver (25-hydroxylase) 1,25-dihydroxyvitamin D3 1,25-dihydroxyvitamin D3 25-hydroxyvitamin D3->1,25-dihydroxyvitamin D3 Kidney (1α-hydroxylase)

Caption: Simplified metabolic pathway of Vitamin D3, including the formation of photoisomers.

Canonical Vitamin D Receptor (VDR) Signaling Pathway

VDR_Signaling cluster_cell Target Cell Vitamin D Metabolite Vitamin D Metabolite VDR VDR Vitamin D Metabolite->VDR Binds VDR-RXR Complex VDR-RXR Complex VDR->VDR-RXR Complex Heterodimerizes with RXR RXR RXR->VDR-RXR Complex VDRE VDRE VDR-RXR Complex->VDRE Binds to Gene Transcription Gene Transcription VDRE->Gene Transcription Regulates Biological Response Biological Response Gene Transcription->Biological Response Leads to

Caption: The canonical genomic signaling pathway of Vitamin D metabolites via the Vitamin D Receptor (VDR).

Conclusion

The confirmation of endogenous this compound requires highly specific and sensitive analytical methods. While immunoassays can provide a general indication of total Vitamin D levels, LC-MS/MS is the definitive technique for the accurate identification and quantification of this specific photoisomer. Further research utilizing validated LC-MS/MS methods is necessary to fully elucidate the endogenous concentrations and physiological significance of this compound. The provided protocols and pathway diagrams serve as a foundation for researchers to design and execute studies aimed at advancing our understanding of this and other Vitamin D metabolites.

References

Safety Operating Guide

Proper Disposal Procedures for 5,6-trans-Vitamin D3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of 5,6-trans-Vitamin D3, ensuring the safety of laboratory personnel and compliance with environmental regulations. Due to its high toxicity, this compound is classified as a hazardous substance and requires special handling as a regulated chemical waste.

Immediate Safety and Hazard Information

This compound is a potent compound that poses significant health risks.[1][2] It is crucial to consult the Safety Data Sheet (SDS) before handling.[1][3] Key hazards include acute toxicity if swallowed, in contact with skin, or inhaled, and the potential for damage to fertility or an unborn child.[1][4] It can also cause organ damage through prolonged or repeated exposure.[1]

Hazard Classification Data Summary

Hazard ClassificationCategoryHazard Statement
Acute Toxicity (Oral, Dermal)Category 3H301/H311: Toxic if swallowed or in contact with skin.[1]
Acute Toxicity (Inhalation)Category 2H330: Fatal if inhaled.[1]
Reproductive ToxicityCategory 1BH360: May damage fertility or the unborn child.[1]
Specific Target Organ Toxicity (Repeated Exposure)Category 1H372: Causes damage to organs through prolonged or repeated exposure.[1]
UN Number2811Toxic Solid, Organic, N.O.S.[1]

Step-by-Step Disposal Protocol

Disposal of this compound and materials contaminated with it must be handled through a designated hazardous chemical waste stream.[3][5] Do not dispose of this substance down the drain or in regular solid waste.[6][7]

Methodology for Waste Handling and Disposal

  • Hazard Assessment: Before beginning any work that will generate waste, perform a risk assessment.[8] This includes identifying this compound as a hazardous substance based on its SDS.[3][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling the compound or its waste. This includes:

    • Chemical-resistant gloves (e.g., nitrile).[1]

    • Safety goggles or a face shield.[9]

    • A lab coat or protective clothing.[1]

    • Use only under a chemical fume hood to avoid inhalation.[9]

  • Waste Segregation and Collection:

    • Solid Waste: Collect pure this compound powder, contaminated lab supplies (e.g., pipette tips, weigh boats, gloves), and spill cleanup materials in a dedicated, leak-proof, and sealable container.[1][10] This container must be clearly labeled as hazardous waste.[10] It is recommended to double-bag materials contaminated with acutely toxic chemicals in robust plastic bags before placing them in the final waste container.[8]

    • Liquid Waste: If this compound is in a solution, collect it in a separate, compatible, and sealed container intended for hazardous liquid waste.[8] Do not mix with other waste streams unless instructed to do so by your institution's Environmental Health and Safety (EHS) department.

  • Container Labeling:

    • Label the hazardous waste container clearly. The label must include:

      • The words "Hazardous Waste."[10]

      • The full chemical name: "this compound".[10]

      • The associated hazards (e.g., "Toxic," "Reproductive Hazard").[8]

      • The date when waste was first added to the container.[10]

  • Storage:

    • Store the sealed waste container in a designated and secure Satellite Accumulation Area within the laboratory.[10]

    • Ensure the storage area is away from incompatible materials.[9]

    • The container must remain closed at all times except when adding waste.[10]

  • Disposal Request:

    • Once the container is full or ready for disposal, contact your institution's EHS or a certified hazardous waste disposal service to schedule a pickup.[10]

    • Follow all institutional procedures for waste manifest and pickup requests.

Emergency Procedures for Spills

In the event of a spill, evacuate the immediate area to prevent exposure.[9] Avoid breathing dust or vapors.[9] Wearing full PPE, cover the spill with an absorbent, non-combustible material. Carefully sweep or scoop the material into a suitable container for hazardous waste disposal.[1][9] Ventilate the area and thoroughly clean the spill site.[1] Report the incident to your laboratory supervisor and EHS department.

G A 1. Identify Waste (Solid, Liquid, Contaminated Materials) B 2. Wear Full PPE (Gloves, Goggles, Lab Coat, Use Fume Hood) A->B Safety First C 3. Segregate Waste (Collect in a dedicated, sealed container) B->C Containment D 4. Label Container ('Hazardous Waste', Chemical Name, Hazards) C->D Compliance E 5. Secure Storage (Store in designated Satellite Accumulation Area) D->E Safe Keeping F 6. Arrange Disposal (Contact EHS or certified waste handler) E->F Initiate Pickup G Final Disposal (Incineration by licensed facility) F->G Handover

Caption: Workflow for the safe disposal of this compound.

References

Comprehensive Safety and Handling Guide for 5,6-trans-Vitamin D3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling 5,6-trans-Vitamin D3, a thorough understanding of safety and handling protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound in a laboratory setting.

Chemical and Physical Properties

This compound, also known as 5,6-trans-Cholecalciferol, is a photoisomer of Vitamin D3.[1] It is a white to pale yellow solid with the chemical formula C27H44O and a molecular weight of 384.64 g/mol .[2] It is important to note that this compound is classified as highly toxic.[2][3]

Hazard Identification and Safety Precautions

This compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[2][3] It is also suspected of damaging fertility or the unborn child and causes damage to organs through prolonged or repeated exposure.[3] Therefore, strict adherence to safety protocols is crucial.

Personal Protective Equipment (PPE)

A summary of the recommended personal protective equipment for handling this compound is provided in the table below.

PPE CategoryRecommendationCitation
Eye Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4]
Hand Protection Wear compatible chemical-resistant gloves to prevent skin exposure.[3][4]
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure.[4]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator, especially if exposure limits are exceeded or if irritation or other symptoms are experienced. A self-contained breathing apparatus should be used in case of fire.[3][4]

Operational and Disposal Plans

Handling and Storage:

  • Ventilation: Use with adequate ventilation. Mechanical exhaust is required.[3][4]

  • Safe Handling Practices: Wash hands and skin thoroughly after handling.[3][5] Avoid contact with eyes, skin, and clothing.[4] Do not eat, drink, or smoke when using this product.[5] Minimize dust generation and accumulation.[4]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[4] Keep the container tightly closed.[3][4] The recommended storage temperature is -20°C.

Spill Management:

  • In case of a spill, evacuate the area and ensure adequate ventilation.[6]

  • Use proper personal protective equipment as indicated in the PPE section.[4]

  • Sweep up or absorb the material and place it into a suitable clean, dry, closed container for disposal.[4] Avoid generating dusty conditions.[4]

Disposal:

  • Dispose of waste according to applicable laws and regulations.[3]

  • Waste materials should be collected in closed and suitable containers for disposal.[3]

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) prep_hood Ensure Chemical Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather All Necessary Materials and Equipment prep_hood->prep_materials handling_weigh Weigh Compound in Ventilated Enclosure prep_materials->handling_weigh handling_dissolve Dissolve/Use Compound in Fume Hood handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Work Surfaces handling_dissolve->cleanup_decontaminate cleanup_dispose_waste Dispose of Contaminated Waste in Designated Hazardous Waste Container cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove PPE in Correct Order cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Safe handling workflow for this compound.

References

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